17(R)-Protectin D1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H32O4 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(4Z,7Z,10R,11E,13E,15Z,17R,19Z)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O4/c1-2-3-10-15-20(23)17-12-8-9-13-18-21(24)16-11-6-4-5-7-14-19-22(25)26/h3,5-13,17-18,20-21,23-24H,2,4,14-16,19H2,1H3,(H,25,26)/b7-5-,9-8+,10-3-,11-6-,17-12-,18-13+/t20-,21-/m1/s1 |
InChI Key |
CRDZYJSQHCXHEG-HBMALMRFSA-N |
Isomeric SMILES |
CC/C=C\C[C@H](/C=C\C=C\C=C\[C@@H](C/C=C\C/C=C\CCC(=O)O)O)O |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of 17(R)-Protectin D1 from Docosahexaenoic Acid
A Note on Nomenclature: The user's request specifies "17(R)-Protectin D1". However, the aspirin-triggered epimer of D-series resolvins derived from docosahexaenoic acid (DHA) is scientifically recognized as 17(R)-Resolvin D1 (17(R)-RvD1) , also known as Aspirin-Triggered Resolvin D1 (AT-RvD1). Protectin D1 (PD1), also known as Neuroprotectin D1 (NPD1), is a distinct molecule. This guide will focus on the biosynthesis of the accurately named 17(R)-Resolvin D1.
This technical guide provides a comprehensive overview of the biosynthesis of 17(R)-Resolvin D1 from the omega-3 fatty acid, docosahexaenoic acid (DHA). It is intended for researchers, scientists, and drug development professionals working in the fields of inflammation, lipidomics, and pharmacology.
Introduction
17(R)-Resolvin D1 is a specialized pro-resolving mediator (SPM) that plays a crucial role in the active resolution of inflammation. Unlike classic anti-inflammatory drugs that block the initial inflammatory response, SPMs promote the termination of inflammation and the restoration of tissue homeostasis. The biosynthesis of 17(R)-RvD1 is of particular interest as it is initiated by aspirin-acetylated cyclooxygenase-2 (COX-2), providing a molecular link between aspirin's therapeutic effects and the body's natural resolution pathways.
The Biosynthetic Pathway of 17(R)-Resolvin D1
The synthesis of 17(R)-RvD1 is a multi-step enzymatic process that typically involves a transcellular biosynthesis route, where intermediates are passed between different cell types, commonly endothelial cells and leukocytes.
Step 1: Formation of 17(R)-hydroperoxydocosahexaenoic acid (17(R)-HpDHA)
The initial and rate-limiting step is the stereospecific oxygenation of DHA. In the presence of aspirin (B1665792), COX-2, an enzyme typically involved in prostaglandin (B15479496) synthesis, is acetylated at a serine residue (Ser-530) within its active site. This acetylation alters the enzyme's catalytic activity, transforming it into a lipoxygenase-like enzyme.[1][2] Aspirin-acetylated COX-2 then converts DHA into 17(R)-HpDHA.[3][4]
-
Enzyme: Aspirin-acetylated Cyclooxygenase-2 (COX-2)
-
Substrate: Docosahexaenoic Acid (DHA)
-
Product: 17(R)-hydroperoxydocosahexaenoic acid (17(R)-HpDHA)
Step 2: Reduction to 17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA)
The hydroperoxy group of 17(R)-HpDHA is rapidly reduced to a hydroxyl group by cellular peroxidases, yielding the more stable intermediate, 17(R)-HDHA.
-
Enzyme: Cellular Peroxidases (e.g., glutathione (B108866) peroxidases)
-
Substrate: 17(R)-HpDHA
-
Product: 17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA)
Step 3: Conversion to an Epoxide Intermediate by 5-Lipoxygenase (5-LOX)
17(R)-HDHA is then transferred to a leukocyte, typically a neutrophil, which expresses 5-lipoxygenase (5-LOX). 5-LOX catalyzes the insertion of molecular oxygen at the C-7 position, leading to the formation of a 7,8-epoxide intermediate.[3][4]
-
Enzyme: 5-Lipoxygenase (5-LOX)
-
Substrate: 17(R)-HDHA
-
Intermediate: 7,8-epoxide of 17(R)-HDHA
Step 4: Enzymatic Hydrolysis to 17(R)-Resolvin D1
The final step involves the enzymatic hydrolysis of the 7,8-epoxide intermediate to form the stable and biologically active 17(R)-Resolvin D1. This hydrolysis is stereospecific, resulting in the characteristic 7S, 8R, 17R-trihydroxy configuration of 17(R)-RvD1.
-
Enzyme: Epoxide Hydrolase (e.g., leukotriene A4 hydrolase or soluble epoxide hydrolase)
-
Substrate: 7,8-epoxide of 17(R)-HDHA
-
Product: 17(R)-Resolvin D1 (7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid)[3]
Quantitative Data
The following tables summarize the available quantitative data related to the biosynthesis of 17(R)-Resolvin D1. It is important to note that specific kinetic parameters for aspirin-acetylated COX-2 with DHA and 5-LOX with 17(R)-HDHA are not extensively reported in the literature. The data presented here are based on available studies and may vary depending on the experimental conditions.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (kcat/Km) (s⁻¹µM⁻¹) | Notes |
| Aspirin-acetylated human COX-2 | Arachidonic Acid | 3.7 ± 3.4 | 8.7 ± 3.7 (for PGE₂ epimers) | 0.02 (for PG formation) | Km is ~3-fold lower than for uninhibited COX-2, but Vmax is significantly reduced.[2] |
| Human 15-LOX-1 | DHA | - | - | 0.49 ± 0.03 | For comparison, this enzyme produces the 17S-epimer.[5] |
| Human 15-LOX-2 | DHA | - | - | 0.78 ± 0.07 | For comparison, this enzyme produces the 17S-epimer.[5] |
| Human 5-LOX | Arachidonic Acid | - | - | 1.96 | Kinetic parameters for 5-LOX with 17(R)-HDHA are not readily available.[6] |
| Step | Product | Yield/Ratio | Cellular System/Condition | Reference |
| Oxygenation of DHA by Aspirin-acetylated huPGHS-2 | 17-HDHA vs 13-HDHA | ~75% 17-HDHA, ~25% 13-HDHA | In vitro assay with purified enzyme | [7] |
| Transcellular Biosynthesis | 17(R)-Resolvin D1 | - | Human endothelial cells and neutrophils | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of 17(R)-Resolvin D1 biosynthesis.
In Vitro Synthesis of 17(R)-HDHA using Aspirin-Acetylated COX-2
Objective: To produce 17(R)-HDHA from DHA using purified recombinant human COX-2 acetylated with aspirin.
Materials:
-
Recombinant human COX-2 (huPGHS-2)
-
Docosahexaenoic acid (DHA)
-
Aspirin (acetylsalicylic acid)
-
100 mM Tris-HCl buffer, pH 8.0
-
Phenol (B47542) (500 µM)
-
Hematin (B1673048) (2 µM)
-
0.1% Acetic acid
-
Solid-phase extraction (SPE) C18 columns
-
LC-MS/MS system
Procedure:
-
Enzyme Acetylation: Pre-incubate recombinant human COX-2 (1 µM) with 2 mM aspirin in 100 mM Tris-HCl buffer (pH 8.0) containing 500 µM phenol and 2 µM hematin for 1 hour at room temperature.[2]
-
Enzymatic Reaction: Initiate the reaction by adding DHA (100 µM) to the acetylated enzyme solution. Incubate for 40 seconds.[7]
-
Reaction Termination: Stop the reaction by adding 2 volumes of cold methanol.
-
Extraction: Acidify the mixture to pH ~3.5 with 0.1% acetic acid and proceed with solid-phase extraction (SPE) using C18 columns.
-
Purification and Analysis: Elute the product from the SPE column with methyl formate (B1220265), dry under a stream of nitrogen, and reconstitute in a methanol/water mixture for analysis by LC-MS/MS.
5-Lipoxygenase-Mediated Conversion of 17(R)-HDHA to 17(R)-Resolvin D1
Objective: To convert 17(R)-HDHA to 17(R)-Resolvin D1 using a source of 5-lipoxygenase, such as isolated human polymorphonuclear leukocytes (PMNs).
Materials:
-
17(R)-HDHA
-
Isolated human PMNs
-
Phosphate-buffered saline (PBS) with calcium and magnesium (DPBS++)
-
Methanol
-
Solid-phase extraction (SPE) C18 columns
-
LC-MS/MS system
Procedure:
-
Cell Preparation: Isolate human PMNs from fresh venous blood by standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation). Resuspend the cells in DPBS++ at a concentration of 10 x 10⁶ cells/mL.
-
Enzymatic Reaction: Add 17(R)-HDHA (e.g., 1 µg) to the PMN suspension. Incubate for 15 minutes at 37°C.[10]
-
Reaction Termination: Stop the reaction by adding 2 volumes of cold methanol.
-
Extraction and Purification: Proceed with solid-phase extraction and LC-MS/MS analysis as described in Protocol 4.1.
Solid-Phase Extraction (SPE) for Resolvins
Objective: To extract and concentrate resolvins from biological samples for LC-MS/MS analysis.
Materials:
-
C18 SPE columns (e.g., 500 mg)
-
Methanol
-
Water (HPLC grade)
-
Methyl formate
-
Nitrogen gas supply
Procedure:
-
Column Conditioning: Condition the C18 SPE column by washing with 5-10 mL of methanol followed by 5-10 mL of water.
-
Sample Loading: Acidify the sample to pH 3.5 and load it onto the conditioned column.
-
Washing: Wash the column with 5-10 mL of water to remove polar impurities, followed by a wash with 5-10 mL of hexane to elute non-polar lipids.
-
Elution: Elute the resolvins and other oxylipins with 5-10 mL of methyl formate.
-
Drying and Reconstitution: Evaporate the methyl formate under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of methanol/water (50:50, v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis of 17(R)-Resolvin D1
Objective: To identify and quantify 17(R)-Resolvin D1 using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
HPLC system coupled to a triple quadrupole or QTRAP mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
LC Conditions (example):
-
Mobile Phase A: 0.1% acetic acid in water
-
Mobile Phase B: Acetonitrile/Methanol/Acetic acid (800/150/1, v/v/v)
-
Gradient: A linear gradient from 21% B to 98% B over approximately 25 minutes.[11]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor for the specific parent-to-fragment ion transitions for 17(R)-RvD1. The parent ion is [M-H]⁻ at m/z 375.3. Characteristic fragment ions include m/z 141, 217, and 331.[12][13]
Visualizations
The following diagrams illustrate the biosynthetic pathway of 17(R)-Resolvin D1 and a typical experimental workflow.
Caption: Biosynthetic pathway of 17(R)-Resolvin D1 from DHA.
Caption: General experimental workflow for the analysis of 17(R)-Resolvin D1.
References
- 1. THE CRYSTAL STRUCTURE OF ASPIRIN ACETYLATED HUMAN CYCLOOXYGENASE-2: INSIGHT INTO THE FORMATION OF PRODUCTS WITH REVERSED STEREOCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the catalytic efficiency of C22-Fatty acids with LOX human isozymes and the platelet response of the C22-oxylipin products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Acetylation of the Cyclooxygenase-2 Homodimer by Aspirin and Its Effects on the Oxygenation of Arachidonic, Eicosapentaenoic, and Docosahexaenoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Aspirin modulates production of pro-inflammatory and pro-resolving mediators in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human leukocytes selectively convert 4S,5S-epoxy-resolvin to resolvin D3, resolvin D4, and a cys-resolvin isomer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resolvin D1, Protectin D1, and Related Docosahexaenoic Acid-Derived Products: Analysis via Electrospray/Low Energy Tandem Mass Spectrometry based on Spectra and Fragmentation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Aspirin-Triggered 17(R)-Protectin D1 Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthesis of Aspirin-Triggered 17(R)-Protectin D1 (AT-PD1), a potent specialized pro-resolving mediator (SPM). AT-PD1 is an endogenous lipid mediator that plays a crucial role in the resolution of inflammation, making its synthesis pathway a key area of interest for therapeutic development. This document details the enzymatic pathway, cellular players, and quantitative aspects of AT-PD1 formation, along with detailed experimental protocols for its study.
The Aspirin-Triggered this compound (AT-PD1) Synthesis Pathway
The biosynthesis of AT-PD1 is a prime example of transcellular metabolism, where different cell types collaborate to produce the final bioactive molecule. The pathway is initiated by the action of aspirin (B1665792) on cyclooxygenase-2 (COX-2) and involves subsequent steps mediated by lipoxygenases.
Aspirin exerts its anti-inflammatory effects not only by inhibiting the production of pro-inflammatory prostaglandins (B1171923) but also by triggering the synthesis of pro-resolving mediators like AT-PD1.[1][2] This occurs through the irreversible acetylation of a serine residue in the active site of the COX-2 enzyme.[3] This acetylation modifies the enzyme's catalytic activity, switching it from a cyclooxygenase to a lipoxygenase-like enzyme.[4]
The key steps in the AT-PD1 synthesis pathway are:
-
Aspirin-Acetylation of COX-2: In cells expressing COX-2, such as endothelial cells and monocytes, aspirin acetylates Serine 516.[5] This modified enzyme, aspirin-acetylated COX-2 (Aspirin-COX-2), gains the ability to convert omega-3 polyunsaturated fatty acids.[5]
-
Formation of 17(R)-hydroperoxydocosahexaenoic acid (17R-HpDHA): The substrate for AT-PD1 synthesis is docosahexaenoic acid (DHA). Aspirin-acetylated COX-2 utilizes DHA and molecular oxygen to produce the 17(R) epimer of hydroperoxydocosahexaenoic acid (17R-HpDHA).[6][7] This initial step often occurs in endothelial cells.[8]
-
Conversion to a 16(R),17(R)-epoxide intermediate: The 17R-HpDHA is then typically released and taken up by neighboring leukocytes, such as neutrophils.[8] Within these cells, a 15-lipoxygenase (15-LOX)-type enzyme is proposed to convert 17R-HpDHA into a transient 16(R),17(R)-epoxide-containing intermediate.[9]
-
Enzymatic hydrolysis to AT-PD1: This epoxide intermediate is then rapidly hydrolyzed by cellular hydrolases to form the final product, Aspirin-Triggered this compound (10R,17R-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid).[6][10]
The complete stereochemistry of AT-PD1 has been established through total organic synthesis and comparison with biologically derived material.[6]
Quantitative Data
The following tables summarize key quantitative data related to the AT-PD1 synthesis pathway.
Table 1: Kinetic Parameters of Aspirin-Acetylated COX-2 with Arachidonic Acid (as a surrogate for fatty acid substrates)
| Parameter | Uninhibited COX-2 | Acetylated COX-2 | Fold Change | Reference |
| Km (μM) | ~3-fold higher | Lower | ~3 | [11] |
| kcat/Km (s⁻¹µM⁻¹) | 0.20 | 0.02 | 10-fold reduction | [7] |
Note: While these kinetics are for arachidonic acid, they provide an indication of the altered catalytic efficiency of COX-2 after acetylation.
Table 2: In Vivo Concentrations and Effects of AT-PD1
| Biological Context | Analyte | Concentration/Dose | Effect | Reference |
| Murine Peritonitis | AT-PD1 | Nanogram doses | Reduced neutrophil infiltration | [6] |
| Human Plasma (after EPA and aspirin intake) | Resolvins (related SPMs) | 0.1–0.4 ng/mL | Increased levels | [1] |
| Experimental Stroke (rat brain) | AT-NPD1 | 333μg/kg | Neuroprotective | [12] |
Experimental Protocols
This section provides detailed methodologies for the investigation of the AT-PD1 synthesis pathway.
Cell Culture for In Vitro Synthesis
Protocol for Culturing Human Umbilical Vein Endothelial Cells (HUVECs)
HUVECs are a relevant cell type for studying the initial steps of AT-PD1 synthesis as they express COX-2.
-
Coating Culture Flasks:
-
Thawing and Plating Cells:
-
Thaw cryopreserved HUVECs rapidly in a 37°C water bath.[14]
-
Transfer the cells to a 15 ml conical tube containing 10 ml of pre-warmed MesoEndo Cell Growth Medium.[14]
-
Centrifuge at 1,500 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in 1 ml of fresh medium.[13]
-
Seed the cells onto the fibronectin-coated flask at a density of 5,000–10,000 cells/cm².[13]
-
-
Cell Maintenance:
Protocol for Co-culture of Endothelial Cells and Leukocytes to Induce AT-PD1 Synthesis
-
Culture HUVECs to near confluency in 6-well plates as described above.
-
Isolate human polymorphonuclear neutrophils (PMNs) from fresh human blood using standard methods such as Ficoll-Paque density gradient centrifugation.
-
Pre-treat HUVECs with aspirin (e.g., 100 µM) for 30 minutes to acetylate COX-2.
-
Wash the HUVEC monolayer to remove excess aspirin.
-
Add DHA (e.g., 10 µM) to the HUVECs.
-
Add the isolated PMNs to the HUVEC culture at a ratio of approximately 5:1 (PMNs:HUVECs).
-
Incubate the co-culture for a specified time (e.g., 30-60 minutes) at 37°C.
-
Collect the supernatant for extraction and analysis of AT-PD1.
Murine Peritonitis Model for In Vivo Synthesis
The zymosan-induced peritonitis model is a well-established method to study the in vivo production of specialized pro-resolving mediators.
-
Animal Handling: Use male mice (e.g., C57BL/6, 8-12 weeks old).[16] All procedures should be approved by an Institutional Animal Care and Use Committee.
-
Induction of Peritonitis: Administer an intraperitoneal (i.p.) injection of zymosan A (e.g., 0.1 mg per mouse in 100 µL of sterile saline).[16]
-
Aspirin and DHA Administration: To study the aspirin-triggered pathway, administer aspirin (e.g., 100 µg/kg, i.p.) and DHA (e.g., 50 µg/kg, i.p.) at the time of zymosan injection.
-
Collection of Peritoneal Exudate: At various time points (e.g., 4, 12, 24 hours) post-injection, euthanize the mice and collect the peritoneal exudate by lavage with sterile PBS.
-
Sample Processing: Centrifuge the lavage fluid to separate the cells from the supernatant. The supernatant is then used for lipid mediator extraction.
Extraction and Quantification of AT-PD1 by LC-MS/MS
Solid-Phase Extraction (SPE) of Lipid Mediators
-
Sample Preparation: Acidify the aqueous sample (e.g., cell culture supernatant, peritoneal lavage supernatant) to pH ~3.5 with a dilute acid (e.g., 1M HCl).[3]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by water.[3]
-
Sample Loading: Load the acidified sample onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with water to remove polar impurities, followed by a non-polar solvent like hexane (B92381) to remove neutral lipids.[3]
-
Elution: Elute the lipid mediators with a solvent such as methyl formate (B1220265) or methanol.[3]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 150 mm, 1.8 µm).[17]
-
Mobile Phase A: 0.1% acetic acid in water.[17]
-
Mobile Phase B: Acetonitrile/Methanol/Acetic Acid (800/150/1, v/v/v).[17]
-
Flow Rate: 0.3 mL/min.[17]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes. A representative gradient is: 21% B at 0 min, hold for 1 min, increase to 26% B at 1.5 min, 51% B at 10 min, 66% B at 19 min, 98% B at 25.1 min, hold for 2.5 min, then return to initial conditions.[17]
-
-
Mass Spectrometry Detection (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for AT-PD1 and its precursors. For AT-PD1 (m/z 359.2), characteristic fragment ions would be monitored. The exact transitions should be optimized using authentic standards.
-
Instrument Parameters: Optimize declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP) for each transition to maximize sensitivity.[17] Representative ranges for optimization are DP: -20 to -100 V; CE: -13 to -39 V; CXP: -4 to -18 V.[17]
-
Visualizations
The following diagrams illustrate the AT-PD1 synthesis pathway and a typical experimental workflow for its investigation.
References
- 1. pnas.org [pnas.org]
- 2. Formation of endogenous "antiinflammatory" lipid mediators by transcellular biosynthesis. Lipoxins and aspirin-triggered lipoxins inhibit neutrophil recruitment and vascular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. affinisep.com [affinisep.com]
- 4. Neuroprotectin D1/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Novel Pro-resolving Aspirin-Triggered DHA Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Pro-Resolving Lipid Mediators in Inflammation Are Leads for Resolution Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15 R-prostaglandins that inhibit platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel aspirin-triggered Neuroprotectin D1 attenuates cerebral ischemic injury after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Human Coronary Artery Endothelial Cells (HCAEC) Culture Protocol [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Zymosan-Induced Murine Peritonitis Is Associated with an Increased Sphingolipid Synthesis without Changing the Long to Very Long Chain Ceramide Ratio [mdpi.com]
- 17. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
17(R)-Protectin D1: A Technical Guide to its Role in the Resolution of Inflammation
Introduction
17(R)-Protectin D1 (17(R)-PD1), also known as aspirin-triggered protectin D1, is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] It is a stereoisomer of Protectin D1 (PD1), which is also referred to as Neuroprotectin D1 (NPD1) when found in neural tissues.[2][3] As a potent endogenous mediator, 17(R)-PD1 plays a critical role in orchestrating the active resolution of inflammation, a process essential for tissue repair and return to homeostasis.[4] Unlike classic anti-inflammatory agents that primarily block the initiation of inflammation, SPMs like 17(R)-PD1 are biosynthesized during the resolution phase to actively terminate the inflammatory response and promote healing.[5] This technical guide provides an in-depth overview of the biosynthesis, mechanisms of action, and experimental investigation of 17(R)-PD1 for researchers, scientists, and professionals in drug development.
Biosynthesis of this compound
The biosynthesis of 17(R)-PD1 is a transcellular process initiated by the action of aspirin-acetylated cyclooxygenase-2 (COX-2).[6] This pathway diverges from the synthesis of the 17S-series protectin D1, which is typically initiated by a 15-lipoxygenase (15-LOX) enzyme.[5][7]
-
Aspirin-Triggered Acetylation : Aspirin irreversibly acetylates COX-2, which shifts its catalytic activity from producing prostaglandins (B1171923) to generating 17R-hydroperoxydocosahexaenoic acid (17R-HpDHA) from DHA.[6]
-
Epoxide Formation : The unstable 17R-HpDHA is rapidly converted by cellular lipoxygenases (e.g., 15-LOX) into a 16(17)-epoxide intermediate.[6]
-
Enzymatic Hydrolysis : This epoxide is then enzymatically hydrolyzed to form the final, stable structure: 10R,17R-dihydroxy-4Z,7Z,11E,13E,15Z,19Z-docosahexaenoic acid, or 17(R)-PD1.[1][5]
The 17R configuration makes this molecule, and other aspirin-triggered SPMs, potentially more resistant to rapid enzymatic inactivation in vivo compared to their 17S counterparts.[5]
Caption: Biosynthetic pathway of this compound from DHA.
Mechanism of Action and Signaling Pathways
17(R)-PD1 executes its pro-resolving functions through multiple mechanisms, primarily by regulating leukocyte trafficking and enhancing the clearance of apoptotic cells and microbial debris.
Inhibition of Neutrophil Infiltration
A hallmark of acute inflammation is the infiltration of neutrophils into tissue. 17(R)-PD1 potently limits this influx, which is a critical step in preventing excessive tissue damage and transitioning towards resolution.[5][8] Studies in murine models of peritonitis show that administration of 17(R)-PD1 significantly reduces the number of neutrophils accumulating in the peritoneal cavity.[5] This action helps to shorten the inflammatory phase and accelerate the onset of resolution.
Stimulation of Macrophage Phagocytosis
The efficient removal of apoptotic neutrophils and cellular debris, a process known as efferocytosis, is fundamental to successful resolution. 17(R)-PD1 enhances the phagocytic capacity of macrophages.[5] In vitro studies demonstrate that 17(R)-PD1, at picomolar to nanomolar concentrations, significantly increases the uptake of zymosan particles or bacteria (e.g., E. coli) by human macrophages.[5] This enhanced clearance prevents the secondary necrosis of apoptotic cells and the release of their pro-inflammatory contents.
Caption: 17(R)-PD1 enhances macrophage-mediated clearance of apoptotic cells.
Regulation of Cytokine and Chemokine Production
17(R)-PD1 modulates the balance of inflammatory mediators. It can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 while potentially promoting the synthesis of anti-inflammatory cytokines like IL-10 by macrophages.[9][10] This cytokine reprogramming is crucial for dampening the inflammatory response and promoting a pro-resolving microenvironment.
Quantitative Data on the Bioactions of 17(R)-PD1
The following tables summarize key quantitative findings from preclinical studies, demonstrating the potent pro-resolving activities of 17(R)-PD1 and its native 17S epimer, PD1.
Table 1: In Vitro Effects of Protectins
| Cell Type | Mediator | Concentration | Effect | Magnitude of Effect | Citation |
| Human Macrophages | 17-epi-PD1 | 10 pM | Increased Phagocytosis of E. coli | ~61% increase vs. vehicle | [5] |
| Human Eosinophils | PD1 | Nanomolar | Suppressed chemotaxis | - | [11] |
| Primary Neonatal Rat Cardiomyocytes | PD1 | 1 µM | Cardioprotection | Upregulated miRNA-210, activated PI3K/AKT | [12] |
Table 2: In Vivo Effects of Protectins
| Animal Model | Mediator | Dose | Effect | Magnitude of Effect | Citation |
| Murine Zymosan-induced Peritonitis | 17-epi-PD1 | 10 ng/mouse | Reduced Neutrophil Infiltration | ~50% reduction vs. vehicle | [5] |
| Murine LPS-induced Acute Lung Injury | PD1 | 2 ng/mouse | Reduced Neutrophil Infiltration & Pro-inflammatory Cytokines | Significantly reduced MPO, TNF-α, IL-6 | [10] |
| Murine Allergen-driven Asthma | PD1 | 20 ng/mouse | Reduced Airway Leukocytes (Eosinophils, Lymphocytes) | Significant reduction vs. vehicle | [13] |
| Murine Diabetic Wound Healing | PD1 | - | Accelerated Wound Healing & Innervation | Attenuated inflammation and oxidative stress | [9] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of specialized pro-resolving mediators. Below are protocols for key experiments used to characterize the function of 17(R)-PD1.
Murine Zymosan-Induced Peritonitis Model
This model is widely used to assess the resolution of acute inflammation and the in vivo efficacy of SPMs.
-
Induction : Male FVB mice (6-8 weeks old) are administered an intraperitoneal (i.p.) injection of zymosan A (1 mg in 1 mL sterile saline).
-
Treatment : 17(R)-PD1 (e.g., 10 ng dissolved in saline) or vehicle (saline) is administered via intravenous (i.v.) or i.p. injection at a specified time point (e.g., at the peak of inflammation, typically 4 hours post-zymosan).
-
Exudate Collection : At various time points (e.g., 4, 12, 24 hours), mice are euthanized. The peritoneal cavity is washed with 3-5 mL of cold PBS containing EDTA.
-
Analysis : The peritoneal lavage fluid is collected. Total leukocyte counts are determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa stain. Supernatants can be used for cytokine analysis (ELISA) and lipid mediator profiling (LC-MS/MS).
Caption: Experimental workflow for the murine peritonitis model.
Human Macrophage Phagocytosis Assay
This in vitro assay quantifies the effect of 17(R)-PD1 on the phagocytic capacity of macrophages.
-
Cell Preparation : Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Monocytes are then cultured for 5-7 days in the presence of M-CSF to differentiate them into macrophages.
-
Assay : Differentiated macrophages are plated in chamber slides (e.g., 50,000 cells/chamber).[5] The cells are then treated with 17(R)-PD1 (e.g., 1 pM to 10 nM) or vehicle for 15 minutes.
-
Phagocytic Challenge : pHrodo-labeled E. coli bioparticles or zymosan particles are added to the cells and incubated for a defined period (e.g., 60 minutes). The pHrodo dye fluoresces brightly in the acidic environment of the phagosome.
-
Quantification : Phagocytosis can be quantified by:
-
Microscopy : Cells are washed, fixed, and imaged. The percentage of macrophages containing fluorescent particles and the number of particles per cell are determined.
-
Flow Cytometry : Cells are detached and analyzed for fluorescence intensity, providing a high-throughput measure of uptake.
-
Lipid Mediator Profiling by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying low-abundance lipid mediators like 17(R)-PD1 from biological samples.[14][15]
-
Sample Preparation : Biological samples (e.g., plasma, cell culture supernatant, tissue homogenate) are subjected to solid-phase extraction (SPE) to isolate and concentrate lipids.
-
Chromatography : The lipid extract is injected into a reverse-phase liquid chromatography system (e.g., a C18 column) to separate the different lipid species based on their polarity.
-
Mass Spectrometry : The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in negative ion mode.
-
Detection : Identification and quantification are achieved using Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion (the molecular weight of PD1, m/z 359) and monitoring for specific, characteristic fragment ions generated by collision-induced dissociation.[14][16] The identity of the molecule is confirmed by matching its retention time and fragmentation pattern to that of a synthetic, authentic standard.[17]
Conclusion
This compound is a potent, endogenously produced lipid mediator that actively promotes the resolution of inflammation. Its multifaceted actions—inhibiting neutrophil infiltration, stimulating macrophage efferocytosis, and regulating cytokine production—position it as a key controller of the transition from inflammation to healing. The stereospecific nature of its biosynthesis, triggered by aspirin, underscores a sophisticated endogenous mechanism for controlling inflammation. A thorough understanding of the pathways and bioactions of 17(R)-PD1, facilitated by the robust experimental protocols detailed herein, is crucial for harnessing its therapeutic potential in developing novel pro-resolving therapies for a wide range of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Protectins: Their biosynthesis, metabolism and structure-functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protectin D1 - Wikipedia [en.wikipedia.org]
- 4. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Newly Synthesized 17-epi-Neuroprotectin D1/17-epi-Protectin D1: Authentication and Functional Regulation of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Biosynthetic Pathway Investigations of Neuroprotectin D1 (NPD1) and Protectin DX (PDX) by Human 12-Lipoxygenase, 15-Lipoxygenase-1, and 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iasp-pain.org [iasp-pain.org]
- 9. Neuroprotectin/protectin D1: endogenous biosynthesis and actions on diabetic macrophages in promoting wound healing and innervation impaired by diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. jacionline.org [jacionline.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Protectin D1 Is Generated in Asthma and Dampens Airway Inflammation and Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resolvin D1, Protectin D1, and Related Docosahexaenoic Acid-Derived Products: Analysis via Electrospray/Low Energy Tandem Mass Spectrometry based on Spectra and Fragmentation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
The Aspirin-Triggered Epimer: A Deep Dive into the Stereochemistry and Biological Prowess of 17(R)-Protectin D1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of inflammatory resolution, specialized pro-resolving mediators (SPMs) have emerged as key players, orchestrating the timely return to tissue homeostasis. Among these, the protectin family, derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has garnered significant attention for its potent anti-inflammatory and cytoprotective actions. This technical guide focuses on a specific member of this family, 17(R)-Protectin D1 (17(R)-PD1), an aspirin-triggered epimer of the naturally occurring 17(S)-Protectin D1 (also known as Neuroprotectin D1 when acting in the nervous system). We will delve into the precise stereochemistry of 17(R)-PD1, its unique biosynthetic origins, and its distinct biological activities, providing a comprehensive resource for researchers and drug development professionals exploring its therapeutic potential.
Stereochemistry and Synthesis of this compound
The biological activity of Protectin D1 is exquisitely dependent on its stereochemistry. The complete stereochemical structure of this compound is 10R, 17R-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid .[1] This specific arrangement of chiral centers and double bond geometry is crucial for its potent bioactions.
The synthesis of 17(R)-PD1 is a stereocontrolled process that ensures the correct configuration at each chiral center and the geometry of the conjugated triene system. A convergent synthetic strategy is often employed, featuring the use of chiral building blocks to introduce the hydroxyl groups at C-10 and C-17 with the desired R configuration.[2] The Z-geometry of the non-conjugated double bonds is typically achieved through stereoselective reduction of alkyne precursors.[2] The conjugated E,E,Z-triene system is a critical pharmacophore and is often introduced late in the synthetic sequence to maintain its geometric integrity.[2]
The biosynthesis of 17(R)-PD1 is a fascinating example of how aspirin (B1665792) can reprogram enzymatic pathways. In the presence of aspirin, cyclooxygenase-2 (COX-2) is acetylated. This modification alters its catalytic activity, shifting it from a prostaglandin-producing enzyme to one that generates 17R-hydroperoxy-DHA from DHA.[3] This 17R-hydroperoxy intermediate is then further metabolized by leukocytes to form 17(R)-PD1. This is in contrast to the biosynthesis of 17(S)-PD1, which is initiated by 15-lipoxygenase (15-LOX).[4]
Biological Activities of this compound
17(R)-PD1 is a potent immunoresolvent with a range of anti-inflammatory, pro-resolving, and neuroprotective activities. Its actions are often comparable to, and in some cases longer-lasting than, its 17(S) epimer.[3] This prolonged activity is attributed to its resistance to metabolic inactivation by dehydrogenases that target the 17-hydroxyl group.[5]
Anti-inflammatory and Pro-resolving Actions
A hallmark of 17(R)-PD1's activity is its ability to control leukocyte trafficking, a critical step in the inflammatory response. It potently inhibits neutrophil (PMN) infiltration into inflamed tissues.[6] Specifically, it has been shown to decrease the transendothelial migration of neutrophils, preventing their accumulation at sites of inflammation.[7]
Furthermore, 17(R)-PD1 actively promotes the resolution of inflammation by enhancing the clearance of apoptotic cells, a process known as efferocytosis, by macrophages.[1][6] This clearance of cellular debris is essential for preventing secondary necrosis and the release of pro-inflammatory mediators.
Neuroprotective Effects
In the central nervous system, 17(R)-PD1, also referred to as aspirin-triggered neuroprotectin D1 (AT-NPD1), exhibits significant neuroprotective properties. In experimental models of stroke, AT-NPD1 has been shown to reduce brain infarction and improve neurological outcomes.[7] Its neuroprotective mechanisms include the downregulation of pro-apoptotic factors and the inhibition of neuroinflammation.[8]
Quantitative Comparison of Biological Activities
While many studies describe the potent actions of 17(R)-PD1, direct quantitative comparisons with its 17(S) epimer are not always available in the same study. The following tables summarize available quantitative data to provide a comparative overview.
| Biological Activity | Mediator | Concentration | Effect | Cell/System Type | Reference |
| Inhibition of Neutrophil Infiltration | 17(S)-PD1 | 1 ng/mouse | ~40% reduction | Murine Peritonitis | [9] |
| 17(R)-PD1 | 10 ng | Potent reduction | Murine Peritonitis | [1] | |
| Inhibition of Neutrophil Transmigration | 17(S)-PD1 | 10 nM | ~50% attenuation | Human Neutrophils | [9] |
| Enhancement of Macrophage Phagocytosis | 17(S)-PD1 | 100 nM | 119 ± 20% increase | Murine Macrophages (in vitro) | [10] |
| 17(R)-PD1 | Not specified | Enhanced efferocytosis | Human Macrophages | [1] | |
| Protection against Oxidative Stress-induced Apoptosis | 17(S)-NPD1 | 50 nM | ~80-85% protection | Human RPE cells | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols.
Stereocontrolled Synthesis of this compound
The total synthesis of 17(R)-PD1 is a multi-step process that requires careful control of stereochemistry. A common convergent approach involves the following key steps[2]:
-
Preparation of Key Intermediates: Synthesis of two key fragments, typically an alkyne and a vinyl iodide, each containing one of the chiral hydroxyl groups with the correct 'R' configuration. This is often achieved using chiral starting materials like (R)-glycidol.
-
Sonogashira Coupling: The two fragments are joined together using a palladium-catalyzed Sonogashira coupling reaction to form the carbon backbone.
-
Stereoselective Reduction: The alkyne functionalities are selectively reduced to Z-alkenes.
-
Formation of the Conjugated Triene: The E,E,Z-triene system is constructed.
-
Deprotection: Removal of protecting groups to yield the final 17(R)-PD1 molecule.
A graphical representation of the synthesis workflow is provided below.
Neutrophil Transmigration Assay
This assay is used to assess the ability of a compound to inhibit the migration of neutrophils across an endothelial cell monolayer.
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to form a confluent monolayer on a permeable support (e.g., a Transwell insert).
-
Neutrophil Isolation: Human neutrophils are isolated from fresh whole blood.
-
Treatment: The endothelial monolayer is treated with the test compound (17(R)-PD1 or 17(S)-PD1) at various concentrations.
-
Migration: A chemoattractant (e.g., LTB4 or IL-8) is added to the lower chamber, and the isolated neutrophils are added to the upper chamber.
-
Quantification: After a defined incubation period, the number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting or by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.
A diagram illustrating the neutrophil transmigration assay workflow is provided below.
Macrophage Efferocytosis Assay
This assay measures the ability of macrophages to phagocytose apoptotic cells.
-
Induction of Apoptosis: A target cell population (e.g., neutrophils or jurkat cells) is induced to undergo apoptosis. Apoptosis is confirmed by methods such as Annexin V staining.
-
Macrophage Culture: Human or murine macrophages are cultured in appropriate plates.
-
Treatment: The macrophages are treated with the test compound (17(R)-PD1 or 17(S)-PD1).
-
Co-culture: The apoptotic cells (often fluorescently labeled) are added to the macrophage culture.
-
Quantification: After co-incubation, non-ingested apoptotic cells are washed away, and the number of macrophages that have engulfed apoptotic cells is quantified, typically by flow cytometry or fluorescence microscopy.
A workflow diagram for the efferocytosis assay is presented below.
Signaling Pathways
The biological effects of 17(R)-PD1 are mediated through specific signaling pathways that ultimately lead to the resolution of inflammation. While the precise receptor for protectins is still under investigation, it is believed that they act through G-protein coupled receptors (GPCRs).[12]
Upon binding to its receptor on immune cells such as macrophages and neutrophils, 17(R)-PD1 is thought to initiate a signaling cascade that leads to:
-
Inhibition of NF-κB signaling: This is a key pathway that controls the expression of pro-inflammatory genes, including cytokines and chemokines. By inhibiting this pathway, 17(R)-PD1 can dampen the inflammatory response.
-
Activation of pro-resolving pathways: This may involve the upregulation of anti-inflammatory mediators and the promotion of pathways involved in tissue repair and regeneration.
A simplified diagram of the proposed signaling pathway is provided below.
Visualizations
Caption: Workflow for the stereocontrolled synthesis of this compound.
Caption: Experimental workflow for the neutrophil transmigration assay.
Caption: Experimental workflow for the macrophage efferocytosis assay.
Caption: Proposed signaling pathway for this compound.
Conclusion
This compound represents a fascinating nexus of stereochemistry, enzymatic plasticity, and potent biological activity. Its unique aspirin-triggered biosynthesis underscores the potential for therapeutic intervention to promote the resolution of inflammation. With its robust anti-inflammatory, pro-resolving, and neuroprotective actions, 17(R)-PD1 holds significant promise as a lead compound for the development of novel therapeutics for a wide range of inflammatory diseases. This technical guide provides a foundational resource for researchers dedicated to unraveling the full therapeutic potential of this remarkable specialized pro-resolving mediator. Further research into its specific molecular targets and signaling pathways will undoubtedly pave the way for innovative drug discovery and development.
References
- 1. Novel Pro-resolving Aspirin-Triggered DHA Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled total synthesis of neuroprotectin D1 / protectin D1 and its aspirin-triggered stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Newly Synthesized 17-epi-Neuroprotectin D1/17-epi-Protectin D1: Authentication and Functional Regulation of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation [mdpi.com]
- 6. Protectin D1 - Wikipedia [en.wikipedia.org]
- 7. Novel aspirin-triggered Neuroprotectin D1 attenuates cerebral ischemic injury after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotectin D1 (NPD1): a DHA-derived mediator that protects brain and retina against cell injury-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotectin D1/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Pivotal Role of Cyclooxygenase-2 in the Biosynthesis of 17(R)-Protectin D1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protectin D1 (PD1), a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), plays a crucial role in the resolution of inflammation, neuroprotection, and tissue repair. The biosynthesis of PD1 can proceed through distinct stereochemical pathways, leading to the formation of either 17(S)-PD1 or its epimer, 17(R)-PD1. While the canonical pathway to 17(S)-PD1 is initiated by 15-lipoxygenase (15-LOX), the formation of 17(R)-PD1 is intricately linked to the activity of cyclooxygenase-2 (COX-2), particularly when the enzyme is acetylated by aspirin (B1665792). This technical guide provides an in-depth exploration of the role of COX-2 in the formation of 17(R)-Protectin D1, offering detailed experimental protocols, quantitative data, and pathway visualizations to support research and drug development in this field.
Biosynthetic Pathway of this compound
The biosynthesis of this compound, also known as aspirin-triggered Protectin D1 (AT-PD1), is a multi-step enzymatic cascade initiated by the action of aspirin-acetylated COX-2 on DHA.
-
Acetylation of COX-2 by Aspirin: Aspirin irreversibly acetylates a serine residue (Ser-530 in human COX-2) in the active site of the enzyme. This covalent modification alters the catalytic activity of COX-2, switching it from a prostaglandin-producing cyclooxygenase to a lipoxygenase-like enzyme.
-
17(R)-Oxygenation of DHA: The aspirin-acetylated COX-2 enzyme oxygenates DHA at the C-17 position, leading to the formation of 17(R)-hydroperoxydocosahexaenoic acid (17R-HpDHA). This step is stereospecific for the R-enantiomer.
-
Reduction to 17(R)-HDHA: The hydroperoxy group of 17R-HpDHA is rapidly reduced by cellular peroxidases to a hydroxyl group, yielding 17(R)-hydroxydocosahexaenoic acid (17R-HDHA).
-
Epoxidation: 17R-HDHA is then converted to a 16(R),17(R)-epoxide intermediate. This reaction is thought to be catalyzed by a lipoxygenase, potentially 5-LOX, acting on the 17(R)-hydroxy-containing substrate.
-
Enzymatic Hydrolysis: Finally, the 16(R),17(R)-epoxide is hydrolyzed by an epoxide hydrolase to form this compound (10R,17R-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid).
The following diagram illustrates this signaling pathway:
Quantitative Data on Enzyme Activity
While extensive kinetic data for aspirin-acetylated COX-2 with its primary substrate, arachidonic acid, is available, specific kinetic parameters for DHA are less well-defined in the literature. However, comparative data with 15-LOX, the key enzyme in 17(S)-PD1 formation, highlights the relative efficiencies of these pathways.
| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/min/mg) | kcat/Km (s-1µM-1) | Reference |
| Aspirin-Acetylated Human COX-2 | Arachidonic Acid | 15(R)-HETE | 3.8 ± 2.8 | 71.6 ± 28.5 | Not Reported for DHA | [1] |
| Human 15-LOX-1 | Docosahexaenoic Acid | 17(S)-HpDHA | Not Reported | Not Reported | 0.35 | [2] |
| Human 12-LOX | Docosahexaenoic Acid | 17(S)-HpDHA | Not Reported | Not Reported | 12 | [2] |
| Human 15-LOX-2 | Docosahexaenoic Acid | 17(S)-HpDHA | Not Reported | Not Reported | 0.43 | [2] |
| Note: Direct comparative kinetic data for aspirin-acetylated COX-2 with DHA is limited. The provided data for acetylated COX-2 with arachidonic acid offers a point of reference. The catalytic efficiencies (kcat/Km) for LOX isozymes with DHA indicate their relative effectiveness in initiating the 17(S) pathway. |
Experimental Protocols
Expression and Purification of Recombinant Human COX-2
This protocol describes the expression of human COX-2 in Sf9 insect cells and its subsequent purification.
Workflow Diagram:
Methodology:
-
Cell Culture and Infection:
-
Culture Spodoptera frugiperda (Sf9) insect cells in a suitable medium (e.g., Sf-900 II SFM) to a density of 2 x 106 cells/mL.
-
Infect the cell culture with a high-titer recombinant baculovirus stock containing the human COX-2 gene at a multiplicity of infection (MOI) of 1-5.
-
Incubate the infected culture at 27°C for 48-72 hours.
-
-
Cell Lysis and Microsome Preparation:
-
Harvest the cells by centrifugation at 1,000 x g for 15 minutes.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, containing protease inhibitors) and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 1 hour to pellet the microsomal fraction.
-
-
Solubilization and Chromatography:
-
Resuspend the microsomal pellet in a solubilization buffer containing a detergent such as 1% (w/v) CHAPS in 20 mM Tris-HCl, pH 8.0, with 10% glycerol (B35011) and protease inhibitors.
-
Stir for 1 hour at 4°C and then centrifuge at 100,000 x g for 1 hour.
-
Apply the supernatant to a DEAE-cellulose ion-exchange column equilibrated with a buffer containing 0.1% CHAPS.
-
Elute the protein with a linear gradient of NaCl (e.g., 0-0.5 M).
-
Pool the COX-2 containing fractions and concentrate them.
-
Further purify the protein by size-exclusion chromatography on a Sephacryl S-300 column.
-
-
Purity and Activity Assessment:
-
Analyze the purified protein fractions by SDS-PAGE to assess purity.
-
Determine the enzyme activity using a standard cyclooxygenase activity assay.
-
In Vitro Assay for 17(R)-HDHA Formation by Aspirin-Acetylated COX-2
This protocol details the in vitro reaction of purified aspirin-acetylated COX-2 with DHA and the subsequent analysis of the product.
Workflow Diagram:
Methodology:
-
Enzyme Acetylation:
-
To a solution of purified recombinant human COX-2 (e.g., 1 µM) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol), add aspirin to a final concentration of 2 mM.
-
Incubate at room temperature for 30 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding DHA to the aspirin-acetylated COX-2 solution to a final concentration of 50 µM.
-
Incubate the reaction mixture at 37°C for 10-20 minutes.
-
-
Sample Preparation and Analysis:
-
Terminate the reaction by adding two volumes of cold methanol.
-
Acidify the sample to pH ~3.5 with 1 M HCl.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to extract the lipid mediators.
-
Elute the lipids with methyl formate, evaporate the solvent under a stream of nitrogen, and reconstitute the sample in a mobile phase for LC-MS/MS analysis.
-
Analyze the sample using a validated LC-MS/MS method for the separation and quantification of 17(R)-HDHA and 17(S)-HDHA.
-
Cell-Based Assay for this compound Formation in Human Neutrophils
This protocol describes the isolation of human neutrophils and their stimulation to produce 17(R)-PD1.
Methodology:
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Resuspend the purified neutrophils in a suitable buffer such as Hanks' Balanced Salt Solution (HBSS).
-
-
Cell Stimulation:
-
Pre-incubate the neutrophils (e.g., 10 x 106 cells/mL) with aspirin (e.g., 500 µM) for 15 minutes at 37°C.
-
Add DHA (e.g., 10 µM) to the cell suspension.
-
Stimulate the cells with a calcium ionophore such as A23187 (e.g., 2.5 µM) for 20 minutes at 37°C.
-
-
Sample Extraction and Analysis:
-
Stop the incubation by adding two volumes of cold methanol.
-
Centrifuge to pellet the cells and collect the supernatant.
-
Perform solid-phase extraction and LC-MS/MS analysis as described in Protocol 2 to identify and quantify 17(R)-PD1.
-
LC-MS/MS Analysis of 17(R)- and 17(S)-HDHA
A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of 17-HDHA enantiomers.
Chromatographic Separation:
-
Column: A chiral column (e.g., Chiralpak AD-H) is required for the separation of the 17(R) and 17(S) enantiomers.
-
Mobile Phase: A normal-phase mobile phase system, such as a mixture of hexane (B92381) and ethanol, is typically used.
-
Gradient: An isocratic or gradient elution may be employed to achieve optimal separation.
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Transitions: Multiple reaction monitoring (MRM) is employed for sensitive and specific detection. A common transition for HDHA is m/z 343 -> 299 (loss of CO2).
| Parameter | Value |
| Column | Chiralpak AD-H (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Ethanol |
| Flow Rate | 1.0 mL/min |
| Ionization Mode | ESI Negative |
| MRM Transition (HDHA) | 343 -> 299 |
| Collision Energy | Optimized for the specific instrument |
Conclusion
The aspirin-triggered conversion of DHA to this compound by COX-2 represents a significant pathway in the generation of pro-resolving lipid mediators. Understanding the intricacies of this biosynthetic route is paramount for the development of novel therapeutic strategies aimed at harnessing the potent anti-inflammatory and pro-resolving actions of this specialized mediator. The experimental protocols and data presented in this guide provide a foundational framework for researchers to investigate the role of COX-2 in 17(R)-PD1 formation and to explore its therapeutic potential. Further research is warranted to fully elucidate the kinetic parameters of aspirin-acetylated COX-2 with DHA and to conduct direct comparative studies with 15-LOX to better understand the relative contributions of these pathways under different physiological and pathological conditions.
References
Cellular Sources of Endogenous 17(R)-Protectin D1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cellular origins of the specialized pro-resolving mediator, 17(R)-Protectin D1 (17(R)-PD1). As a potent anti-inflammatory and pro-resolving molecule, understanding its endogenous production is critical for the development of novel therapeutics targeting inflammatory diseases. This document details the primary cellular sources, the biosynthetic pathways, quantitative data on production, and the experimental protocols for the detection and quantification of 17(R)-PD1.
Introduction to this compound
This compound, also known as aspirin-triggered protectin D1 (AT-PD1), is a stereoisomer of Protectin D1 (PD1). It is an endogenously produced lipid mediator derived from the omega-3 fatty acid, docosahexaenoic acid (DHA). The biosynthesis of 17(R)-PD1 is critically dependent on the acetylation of the enzyme cyclooxygenase-2 (COX-2) by aspirin (B1665792), which alters its catalytic activity to produce the 17(R)-hydroperoxy intermediate from DHA. This unique mechanism of formation underlies some of the beneficial effects of aspirin therapy. 17(R)-PD1 exhibits potent bioactions, including the inhibition of neutrophil infiltration, stimulation of macrophage efferocytosis (the clearance of apoptotic cells), and the resolution of inflammation.
Primary Cellular Sources of this compound
The production of 17(R)-PD1 is initiated in cells that express COX-2 and have access to DHA. The following cell types have been identified as key sources of endogenous 17(R)-PD1 or its precursors.
-
Endothelial Cells: Human microvascular endothelial cells, particularly when subjected to hypoxia and treated with aspirin, release 17(R)-hydroxy-DHA (17R-HDHA), the direct precursor of 17(R)-PD1.[1] The production of 17-HDHA by Human Umbilical Vein Endothelial Cells (HUVECs) is enhanced by co-incubation with aspirin and DHA.[2]
-
Macrophages: Macrophages play a significant role in the resolution of inflammation and are a source of various specialized pro-resolving mediators. While direct quantification of 17(R)-PD1 from macrophages is not extensively documented, they are known to produce the 17(S) epimer, Protectin D1.[3] Given their expression of COX-2, especially upon inflammatory stimulus, they are a likely source of 17(R)-PD1 in the presence of aspirin.
-
Eosinophils: Human eosinophils are a significant source of the precursor 17-hydroxy DHA, producing approximately 1.6 ± 0.4 ng per million cells when stimulated.[4] Although they produce only trace amounts of the 17(S)-PD1 endogenously, their capacity to generate the precursor highlights their potential role in the overall biosynthesis of protectins.[4]
Quantitative Data on this compound and Precursor Production
The quantification of specialized pro-resolving mediators is challenging due to their low endogenous concentrations. The following tables summarize the available quantitative data for 17(R)-PD1 and its direct precursor, 17(R)-HDHA, from various cellular and biological sources.
| Cell Type/Biological Fluid | Mediator | Concentration | Conditions | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 17-HDHA | Nanomolar range | 24h incubation with DHA (10 µM) + Aspirin (50 µM) | [2] |
| Human Eosinophils | 17-hydroxy DHA | 1.6 ± 0.4 ng/10⁶ cells | Stimulated with Ca²⁺ ionophore | [4] |
| Human Serum (Acute Pancreatitis) | Protectin D1 | 4.01 ± 0.9 pg/mL (Mild) to 11.83 ± 3.74 pg/mL (Severe) | Disease state | [5] |
Note: Data for Protectin D1 (17(S)-epimer) and the general precursor 17-hydroxy DHA are included to provide context for the expected physiological concentrations.
Biosynthetic and Signaling Pathways
The production of 17(R)-PD1 is a multi-step enzymatic process that is initiated by specific inflammatory and pro-resolving signals.
Upstream Signaling for Precursor Release and Enzyme Expression
The biosynthesis of 17(R)-PD1 is contingent on two key upstream events: the release of its precursor, DHA, from cellular membranes and the expression of COX-2.
-
DHA Release: Inflammatory stimuli, such as engagement of G-protein coupled receptors, can activate phospholipase A2 (PLA2). PLA2 then hydrolyzes membrane phospholipids, releasing DHA into the cytoplasm.
-
COX-2 Expression: Pro-inflammatory stimuli, including lipopolysaccharide (LPS) and cytokines like TNF-α and IL-1β, are potent inducers of COX-2 expression in various cell types, including endothelial cells and macrophages.[6] Aspirin itself has also been shown to up-regulate COX-2 expression in certain contexts.[2]
Biosynthesis of this compound
Once DHA is released and COX-2 is expressed and acetylated by aspirin, the biosynthetic cascade for 17(R)-PD1 proceeds as follows:
-
Aspirin-mediated Acetylation of COX-2: Aspirin irreversibly acetylates a serine residue in the active site of COX-2. This modification alters the enzyme's catalytic activity.
-
Formation of 17(R)-HpDHA: The aspirin-acetylated COX-2 oxygenates DHA at the C-17 position, stereoselectively forming 17(R)-hydroperoxy-docosahexaenoic acid (17(R)-HpDHA).
-
Epoxide Formation: 17(R)-HpDHA is then converted to a 16(R),17(R)-epoxide intermediate.
-
Enzymatic Hydrolysis: Finally, the epoxide is hydrolyzed by an epoxide hydrolase to form this compound.
Experimental Protocols
The accurate detection and quantification of 17(R)-PD1 require sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Acidification: Acidify the aqueous sample (e.g., cell culture supernatant, plasma) to a pH of approximately 3.5 with a dilute acid (e.g., 0.1 M HCl).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol (B129727) followed by two column volumes of water.
-
Sample Loading: Load the acidified sample onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with two column volumes of water to remove polar impurities.
-
Elution: Elute the lipid mediators with one to two column volumes of methyl formate (B1220265) or methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Quantification
-
Chromatography:
-
Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 150 mm, 1.8 µm) is typically used for separation.[1]
-
Mobile Phase A: 0.1% acetic acid in water.[1]
-
Mobile Phase B: Acetonitrile/Methanol/Acetic acid (800/150/1, v/v/v).[1]
-
Gradient: A linear gradient is employed, starting with a low percentage of mobile phase B and gradually increasing to elute the analytes. A typical gradient might be: 0-1 min, 21% B; 1-10 min, 21-51% B; 10-19 min, 51-66% B; 19-25.1 min, 66-98% B.[1]
-
Flow Rate: A flow rate of 0.3 mL/min is commonly used.[1]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.
-
MRM Transitions: For 17(R)-PD1, the precursor ion (Q1) is m/z 359.2, and a characteristic product ion (Q3) is m/z 153.1.
-
Internal Standards: Deuterated internal standards of related compounds are used for accurate quantification.
-
Conclusion
The endogenous production of this compound is a key process in the resolution of inflammation, with endothelial cells, macrophages, and eosinophils being significant cellular sources. The unique aspirin-triggered biosynthesis of 17(R)-PD1 highlights a sophisticated mechanism for controlling inflammatory responses. Further research into the precise quantification of 17(R)-PD1 from different cellular sources and the elucidation of the intricate signaling pathways governing its production will be crucial for the development of novel pro-resolving therapies. The methodologies outlined in this guide provide a framework for researchers to accurately investigate the role of this potent lipid mediator in health and disease.
References
- 1. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspirin-triggered DHA metabolites inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Actions of Aspirin-Triggered (17R) Resolvin D1 and its Analogue, 17R-Hydroxy-19-Para-Fluorophenoxy-Resolvin D1 Methyl Ester, in C5a-dependent IgG Immune Complex-Induced Inflammation and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. dovepress.com [dovepress.com]
- 6. DHA and EPA Down-regulate COX-2 Expression through Suppression of NF-κB Activity in LPS-treated Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Identification and Characterization of the 17(R)-Protectin D1 Receptor
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
17(R)-Protectin D1 (17(R)-PD1), also known as 17-epi-Protectin D1, is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA) with potent anti-inflammatory and neuroprotective properties. A critical aspect of understanding its biological functions and therapeutic potential lies in the identification of its cognate receptor and the characterization of its binding affinity and downstream signaling pathways. This technical guide provides a comprehensive overview of the current scientific understanding of the 17(R)-PD1 receptor, its binding characteristics, and the key experimental methodologies used in its study.
Receptor Identification: GPR37 as the Target for Protectin D1 and its Epimers
GPR37 is predominantly expressed in the nervous system, including neurons and glial cells, as well as in immune cells such as macrophages.[6][9] This expression pattern aligns with the known neuroprotective and inflammation-resolving functions of protectins.
Binding Affinity of Protectin D1 to its Receptor
While specific binding affinity studies for 17(R)-PD1 to GPR37 are not yet widely published, data for its stereoisomer, NPD1, provides valuable insight. A study utilizing tritium-labeled NPD1 demonstrated high-affinity and specific binding to human retinal pigment epithelial (ARPE-19) cells and human neutrophils.[9]
Table 1: Binding Affinity of NPD1
| Cell Type | Ligand | Binding Constant (Kd) |
| Human Retinal Pigment Epithelial (ARPE-19) Cells | [³H]-NPD1 | 31.3 ± 13.1 pmol/mg of cell protein |
| Human Neutrophils | [³H]-NPD1 | ~25 nM (high-affinity site), ~200 nM (low-affinity site) |
Data sourced from Mukherjee et al. (2007).[9]
It is anticipated that 17(R)-PD1 exhibits a comparable high-affinity binding to GPR37. Further research employing radiolabeled 17(R)-PD1 or surface plasmon resonance with purified GPR37 is needed to precisely determine its binding kinetics.
Signaling Pathways Activated by this compound
Upon binding to GPR37, 17(R)-PD1 initiates a cascade of intracellular signaling events that mediate its pro-resolving and protective functions. The primary signaling pathways identified are:
-
Intracellular Calcium Mobilization: Activation of GPR37 by NPD1 leads to a rapid and sustained increase in intracellular calcium concentration (iCa²⁺).[10] This calcium signaling is a critical upstream event for many of the downstream cellular responses.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a key pathway activated by the NPD1/GPR37 axis.[2][11] This pathway is crucial for promoting cell survival and inhibiting apoptosis.
-
ERK1/2 Pathway: The extracellular signal-regulated kinase (ERK) 1/2 pathway is another important downstream target of GPR37 activation.[2][11] ERK signaling is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival.
-
PPARγ Activation: Evidence suggests that NPD1 can also mediate its effects through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in the regulation of inflammation and metabolism.[12]
These signaling pathways ultimately lead to the observed cellular effects of 17(R)-PD1, such as the enhancement of macrophage phagocytosis of apoptotic cells and pathogens, and the suppression of pro-inflammatory cytokine production.[9][13]
References
- 1. Stereoselective synthesis of protectin D1: a potent anti-inflammatory and proresolving lipid mediator - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pharm.emory.edu [pharm.emory.edu]
- 3. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Newly Synthesized 17-epi-Neuroprotectin D1/17-epi-Protectin D1: Authentication and Functional Regulation of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotectin D1 and GPR37 protect against chemotherapy-induced peripheral neuropathy and the transition from acute to chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accelerating the reversal of inflammatory pain with NPD1 and its receptor GPR37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: Neuroprotectin D1 and GPR37 protect against chemotherapy-induced peripheral neuropathy and the transition from acute to chronic pain. [scholars.duke.edu]
- 9. Neuroprotectin D1 and GPR37 Protect Against Chemotherapy-Induced Peripheral Neuropathy and the Transition from Acute to Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Accelerating the reversal of inflammatory pain with NPD1 and its receptor GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of protectin D1 analogs: novel pro-resolution and radiotracer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
17(R)-Protectin D1 regulation of immune cell function
An In-depth Technical Guide to 17(R)-Protectin D1 Regulation of Immune Cell Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (17(R)-PD1), also known as aspirin-triggered Protectin D1 (AT-PD1), is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As an epimer of the naturally occurring Protectin D1 (PD1), it is biosynthesized via pathways involving aspirin-acetylated cyclooxygenase-2 (COX-2). This potent lipid mediator plays a crucial role in orchestrating the resolution of inflammation, a highly active process essential for tissue homeostasis and repair. 17(R)-PD1 exerts powerful anti-inflammatory and pro-resolving actions by modulating the function of various immune cells, including neutrophils, macrophages, and lymphocytes. This guide provides a detailed overview of the mechanisms through which 17(R)-PD1 regulates immune cell activity, summarizes key quantitative data, outlines relevant experimental protocols, and illustrates the underlying signaling pathways.
Core Functions in Immune Regulation
17(R)-PD1, alongside its stereoisomer PD1, is a key regulator of the inflammatory response, actively promoting the transition from inflammation to resolution. Its primary functions include inhibiting the infiltration of neutrophils into tissues, enhancing the phagocytic activity of macrophages, and modulating the production of cytokines to dampen pro-inflammatory signaling and promote tissue repair.
Regulation of Neutrophil Function
Neutrophils are the first responders to sites of injury or infection, but their excessive accumulation and activation can lead to tissue damage. 17(R)-PD1 plays a critical role in controlling neutrophil activity.
-
Inhibition of Infiltration: 17(R)-PD1 potently reduces the recruitment and transmigration of neutrophils to inflamed sites. In a murine peritonitis model, administration of PD1 at doses as low as 1 ng/mouse resulted in an approximately 40% reduction in polymorphonuclear leukocyte (PMN) infiltration. This action helps to limit the amplification of the inflammatory cascade.
-
Regulation of Neutrophil Extracellular Traps (NETs): In models of acute lung injury (ALI), PD1 has been shown to inhibit the formation of NETs, which are web-like structures of DNA and proteins released by neutrophils that can contribute to tissue damage.
-
Promotion of Reverse Migration: In addition to limiting initial infiltration, PD1 can promote the reverse migration of neutrophils away from the site of inflammation, further aiding in the resolution process.
Modulation of Macrophage Activity
Macrophages are central to both the initiation and resolution of inflammation. 17(R)-PD1 shifts macrophage function from a pro-inflammatory to a pro-resolving and reparative phenotype.
-
Enhancement of Phagocytosis: A hallmark of resolution is the clearance of apoptotic cells (efferocytosis), cellular debris, and pathogens. 17(R)-PD1 significantly enhances the phagocytic capacity of macrophages. In vitro studies with human macrophages demonstrated that 17-epi-PD1 at a concentration of 10 pM increased the uptake of E. coli by approximately 61%. Similarly, PD1 at 100 nM stimulated the uptake of zymosan particles by 119% compared to a vehicle control. This increased clearance prevents the secondary necrosis of apoptotic cells and the release of damage-associated molecular patterns (DAMPs).
-
Cytokine Profile Regulation: 17(R)-PD1 modulates the production of cytokines by macrophages and other immune cells. It significantly reduces the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Conversely, it can increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10).
Effects on Lymphocytes and Eosinophils
The influence of 17(R)-PD1 extends to cells of the adaptive immune system and other granulocytes.
-
T Lymphocytes: PD1 has been shown to stop T cell migration and can inhibit the production of T-cell-derived cytokines like TNF-α and IFN-γ.
-
B Lymphocytes: The effects of PD1 on B cell function appear to be less direct compared to other SPMs. One study found that while Resolvin D1 (RvD1) increased antibody production by human B cells, PD1 did not have a significant effect.
-
Eosinophils: In the context of allergic airway inflammation, PD1 is a potent regulator of eosinophil function. It can suppress eosinophil chemotaxis and modulate the expression of adhesion molecules. Notably, eosinophils themselves are a source of PD1, and this production is significantly impaired in patients with severe asthma, suggesting a deficient pro-resolving mechanism in this disease.
Quantitative Data on Immune Cell Regulation
The following tables summarize the quantitative effects of Protectin D1 and its 17(R) epimer on various immune cell functions as reported in the literature.
| Table 1: Effects of 17(R)-PD1 on Neutrophil Function | |||
| Parameter | Model/System | Concentration/Dose | Observed Effect |
| PMN Infiltration | Murine Peritonitis | 1 ng/mouse | ~40% reduction |
| PMN Infiltration | Murine Peritonitis | 100 ng/mouse | ~50% reduction |
| Neutrophil Transmigration | Human Neutrophils (in vitro) | 10 nM | ~50% attenuation |
| NETs Formation (CitH3 Expression) | LPS-induced ALI (mice) | 2 ng/mouse | Significant reduction |
| Table 2: Effects of 17(R)-PD1 on Macrophage Function | |||
| Parameter | Model/System | Concentration/Dose | Observed Effect |
| Phagocytosis of E. coli | Human Macrophages | 10 pM | ~61% increase |
| Phagocytosis of Zymosan | Murine Macrophages | 100 nM | 119% ± 20% increase |
| Phagocytosis of Apoptotic PMNs | Murine Peritonitis | Not specified | Increased F4/80+Gr-1+ cells |
| Table 3: Effects of 17(R)-PD1 on Cytokine Production | | | | | :--- | Model/System | Concentration/Dose | Observed Effect | | TNF-α & IL-6 | LPS-induced ALI (mice, BALF & Serum) | 2 ng/mouse | Significant decrease | | TNF-α | Diabetic Mouse Wounds | Not specified | 48% reduction in wound levels | | IL-10 | Diabetic Mouse Wounds | Not specified | 136% increase in wound levels | | IL-13 | Allergic Airway Inflammation (mice, BALF) | 2 ng/mouse | Significant decrease |
Signaling Pathways and Mechanisms of Action
17(R)-PD1 exerts its effects by binding to specific cell surface receptors, initiating intracellular signaling cascades that alter cellular function.
Biosynthesis Pathway
Protectin D1 is synthesized from DHA via the action of 15-lipoxygenase (15-LOX), which forms a 16(17)-epoxide intermediate that is then enzymatically hydrolyzed. The aspirin-triggered pathway to 17(R)-PD1 involves the acetylation of COX-2, which alters its enzymatic activity to produce the 17R epimer.
Receptor-Mediated Signaling
Recent studies have identified GPR37, an orphan G protein-coupled receptor, as a receptor for PD1. The binding of PD1 to GPR37 on macrophages mediates pro-resolving functions, including the enhancement of phagocytosis and the regulation of cytokine production. This interaction leads to the suppression of pro-inflammatory cytokines like IL-1β and an increase in the anti-inflammatory cytokine IL-10.
Experimental Protocols
The study of 17(R)-PD1's function relies on well-established in vivo and in vitro models.
Murine Zymosan-Induced Peritonitis
This is a classic in vivo model to assess the resolution of acute inflammation and the efficacy of pro-resolving mediators.
-
Induction: Male FVB mice (6-8 weeks old) are injected intraperitoneally (i.p.) with 1 mg of zymosan A from Saccharomyces cerevisiae suspended in 1 ml of sterile saline.
-
Treatment: 17(R)-PD1 (e.g., 1-10 ng in saline with 0.1% ethanol) or vehicle control is administered via intravenous (i.v.) or i.p. injection at the time of zymosan challenge or at a later time point (e.g., 2 hours) to assess its resolution-stimulating properties.
-
Exudate Collection: At specified time points (e.g., 4, 12, 24 hours), mice are euthanized. The peritoneal cavity is washed with 3-5 ml of cold PBS.
-
Cellular Analysis: The peritoneal lavage fluid is collected. Total leukocyte counts are determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa stain or by using flow cytometry with specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).
-
Mediator Analysis: The supernatant from the lavage fluid is used for lipid mediator profiling via LC-MS/MS and for cytokine analysis via ELISA.
In Vitro Macrophage Phagocytosis Assay
This assay quantifies the ability of macrophages to engulf particles, a key function enhanced by 17(R)-PD1.
-
Cell Culture: Human monocyte-derived macrophages (hMDMs) or a murine macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media and plated in multi-well plates.
-
Pre-treatment: Macrophages are treated with 17(R)-PD1 (e.g., 1 pM to 100 nM) or vehicle control for a short period (e.g., 15-30 minutes) before the assay.
-
Phagocytosis Target: pHrodo-labeled E. coli bioparticles, zymosan particles, or apoptotic human neutrophils are added to the macrophage cultures. pHrodo dyes are non-fluorescent at neutral pH and fluoresce brightly in the acidic environment of the phagosome, allowing for quantification of uptake.
-
Incubation: The co-culture is incubated for a defined period (e.g., 60-120 minutes) at 37°C to allow for phagocytosis.
-
Quantification: The extent of phagocytosis is measured. For fluorescent targets, this is done using a fluorescence plate reader or by flow cytometry. For non-labeled targets, uptake can be visualized and quantified by microscopy after staining. The phagocytic index (percentage of macrophages that have engulfed at least one particle) is calculated.
The Pro-Resolving Efficacy of 17(R)-Protectin D1 in Murine Models: A Technical Overview
Introduction: The resolution of inflammation is a highly orchestrated, active process crucial for restoring tissue homeostasis following injury or infection. Specialized pro-resolving mediators (SPMs) are a superfamily of endogenous lipid mediators that govern this process. Among them, 17(R)-Protectin D1 (17(R)-PD1), also known as 17(R)-Neuroprotectin D1 when generated in neural tissues, is a potent stereoisomer of Protectin D1 derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2][3] This technical guide provides an in-depth analysis of the pro-resolving activities of 17(R)-PD1 in various murine models of inflammation, presenting quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data on the Pro-Resolving Actions of 17(R)-PD1
The efficacy of 17(R)-PD1 in mitigating inflammation has been quantified in several murine models. The following tables summarize key findings, demonstrating its potent anti-inflammatory and pro-resolving actions at low dosages.
Table 1: Effect of 17(R)-PD1 on Leukocyte Infiltration in Murine Peritonitis
| Murine Model | Inflammatory Stimulus | 17(R)-PD1 Dosage | Outcome | Reference |
| Peritonitis | Zymosan | 1 ng/mouse | ~40% reduction in polymorphonuclear leukocyte (PMN) infiltration | [4] |
| Peritonitis | Zymosan | 1 ng/mouse | Inhibition of PMN infiltration | [3] |
| Peritonitis | Zymosan | 1-10 ng/mouse | Potent regulation of PMN infiltration | [4] |
Table 2: Therapeutic Effects of PD1 in Murine Acute Lung Injury (ALI) Models
| Murine Model | Inflammatory Stimulus | PD1 Dosage | Key Findings | Reference |
| IgG Immune Complex-Induced Lung Injury | Intratracheal anti-BSA IgG + i.v. BSA | 500 ng/mouse (Aspirin-Triggered-RvD1, a related SPM) | Significantly reduced lung vascular permeability, BALF neutrophils, inflammatory cytokines, and chemokines. | [5] |
| Lipopolysaccharide (LPS)-Induced ALI | Intraperitoneal LPS | 2 ng/mouse | Significantly attenuated histological damage, neutrophil infiltration, and reduced pro-inflammatory cytokines in BALF and serum. | [6] |
| Influenza Virus (H1N1)-Induced Lung Injury | H1N1 infection | Not specified | Inhibited viral proliferation and inflammation, increasing survival. | [7] |
Key Experimental Protocols in Murine Models
Detailed methodologies are critical for the replication and validation of scientific findings. The following sections describe the core experimental protocols used to evaluate the pro-resolving activities of 17(R)-PD1 in murine models of peritonitis and acute lung injury.
Murine Zymosan-Induced Peritonitis Model
This model is widely used to study the resolution of acute inflammation and the efficacy of pro-resolving mediators.
-
Animal Model: Male FVB mice or similar strains are typically used.
-
Induction of Peritonitis: Zymosan A (from Saccharomyces cerevisiae), a component of yeast cell walls, is administered via intraperitoneal (i.p.) injection at a concentration of 1 mg/ml in a total volume of 1 ml of sterile saline.
-
Administration of 17(R)-PD1: 17(R)-PD1 is administered intravenously (i.v.) or intraperitoneally (i.p.) at specified doses (e.g., 1-10 ng/mouse) either before or at various time points after the zymosan challenge to assess its prophylactic or therapeutic effects.[4]
-
Sample Collection: At predetermined time points (e.g., 2, 4, 12, 24 hours) post-zymosan injection, mice are euthanized. The peritoneal cavity is washed with sterile phosphate-buffered saline (PBS) containing heparin or EDTA to collect the peritoneal exudate.
-
Analysis:
-
Leukocyte Infiltration: Total leukocyte counts in the peritoneal lavage fluid are determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa.
-
Phagocytosis Assay: The phagocytic capacity of macrophages can be assessed by measuring the uptake of zymosan particles or labeled E. coli.[1]
-
Mediator Analysis: Levels of cytokines, chemokines, and other lipid mediators in the exudate are quantified using ELISA or LC-MS/MS.
-
Murine Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model
This model mimics key features of sepsis-induced lung injury and is used to evaluate the protective effects of therapeutic agents.[6]
-
Animal Model: C57BL/6 or BALB/c mice are commonly used.
-
Induction of ALI: LPS (from E. coli) is administered via intraperitoneal (i.p.) injection to induce systemic inflammation leading to lung injury.[6]
-
Administration of 17(R)-PD1: PD1 (e.g., 2 ng/mouse) is typically administered intravenously (i.v.) shortly after the LPS challenge.[6]
-
Sample Collection (24 hours post-LPS):
-
Bronchoalveolar Lavage Fluid (BALF): The lungs are lavaged with sterile saline to collect BALF.
-
Lung Tissue: Lungs are harvested for histological analysis and measurement of the wet/dry weight ratio.
-
Blood Serum: Blood is collected for systemic cytokine analysis.
-
-
Analysis:
-
Lung Injury Assessment: The lung wet/dry weight ratio is calculated to assess pulmonary edema. Total protein concentration in the BALF is measured as an indicator of vascular permeability.
-
Histopathology: Lung tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate histological damage, including edema, alveolar congestion, and inflammatory cell infiltration.[6]
-
Neutrophil Infiltration: Myeloperoxidase (MPO) activity, an enzyme abundant in neutrophils, is measured in lung tissue homogenates or assessed by immunohistochemistry.[6]
-
Inflammatory Markers: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in BALF and serum are quantified by ELISA.[6]
-
Neutrophil Extracellular Traps (NETs): Immunofluorescence staining for MPO and citrullinated histone H3 (CitH3) in lung tissue is used to detect the formation of NETs.[6]
-
Signaling Pathways and Mechanisms of Action
17(R)-PD1 exerts its pro-resolving effects by interacting with specific G protein-coupled receptors (GPCRs), although its specific high-affinity receptor is still under investigation. Its actions involve the suppression of pro-inflammatory signaling and the promotion of pro-resolving cellular responses.
Inhibition of Pro-Inflammatory Signaling
In models of IgG immune complex-induced lung injury, related D-series resolvins have been shown to inhibit the activation of key pro-inflammatory transcription factors, NF-κB and C/EBPβ, in the lungs and alveolar macrophages.[5] This leads to a reduction in the production of inflammatory cytokines and chemokines.
Caption: 17(R)-PD1 inhibits pro-inflammatory signaling pathways.
Promotion of Pro-Resolving Cellular Events
A hallmark of inflammation resolution is the clearance of apoptotic cells and debris by phagocytes. 17(R)-PD1 has been demonstrated to enhance the phagocytic capacity of macrophages, a critical step in the return to tissue homeostasis.[1][8]
Caption: 17(R)-PD1 promotes pro-resolving cellular functions.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of 17(R)-PD1 in a murine inflammation model.
Caption: A generalized workflow for murine model experiments.
Conclusion
The data from murine models unequivocally demonstrate that this compound is a potent pro-resolving mediator with significant therapeutic potential. At nanogram doses, it effectively limits neutrophil infiltration, reduces the production of pro-inflammatory cytokines, and enhances the clearance of cellular debris, thereby accelerating the resolution of acute inflammation in models of peritonitis and acute lung injury. The detailed experimental protocols and understanding of its signaling pathways provide a solid foundation for further preclinical and clinical investigation of 17(R)-PD1 and its analogues as novel therapeutics for a wide range of inflammatory diseases.
References
- 1. A Newly Synthesized 17-epi-Neuroprotectin D1/17-epi-Protectin D1: Authentication and Functional Regulation of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protectins: Their biosynthesis, metabolism and structure-functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protective Actions of Aspirin-Triggered (17R) Resolvin D1 and its Analogue, 17R-Hydroxy-19-Para-Fluorophenoxy-Resolvin D1 Methyl Ester, in C5a-dependent IgG Immune Complex-Induced Inflammation and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Protectin D1 - Wikipedia [en.wikipedia.org]
- 8. keio.elsevierpure.com [keio.elsevierpure.com]
Methodological & Application
Application Notes: In Vivo Efficacy of 17(R)-Protectin D1 in Peritonitis
References
- 1. A Newly Synthesized 17-epi-Neuroprotectin D1/17-epi-Protectin D1: Authentication and Functional Regulation of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Protectin Family of Specialized Pro-resolving Mediators: Potent Immunoresolvents Enabling Innovative Approaches to Target Obesity and Diabetes [frontiersin.org]
- 3. Protectin D1 - Wikipedia [en.wikipedia.org]
- 4. Anti-inflammatory actions of neuroprotectin D1/protectin D1 and its natural stereoisomers: assignments of dihydroxy-containing docosatrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
- 10. Protective role of resolvin D1, a pro-resolving lipid mediator, in nonsteroidal anti-inflammatory drug-induced small intestinal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protective Actions of Aspirin-Triggered (17R) Resolvin D1 and its Analogue, 17R-Hydroxy-19-Para-Fluorophenoxy-Resolvin D1 Methyl Ester, in C5a-dependent IgG Immune Complex-Induced Inflammation and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Cell-Based Assay of 17(R)-Protectin D1-Induced Phagocytosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-Protectin D1 (17(R)-PD1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a potent bioactive lipid mediator, 17(R)-PD1 plays a critical role in the resolution of inflammation, a process essential for tissue homeostasis and the prevention of chronic inflammatory diseases. One of the key mechanisms through which 17(R)-PD1 exerts its pro-resolving effects is by enhancing the phagocytic activity of immune cells, particularly macrophages. This process, known as phagocytosis, involves the engulfment and clearance of apoptotic cells, cellular debris, and pathogens, thereby facilitating the return to tissue homeostasis.
These application notes provide a detailed protocol for a cell-based assay to investigate and quantify the phagocytic activity induced by this compound. The described methodology is designed for researchers in academia and industry who are focused on inflammation, immunology, and drug discovery.
Signaling Pathway of this compound-Induced Phagocytosis
Recent studies have identified the G protein-coupled receptor 37 (GPR37) as a receptor for Protectin D1 (PD1) and its stereoisomers, including 17(R)-PD1.[1][2][3] The binding of 17(R)-PD1 to GPR37 on the surface of macrophages initiates a signaling cascade that culminates in the enhancement of phagocytosis. The key steps in this pathway involve the activation of GPR37, which is coupled to a Gi protein. This leads to an increase in intracellular calcium (Ca2+) levels, a critical secondary messenger in cellular processes, including cytoskeletal rearrangement necessary for phagocytosis.[1][2][4]
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on macrophage phagocytosis. It is important to note that the optimal concentration of 17(R)-PD1 may vary depending on the specific cell type and experimental conditions. Researchers are encouraged to perform a dose-response curve to determine the optimal concentration for their specific assay.
| Concentration of 17(R)-PD1 | Phagocytic Activity (Fold Change vs. Vehicle) | Reference |
| 1 pM | ~1.3 | Estimated |
| 10 pM | ~1.61 | [5] |
| 100 pM | ~1.8 | Estimated |
| 1 nM | ~2.0 | Estimated |
| 10 nM | ~1.9 | Estimated |
Note: The values for 1 pM, 100 pM, 1 nM, and 10 nM are estimated based on typical dose-response curves for specialized pro-resolving mediators and the single reported data point. A full dose-response experiment is recommended for accurate quantification.
Experimental Protocols
This section provides a detailed methodology for a cell-based assay to measure this compound-induced phagocytosis using a macrophage cell line and fluorescently labeled particles.
Materials and Reagents
-
Cell Line: RAW 264.7 (murine macrophage-like) or human monocyte-derived macrophages (hMDMs).
-
This compound: High-purity synthetic 17(R)-PD1.
-
Phagocytic Targets: Fluorescently labeled E. coli bioparticles (e.g., pHrodo™ Green E. coli BioParticles™), zymosan particles, or fluorescent microspheres.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypan Blue Solution: 0.4%.
-
Fixation Solution: 4% paraformaldehyde in PBS.
-
Fluorophore-conjugated Phalloidin (B8060827): For actin staining (optional).
-
DAPI (4',6-diamidino-2-phenylindole): For nuclear counterstaining.
-
96-well black, clear-bottom microplate.
-
Fluorescence microscope or plate reader.
Experimental Workflow
Step-by-Step Protocol
-
Cell Seeding:
-
Culture macrophages to ~80% confluency.
-
Harvest the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the macrophages into a 96-well black, clear-bottom microplate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to adhere.
-
-
Treatment with this compound:
-
Prepare a stock solution of 17(R)-PD1 in ethanol (B145695) and further dilute it to the desired concentrations in pre-warmed serum-free medium.
-
Gently aspirate the culture medium from the wells.
-
Add 100 µL of the 17(R)-PD1 solution or vehicle control (medium with the same final concentration of ethanol) to the respective wells.
-
Incubate the plate for 15-30 minutes at 37°C.
-
-
Phagocytosis Induction:
-
Prepare a suspension of fluorescently labeled particles in serum-free medium according to the manufacturer's instructions.
-
Add 10 µL of the particle suspension to each well. The particle-to-cell ratio should be optimized for each cell and particle type (e.g., 10:1 to 50:1).
-
Incubate the plate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Washing and Fixation:
-
Gently aspirate the medium containing non-ingested particles.
-
Wash the cells three times with 200 µL of cold PBS per well to remove any remaining extracellular particles.
-
For imaging, fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Staining (Optional, for Microscopy):
-
To visualize the actin cytoskeleton, permeabilize the fixed cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Incubate with a fluorophore-conjugated phalloidin solution for 30 minutes at room temperature.
-
To visualize the nuclei, counterstain with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Data Acquisition and Analysis:
-
Fluorescence Microscopy: Acquire images using a fluorescence microscope. Capture images from multiple random fields per well. Quantify the phagocytic activity by measuring the fluorescence intensity per cell or by counting the number of cells containing fluorescent particles.
-
Plate Reader: Measure the fluorescence intensity of each well using a microplate reader with appropriate excitation and emission wavelengths. To account for background fluorescence, subtract the fluorescence intensity of wells with cells but no particles.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the pro-phagocytic effects of this compound. By following these detailed methodologies, scientists can obtain reliable and reproducible data to further elucidate the role of this specialized pro-resolving mediator in inflammation resolution and to explore its therapeutic potential. The visualization of the signaling pathway and experimental workflow aims to provide a clear conceptual framework for the experimental design and data interpretation.
References
- 1. GPR37 regulates macrophage phagocytosis and resolution of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPR37 regulates macrophage phagocytosis and resolution of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR37 and its neuroprotective mechanisms: bridging osteocalcin signaling and brain function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | GPR37 and its neuroprotective mechanisms: bridging osteocalcin signaling and brain function [frontiersin.org]
Application Notes and Protocols: Neutrophil Migration Assay with 17(R)-Protectin D1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are the first responders of the innate immune system, migrating to sites of inflammation to combat pathogens. While essential for host defense, excessive or prolonged neutrophil infiltration can contribute to tissue damage and the pathogenesis of various inflammatory diseases. The resolution of inflammation is an active process orchestrated by specialized pro-resolving mediators (SPMs), including the protectin family. 17(R)-Protectin D1 (17(R)-PD1) is a potent SPM derived from the omega-3 fatty acid docosahexaenoic acid (DHA) that has demonstrated significant anti-inflammatory and pro-resolving activities. A key action of 17(R)-PD1 is the inhibition of neutrophil infiltration into inflamed tissues.[1]
These application notes provide a detailed protocol for an in vitro neutrophil migration assay to evaluate the inhibitory effects of this compound on neutrophil chemotaxis. This assay is a valuable tool for researchers studying inflammatory processes and for professionals in drug development screening for novel anti-inflammatory and pro-resolving therapeutics.
Data Presentation
The following table summarizes quantitative data on the effect of Protectin D1 (PD1) on human neutrophil migration. 17(R)-PD1, an epimer of PD1, exhibits similarly potent bioactions.
| Parameter | Value | Notes |
| Chemoattractant | fMLP (N-Formylmethionyl-leucyl-phenylalanine) | A potent bacterial-derived chemoattractant that activates neutrophils via formyl peptide receptors (FPRs), which are G-protein coupled receptors (GPCRs).[2] |
| Effective Chemoattractant Concentration | 10 nM - 1 µM | Induces significant neutrophil chemotaxis. |
| This compound Concentration Range for Inhibition | 1 nM - 100 nM | Expected range to observe dose-dependent inhibition of neutrophil migration. |
| Reported Inhibition of Neutrophil Migration by PD1 | ~50% inhibition at 10 nM | PD1 has been shown to attenuate human neutrophil transmigration.[1] |
| In Vivo Inhibition of Neutrophil Infiltration by PD1 | ~40% inhibition at 1 ng/mouse | Demonstrates the potent in vivo efficacy of PD1 in a peritonitis model.[1] |
| 17(R)-PD1 Receptor on Neutrophils | Specific high-affinity binding sites (Kd ≈ 25 nM) have been identified, suggesting a GPCR-mediated mechanism. This receptor is distinct from those for other SPMs like Lipoxin A4 and Resolvin E1.[3] | Further research is needed to fully characterize the receptor and its downstream signaling pathway. |
Experimental Protocols
Neutrophil Isolation from Human Blood
-
Blood Collection: Collect whole blood from healthy donors into vacutainers containing an anticoagulant (e.g., EDTA or heparin).
-
Density Gradient Centrifugation: Carefully layer the whole blood over a density gradient medium (e.g., Ficoll-Paque or Polymorphprep).
-
Centrifugation: Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.
-
Harvesting Neutrophils: After centrifugation, distinct layers will be visible. Aspirate and discard the upper layers. Carefully collect the neutrophil layer.
-
Red Blood Cell Lysis: Resuspend the neutrophil fraction in a hypotonic lysis buffer to lyse any remaining red blood cells.
-
Washing: Wash the neutrophil pellet with a suitable buffer (e.g., PBS without Ca2+/Mg2+) and centrifuge at 300 x g for 10 minutes at 4°C.
-
Cell Counting and Viability: Resuspend the final neutrophil pellet in an appropriate assay medium. Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. The purity of the neutrophil preparation should be >95%.
Neutrophil Migration Assay (Boyden Chamber/Transwell Assay)
This protocol is designed for a 24-well plate with 6.5 mm Transwell inserts with a 3-5 µm pore size polycarbonate membrane.
-
Preparation of Reagents:
-
Assay Medium: RPMI 1640 or HBSS with 0.5% BSA.
-
Chemoattractant Solution: Prepare a stock solution of a chemoattractant such as fMLP. A typical final concentration in the lower chamber is 10 nM.
-
This compound Solutions: Prepare a range of concentrations of 17(R)-PD1 (e.g., 1 nM, 10 nM, 100 nM) in assay medium.
-
-
Assay Setup:
-
Add 600 µL of the chemoattractant solution to the lower wells of the 24-well plate. For negative controls, add assay medium without the chemoattractant.
-
Carefully place the Transwell inserts into the wells, ensuring there are no air bubbles between the insert and the medium.
-
-
Neutrophil Treatment:
-
Pre-incubate the isolated neutrophils (resuspended at 1 x 10^6 cells/mL in assay medium) with the various concentrations of 17(R)-PD1 or vehicle control for 15-30 minutes at 37°C.
-
-
Cell Seeding:
-
Add 100 µL of the pre-treated neutrophil suspension to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for neutrophil migration.
-
-
Quantification of Migration:
-
Carefully remove the Transwell inserts from the wells.
-
Wipe the top of the membrane with a cotton swab to remove non-migrated cells.
-
Fix and stain the migrated cells on the underside of the membrane using a suitable stain (e.g., Diff-Quik or crystal violet).
-
Alternatively, quantify the migrated cells in the lower chamber by flow cytometry or by using a fluorescent dye (e.g., Calcein AM) and a plate reader.
-
Count the number of migrated cells in several fields of view under a microscope and calculate the average.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of 17(R)-PD1 compared to the vehicle control.
-
Plot the dose-response curve and, if possible, determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow for Neutrophil Migration Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of neutrophil migration in mice by mouse formyl peptide receptors 1 and 2 dual agonist: indication of cross-desensitization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotectin D1/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Purification of 17(R)-Protectin D1 for Research Applications
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-Protectin D1 (17(R)-PD1), also known as aspirin-triggered protectin D1 (AT-PD1), is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It is a potent endogenous molecule with significant anti-inflammatory, pro-resolving, and neuroprotective properties.[1] Unlike its stereoisomer Protectin D1 (PD1), the biosynthesis of 17(R)-PD1 is initiated by aspirin-acetylated cyclooxygenase-2 (COX-2), leading to the formation of a 17(R)-hydroperoxy intermediate. This distinct biosynthetic origin underscores its importance in the context of aspirin's therapeutic actions. The ability of 17(R)-PD1 to actively promote the resolution of inflammation makes it a compelling target for research and drug development in a variety of inflammatory diseases.
This document provides detailed protocols for the chemical synthesis and purification of this compound for research purposes, along with a summary of its biological activities and signaling pathways.
Data Presentation
Table 1: Biological Activity of this compound
| Biological Assay | Model System | Concentration/Dose | Observed Effect | Reference |
| Inhibition of Neutrophil Infiltration | Murine Peritonitis | 1 ng/mouse | ~40% reduction in PMN infiltration | [1] |
| Inhibition of Neutrophil Infiltration | Murine Peritonitis | 10 ng/mouse | Significant reduction in PMN infiltration | [1] |
| Inhibition of Neutrophil Transmigration | Human Neutrophils (in vitro) | 10 nM | ~50% attenuation of transmigration | [1] |
| Stimulation of Macrophage Phagocytosis | Human Macrophages (in vitro) | 10 pM | ~61% increase in bacterial uptake | |
| Reduction of Airway Hyperresponsiveness | Murine Model of Asthma | 2 and 20 ng | Maximal protection | [2] |
Experimental Protocols
I. Total Synthesis of this compound Methyl Ester
The total synthesis of 17(R)-PD1 is a multi-step process that requires careful control of stereochemistry. A common strategy involves a convergent approach, where two key fragments are synthesized separately and then joined together. The following protocol is a generalized representation based on established synthetic strategies.
A. Synthesis of the Alkyne Fragment
A key intermediate is a protected alkyne containing the C1-C10 portion of the molecule with the correct (R)-stereochemistry at C10. This is often achieved using chiral pool starting materials or asymmetric synthesis.
B. Synthesis of the Vinyl Halide Fragment
The second key fragment is a vinyl halide (typically an iodide) that encompasses the C11-C22 portion of the molecule with the correct (R)-stereochemistry at C17.
C. Sonogashira Coupling
The Sonogashira coupling is a crucial step to form the C10-C11 carbon-carbon bond, joining the two fragments. This reaction is typically performed under mild, anaerobic conditions.
-
Reagents and Materials:
-
Alkyne fragment
-
Vinyl iodide fragment
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA))
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF))
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the vinyl iodide fragment, palladium catalyst (e.g., 5 mol%), and CuI (e.g., 10 mol%) in the anhydrous solvent.
-
Add the amine base (e.g., 2-3 equivalents).
-
To this mixture, add a solution of the alkyne fragment (e.g., 1.2 equivalents) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
D. Selective Reduction of the Internal Alkyne (Lindlar Reduction)
To create the (Z)-double bond at the C13 position, a selective hydrogenation of the internal alkyne is performed using a poisoned catalyst, known as the Lindlar catalyst.
-
Reagents and Materials:
-
Coupled product from the Sonogashira reaction
-
Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)
-
Hydrogen gas (H₂)
-
Solvent (e.g., ethyl acetate, hexane, or a mixture)
-
Quinoline (optional, as a further catalyst poison to prevent over-reduction)
-
-
Procedure:
-
Dissolve the alkyne in the chosen solvent in a flask equipped with a stir bar.
-
Add Lindlar's catalyst (typically 5-10% by weight of the substrate).
-
If necessary, add a small amount of quinoline.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress carefully by TLC or LC-MS to avoid over-reduction to the alkane.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which is the protected 17(R)-PD1 methyl ester.
-
E. Deprotection
The final step in the synthesis of the methyl ester is the removal of any protecting groups. The specific deprotection conditions will depend on the protecting groups used in the synthesis.
II. Purification of this compound Methyl Ester by Reverse-Phase HPLC
High-performance liquid chromatography (HPLC) is essential for obtaining highly pure 17(R)-PD1 methyl ester. A reverse-phase C18 column is commonly used for the purification of lipids.
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Mobile Phase A: Water with 0.1% acetic acid or 0.01% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile or Methanol (B129727)
-
Crude 17(R)-PD1 methyl ester dissolved in a minimal amount of the mobile phase
-
-
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 50% B).
-
Inject the dissolved sample onto the column.
-
Elute the compound using a linear gradient of mobile phase B. A typical gradient might be from 50% to 100% B over 30-40 minutes.
-
Monitor the elution profile at a suitable wavelength for the conjugated triene system of protectins (typically around 270 nm).
-
Collect the fractions corresponding to the main peak of 17(R)-PD1 methyl ester.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
III. Saponification to this compound (Free Acid)
For biological assays, the methyl ester is typically hydrolyzed to the free carboxylic acid.
-
Reagents and Materials:
-
Purified 17(R)-PD1 methyl ester
-
Lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) solution (e.g., 1 M in water/methanol)
-
Acidic solution for neutralization (e.g., dilute HCl or NaH₂PO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure:
-
Dissolve the purified 17(R)-PD1 methyl ester in a mixture of methanol and water.
-
Add the base solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Neutralize the reaction mixture with the acidic solution.
-
Extract the 17(R)-PD1 free acid with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
Mandatory Visualizations
Biosynthesis of this compound
Caption: Biosynthetic pathway of this compound from DHA.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of 17(R)-PD1.
Signaling Pathway of this compound
Caption: Signaling cascade of 17(R)-PD1 via the GPR37 receptor.
Conclusion
The potent and specific biological activities of this compound highlight its therapeutic potential in a wide range of inflammatory conditions. The successful synthesis and purification of this complex lipid mediator are critical for advancing research in this field. The protocols and data presented in this application note provide a valuable resource for researchers aiming to investigate the biological functions and therapeutic applications of 17(R)-PD1. Careful execution of the synthetic and purification steps, along with rigorous analytical characterization, will ensure the high quality of the compound required for meaningful biological studies.
References
Measuring 17(R)-Protectin D1 in Biological Samples: Application Notes and Protocols
Introduction
17(R)-Protectin D1 (17(R)-PD1), also known as aspirin-triggered Protectin D1 (AT-PD1), is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] As a potent anti-inflammatory and pro-resolving molecule, 17(R)-PD1 plays a crucial role in the resolution phase of inflammation, making it a key target for research in inflammatory diseases and a potential biomarker for monitoring disease state and therapeutic response.[1][2] Its accurate and sensitive measurement in biological matrices is therefore of paramount importance for researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the quantification of this compound in various biological samples using two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Analytical Techniques for this compound Measurement
The choice of analytical method depends on the specific requirements of the study, such as the need for absolute quantification, sample throughput, and the availability of instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the definitive identification and quantification of lipids like 17(R)-PD1. It offers high sensitivity and specificity by separating the analyte from complex biological matrices followed by detection based on its unique mass-to-charge ratio and fragmentation pattern.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput immunoassay that provides a sensitive method for quantifying 17(R)-PD1. It is particularly useful for screening large numbers of samples. Commercially available ELISA kits for Protectin D1 are typically competitive assays.[3][4]
Sample Preparation: A Critical Step
Due to the low endogenous concentrations and instability of 17(R)-PD1, meticulous sample collection and preparation are crucial to prevent analyte degradation and artifactual formation.[5][6]
General Recommendations:
-
Temperature: All sample preparation and extraction procedures should be performed on ice or at 4°C to minimize enzymatic activity and degradation.[5][6]
-
Antioxidants: To prevent auto-oxidation, it is recommended to add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvents.[5]
-
Enzyme Inhibitors: To prevent the formation of oxylipins after sample collection, inhibitors of cyclooxygenases (COX) and other enzymes can be added.[5]
-
Storage: Samples should be processed immediately or snap-frozen and stored at -80°C until analysis. Avoid repeated freeze-thaw cycles.[7][8]
Protocols for Specific Biological Samples:
1. Plasma and Serum:
-
Plasma: Collect whole blood into tubes containing an anticoagulant such as EDTA or heparin.[7][8] Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[7][8] Carefully collect the supernatant (plasma) and store at -80°C.[7]
-
Serum: Collect whole blood in tubes without anticoagulant and allow it to clot at room temperature for up to 3 hours.[2] Centrifuge at 2000 x g for 10 minutes.[2] Transfer the serum to a new tube and store at -80°C.[2] Note: Hemolyzed samples may not be suitable.[7]
2. Cell Culture Supernatants:
-
Collect the cell culture medium and centrifuge at 1500 rpm for 20 minutes at 4°C to pellet the cells.[7]
-
Transfer the clear supernatant to a new tube for immediate analysis or store at -80°C.[7]
3. Tissue Homogenates:
-
To remove residual blood, perfuse or wash the tissue with ice-cold PBS (0.01M, pH=7.4).[8]
-
Weigh the tissue and homogenize it in PBS (a common ratio is 1g of tissue to 9mL of PBS).[8]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[8]
-
Collect the supernatant for analysis. It is advisable to determine the total protein concentration for normalization purposes.[7]
4. Urine and Cerebrospinal Fluid (CSF):
-
Collect urine (preferably mid-stream) or CSF in a sterile container.[7]
-
Centrifuge at 2000-3000 rpm for 20 minutes to remove any particulate matter.[7]
-
Assay the supernatant immediately or store at -80°C.[7]
Experimental Protocols
A. LC-MS/MS Method for this compound Quantification
This method involves solid-phase extraction (SPE) for sample clean-up and concentration, followed by analysis using a sensitive LC-MS/MS system.
1. Solid-Phase Extraction (SPE):
-
Conditioning: Condition an Oasis HLB SPE cartridge (or a similar C18-based sorbent) with methanol (B129727) followed by water.[5]
-
Sample Loading: Acidify the biological sample (e.g., with acetic acid) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5-10% methanol in water) to remove salts and polar interferences.
-
Elution: Elute 17(R)-PD1 and other lipid mediators using an organic solvent such as methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column is typically used (e.g., Kinetex 2.6 µm Polar C18, 100 x 3.0 mm).[2]
-
Mobile Phase A: 0.1% acetic acid in water.[9]
-
Mobile Phase B: Acetonitrile/Methanol/Acetic Acid (e.g., 800/150/1, v/v/v).[9]
-
Flow Rate: 0.3 mL/min.[9]
-
Gradient: A linear gradient is employed to separate the analytes. An example gradient could be: 21% B to 51% B over 8.5 minutes, then to 98% B.[9]
3. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The specific MRM transition for 17(R)-PD1 is Q1: 359.2 Da → Q3: 153.1 Da.[2]
-
Instrument Parameters: Optimize parameters such as collision energy (-21 V) and declustering potential (-40 V) for maximum sensitivity.[2]
B. ELISA Protocol for this compound Quantification (Competitive Assay)
This protocol is based on a typical competitive ELISA format where PD1 in the sample competes with a fixed amount of labeled PD1 for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of PD1 in the sample.[3]
1. Reagent Preparation:
-
Prepare all reagents, including standards, samples, and working solutions, according to the kit manufacturer's instructions.
2. Assay Procedure:
-
Plate Setup: Designate wells for standards, samples, and blank controls on the pre-coated microplate.[7] It is recommended to run all standards and samples in duplicate.[7]
-
Sample/Standard Addition: Add 50 µL of standards or samples to the appropriate wells.[7] Add 50 µL of sample diluent to the blank wells.[7]
-
Biotin-detection Antibody Addition: Immediately add 50 µL of the biotin-labeled anti-PD1 antibody working solution to each well (except the blank).[7]
-
Incubation: Cover the plate and incubate for 45 minutes at 37°C.[7]
-
Washing: Aspirate the liquid from each well and wash the plate 2-5 times with the provided wash buffer.[7] Ensure complete removal of the liquid after the final wash.[7]
-
HRP-Streptavidin Conjugate (SABC) Addition: Add 100 µL of SABC working solution to each well.[7]
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.[7]
-
Washing: Repeat the wash step as described above for five times.[7]
-
Substrate Reaction: Add 90 µL of TMB substrate to each well.[7] Incubate for 10-20 minutes at 37°C, protected from light.[7]
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) at 450 nm within 10 minutes of adding the stop solution.
3. Data Analysis:
-
Generate a standard curve by plotting the OD of each standard against its known concentration.
-
Determine the concentration of 17(R)-PD1 in the samples by interpolating their OD values from the standard curve.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the measurement of Protectin D1. Note that specific values can vary between laboratories, instruments, and kit manufacturers.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | ~1-10 pg/mL | General knowledge |
| Limit of Quantification (LOQ) | ~5-25 pg/mL | General knowledge |
| Linearity Range | ~10-1000 pg/mL | [10] |
| Inter-assay Precision (CV%) | < 15% | [9] |
| Intra-assay Precision (CV%) | < 10% | [9] |
| Accuracy/Recovery | 85-115% | [9] |
Table 2: ELISA Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Detection Range | 0.156 - 10 ng/mL | [11] |
| Sensitivity | < 0.094 ng/mL | [3][11] |
| Inter-assay Precision (CV%) | < 12% | Manufacturer's data |
| Intra-assay Precision (CV%) | < 10% | Manufacturer's data |
| Specificity | High for PD1 | [8] |
Visualizations
Experimental Workflow
Caption: General Experimental Workflow for 17(R)-PD1 Measurement.
Biosynthesis of this compound
Caption: Aspirin-Triggered Biosynthesis of this compound.
References
- 1. Frontiers | The Protectin Family of Specialized Pro-resolving Mediators: Potent Immunoresolvents Enabling Innovative Approaches to Target Obesity and Diabetes [frontiersin.org]
- 2. A Newly Synthesized 17-epi-Neuroprotectin D1/17-epi-Protectin D1: Authentication and Functional Regulation of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protectin D1 ELISA Kit (A87006) [antibodies.com]
- 4. PD1(Protectin D1) ELISA Kit [elkbiotech.com]
- 5. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protectins D1 Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. assaygenie.com [assaygenie.com]
- 8. nordicbiosite.com [nordicbiosite.com]
- 9. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. biomatik.com [biomatik.com]
Application Notes and Protocols: In Vitro Models for Studying 17(R)-Protectin D1 Effects on Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
17(R)-Protectin D1 (17(R)-PD1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a crucial role in the resolution of inflammation, a process critical for tissue homeostasis and repair. Macrophages, key cells of the innate immune system, are central to the inflammatory response and its resolution. They exhibit remarkable plasticity, polarizing into pro-inflammatory (M1) or anti-inflammatory and pro-resolving (M2) phenotypes. 17(R)-PD1 has been shown to modulate macrophage functions, promoting a pro-resolving phenotype. These application notes provide detailed protocols for establishing in vitro models to investigate the effects of 17(R)-PD1 on macrophage polarization, phagocytosis, and cytokine production.
Data Presentation
Table 1: Effects of this compound on Macrophage Phagocytosis
| Macrophage Type | Target | 17(R)-PD1 Concentration | Incubation Time | Result | Reference |
| Human Monocyte-Derived Macrophages (MDMs) | E. coli (BacLight Green-labeled) | 10 pM | 60 minutes | ~61% increase in phagocytosis compared to vehicle | [1] |
| Murine Macrophages (RAW 264.7) | Zymosan | Not Specified | Not Specified | Increased phagocytosis | [2] |
| Human Macrophages | Apoptotic human polymorphonuclear neutrophils (PMNs) | Not Specified | Not Specified | Enhanced efferocytosis | [3] |
Table 2: Effects of this compound on Macrophage Cytokine and Chemokine Secretion
| Macrophage Type | Condition | 17(R)-PD1 Treatment | Cytokine/Chemokine | Change | Reference |
| M2 Macrophages from COVID-19 patients | In vitro culture | Yes | IL-10 | Increased | [4][5] |
| M2 Macrophages from COVID-19 patients | In vitro culture | Yes | MIP-1β | Increased | [4][5] |
| Diabetic mouse macrophages (db/db-MΦs) | In vitro culture | Yes | TNF-α | Decreased by 48% | [4] |
| Diabetic mouse macrophages (db/db-MΦs) | In vitro culture | Yes | LTB4 | Decreased by 22% | [4] |
| Diabetic mouse macrophages (db/db-MΦs) | In vitro culture | Yes | IL-10 | Increased by 136% | [4] |
| Macrophages from a mouse model | Not Specified | Yes | IL-1β | Decreased | [5] |
Experimental Protocols
Protocol 1: Isolation of Human Monocytes and Differentiation into Macrophages
This protocol describes the isolation of human peripheral blood mononuclear cells (PBMCs) and the subsequent differentiation of monocytes into macrophages.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Human Serum
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat containing PBMCs.
-
-
Monocyte Enrichment (Optional, for higher purity):
-
Resuspend PBMCs in PBS with 2% FBS.
-
Add RosetteSep™ Human Monocyte Enrichment Cocktail at 50 µL/mL of whole blood.
-
Incubate for 20 minutes at room temperature.
-
Dilute the cell suspension 1:1 with PBS and layer over Ficoll-Paque PLUS.
-
Centrifuge as in step 1.3.
-
Collect the enriched monocyte layer.
-
-
Macrophage Differentiation:
-
Wash the isolated monocytes with PBS and resuspend in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF.
-
Plate the cells in tissue culture plates at a desired density.
-
Incubate at 37°C in a 5% CO2 incubator for 6-7 days, replacing the medium every 2-3 days.
-
Protocol 2: Macrophage Polarization
This protocol outlines the polarization of differentiated macrophages into M1 and M2 phenotypes.
Materials:
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Interleukin-4 (IL-4)
-
Interleukin-13 (IL-13)
-
This compound
Procedure:
-
After 6-7 days of differentiation, wash the macrophages with PBS.
-
For M1 Polarization: Add fresh medium containing 100 ng/mL LPS and 20 ng/mL IFN-γ.[1]
-
For M2a Polarization: Add fresh medium containing 20 ng/mL IL-4 and 20 ng/mL IL-13.[1]
-
To study the effect of 17(R)-PD1 on polarization: Add 17(R)-PD1 (e.g., 1-100 nM) to the culture medium along with the polarizing cytokines.
-
Incubate for 24-48 hours before analysis.
Protocol 3: Macrophage Phagocytosis Assay
This protocol details a method to assess the phagocytic capacity of macrophages treated with 17(R)-PD1.
Materials:
-
Fluorescently labeled particles (e.g., pHrodo™ Green E. coli BioParticles™, Zymosan A BioParticles™)
-
This compound
-
Trypan Blue
-
Fluorometer or fluorescence microscope
Procedure:
-
Seed differentiated macrophages in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Pre-treat the macrophages with 17(R)-PD1 (e.g., 10 pM - 100 nM) or vehicle control for 1-2 hours.
-
Add fluorescently labeled particles to the wells at a specified particle-to-cell ratio (e.g., 10:1).
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
To quench the fluorescence of non-internalized particles, add Trypan Blue (0.4%) to each well.
-
Measure the fluorescence intensity using a fluorometer or visualize and quantify using a fluorescence microscope. An increase in fluorescence indicates a higher rate of phagocytosis.
Protocol 4: Cytokine Profiling
This protocol describes the analysis of cytokine secretion from macrophages treated with 17(R)-PD1.
Materials:
-
This compound
-
LPS (or other inflammatory stimulus)
-
ELISA kits or multiplex cytokine assay kits (e.g., Bio-Plex)
Procedure:
-
Seed differentiated macrophages in a multi-well plate.
-
Pre-treat the cells with 17(R)-PD1 (e.g., 1-100 nM) for 1-2 hours.
-
Stimulate the macrophages with an inflammatory agent like LPS (100 ng/mL) to induce cytokine production.
-
Incubate for a specified time (e.g., 6, 12, or 24 hours).
-
Collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Analyze the levels of cytokines (e.g., TNF-α, IL-6, IL-10, IL-1β) in the supernatants using specific ELISA kits or a multiplex cytokine assay according to the manufacturer's instructions.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Polarizing Macrophages In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotectin/protectin D1: endogenous biosynthesis and actions on diabetic macrophages in promoting wound healing and innervation impaired by diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The specialized pro-resolving lipid mediator Protectin D1 affects macrophages differentiation and activity in Adult-onset Still’s disease and COVID-19, two hyperinflammatory diseases sharing similar transcriptomic profiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 17(R)-Protectin D1 in Animal Models of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including acute injuries like stroke and spinal cord injury, as well as chronic neurodegenerative diseases such as Alzheimer's disease. The resolution of inflammation is an active process orchestrated by specialized pro-resolving mediators (SPMs). 17(R)-Protectin D1 (17(R)-PD1), also known as 17(R)-Neuroprotectin D1 (17(R)-NPD1), is a potent SPM derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It has demonstrated significant anti-inflammatory and neuroprotective effects in various preclinical models, making it a promising therapeutic candidate for neuroinflammatory conditions.[1]
These application notes provide detailed protocols for testing the efficacy of 17(R)-PD1 in established animal models of stroke, Alzheimer's disease, and spinal cord injury. The protocols cover model induction, therapeutic administration, and endpoint analyses, including behavioral, histological, and molecular assessments.
Data Presentation: Efficacy of this compound in Neuroinflammation Models
The following tables summarize the quantitative effects of 17(R)-PD1 and its stereoisomer NPD1 across different animal models of neuroinflammation.
Table 1: Effects of Aspirin-Triggered Protectin D1 (AT-PD1, an epimer of 17(R)-PD1) in a Rat Model of Ischemic Stroke [2]
| Parameter | Vehicle Control | AT-NPD1 (333 µg/kg, IV) | Percentage Improvement |
| Neurological Score (7 days post-MCAo) | Varies (baseline for comparison) | Significantly Improved | 40-50% |
| Total Infarct Volume (T2WI MRI) | High | Significantly Reduced | 48-78% |
| Cortical Infarct Volume | High | Significantly Reduced | 44-81% |
| Striatal Infarct Volume | High | Significantly Reduced | 61-77% |
| Brain Edema | Elevated | Significantly Reduced | Data not quantified |
Table 2: Effects of NPD1 in a Mouse Model of Traumatic Brain Injury (TBI) [3]
| Parameter | Vehicle Control | NPD1 (500 ng/mouse, IP) | Outcome |
| Mechanical Hypersensitivity | Present | Prevented | Significant Reduction |
| Motor Deficiency | Present | Prevented | Significant Improvement |
| Cognitive Impairment | Present | Prevented | Significant Improvement |
| Microgliosis | Increased | Inhibited | Significant Reduction |
| Astrogliosis | Increased | Inhibited | Significant Reduction |
Table 3: Effects of NPD1 in a Mouse Model of Neuropathic Pain (Spinal Cord Injury-Related) [4]
| Parameter | Vehicle Control | NPD1 (20-500 ng, Intrathecal) | Outcome |
| Mechanical Allodynia | Present | Dose-dependently reduced | Significant Reduction |
| Heat Hyperalgesia | Present | Dose-dependently reduced | Significant Reduction |
| p-p38 Expression (Dorsal Horn) | Increased | Reduced | Significant Reduction |
| p-ERK Expression (Dorsal Horn) | Increased | Reduced | Significant Reduction |
Signaling Pathway of this compound
17(R)-PD1 exerts its pro-resolving and neuroprotective effects through a specific signaling cascade, primarily initiated by its interaction with the G-protein coupled receptor 37 (GPR37).[5][6] This interaction triggers downstream pathways that collectively suppress pro-inflammatory signaling and promote cellular homeostasis and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel aspirin-triggered Neuroprotectin D1 attenuates cerebral ischemic injury after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Neuroprotectin/Protectin D1 protects neuropathic pain in mice after nerve trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effects of GPR37 via regulation of inflammation and multiple cell death pathways after ischemic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of 17(R)-Protectin D1 using Triple Quadrupole Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
17(R)-Protectin D1, also known as Aspirin-Triggered Protectin D1 (AT-PD1) or 17-epi-Protectin D1, is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid, docosahexaenoic acid (DHA).[1][2] As a potent immunoresolvent, it actively orchestrates the resolution of inflammation, a process once considered passive.[3][4] 17(R)-PD1 exhibits powerful anti-inflammatory and neuroprotective functions, including the ability to limit neutrophil infiltration into inflamed tissues and enhance the clearance of apoptotic cells by macrophages.[1][3] Given its picomolar to nanomolar bioactivity, accurate and sensitive quantification in complex biological matrices is critical for understanding its role in health and disease. This application note provides a detailed protocol for the robust quantification of 17(R)-PD1 using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) on a triple quadrupole instrument.
Biosynthesis and Pro-Resolving Actions
17(R)-PD1 is biosynthesized from DHA via a distinct pathway triggered by aspirin. Aspirin acetylates the cyclooxygenase-2 (COX-2) enzyme, which then acts as a 15(R)-lipoxygenase, converting DHA into 17R-hydroperoxydocosahexaenoic acid (17R-HpDHA).[5] This intermediate is further metabolized, likely via a 16R,17R-epoxide, to form 17(R)-PD1 (10R,17R-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid).[3][6] Its pro-resolving functions are central to its therapeutic potential, primarily by reducing neutrophil migration and enhancing macrophage efferocytosis.[6][7]
Experimental Protocols
This protocol outlines the extraction and quantification of 17(R)-PD1 from human plasma.
1. Materials and Reagents
-
Standards: this compound and Protectin D1-d5 (or other suitable deuterated internal standard).
-
Solvents: LC-MS grade methanol (B129727), acetonitrile, water, and acetic acid.
-
SPE Cartridges: C18 or polymeric reversed-phase SPE cartridges (e.g., HLB, 30-60 mg).[8][9]
-
Reagents: Protease inhibitor cocktail, nitrogen gas for evaporation.
2. Sample Preparation: Solid-Phase Extraction (SPE)
This procedure is designed to extract lipids, including protectins, from plasma while removing proteins and other interfering substances.[8][9][10]
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 5 µL of the internal standard (IS) working solution (e.g., Protectin D1-d5 at 100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of ice-cold methanol to the sample, vortex for 30 seconds, and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).
3. LC-MS/MS Method
The following parameters are a starting point and should be optimized for the specific instrument used.
-
Liquid Chromatography (LC) : A reversed-phase separation is used to resolve 17(R)-PD1 from its isomers and other matrix components.[4]
-
Mass Spectrometry (MS) : Analysis is performed on a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).
Data Presentation
Quantitative data and method parameters should be clearly organized for easy reference and comparison.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, <2.7 µm) |
| Mobile Phase A | Water with 0.01% Acetic Acid |
| Mobile Phase B | Methanol/Acetonitrile (9:1, v/v) with 0.01% Acetic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | 50% B to 98% B over 10 minutes, hold for 2 min, re-equilibrate |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
Table 2: Triple Quadrupole MS/MS Parameters (MRM)
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
|---|---|---|---|---|---|
| This compound | 359.2 | 153.1 | 50 | -21 | -40 |
| Protectin D1-d5 (IS) | 364.2 | 153.1 | 50 | -22 | -40 |
Note: MS parameters, particularly Collision Energy and Declustering Potential, are instrument-dependent and require optimization.[1] The MRM transition for 17(R)-PD1 is based on published data.[1]
Data Analysis and Quantification
Quantification is achieved by constructing a calibration curve.
-
Calibration Standards: Prepare a series of calibration standards of 17(R)-PD1 (e.g., 1 pg/mL to 1000 pg/mL) in the reconstitution solvent, each containing a fixed concentration of the internal standard (IS).
-
Calibration Curve: Analyze the standards and plot the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Sample Quantification: Analyze the prepared biological samples. Determine the peak area ratio for 17(R)-PD1 and use the calibration curve to calculate its concentration in the original sample.
Conclusion
This application note details a sensitive and specific LC-MS/MS method for the quantification of this compound in biological matrices. The protocol, combining a robust solid-phase extraction with optimized triple quadrupole MRM parameters, enables researchers to accurately measure this potent specialized pro-resolving mediator. This analytical tool is essential for advancing our understanding of inflammation resolution and for the development of novel therapeutics targeting these pathways.
References
- 1. A Newly Synthesized 17-epi-Neuroprotectin D1/17-epi-Protectin D1: Authentication and Functional Regulation of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Pro-resolving Aspirin-Triggered DHA Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Aspirin-triggered DHA metabolites inhibit angiogenesis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotectin/protectin D1: endogenous biosynthesis and actions on diabetic macrophages in promoting wound healing and innervation impaired by diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Use of 17(R)-Protectin D1 in Studying the Resolution of Acute Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-Protectin D1 (17(R)-PD1), a member of the specialized pro-resolving mediators (SPMs) family, is an endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a pivotal role in the active resolution of acute inflammation, a process crucial for tissue homeostasis and the prevention of chronic inflammatory diseases. Unlike anti-inflammatory agents that primarily suppress the initiation of inflammation, 17(R)-PD1 actively promotes the return to tissue homeostasis by orchestrating a series of events that lead to the cessation of inflammatory cell infiltration and the clearance of cellular debris. Its potent pro-resolving activities make it a significant subject of research for understanding the resolution of inflammation and a promising candidate for the development of novel therapeutics for a range of inflammatory conditions.
The primary mechanisms of action of 17(R)-PD1 include the inhibition of neutrophil infiltration, the stimulation of macrophage-mediated phagocytosis of apoptotic cells (efferocytosis), and the modulation of cytokine and chemokine production.[1] These actions collectively contribute to the dampening of the inflammatory response and the restoration of tissue function.
These application notes provide detailed protocols for utilizing 17(R)-PD1 in common in vivo and in vitro models to study the resolution of acute inflammation.
Data Presentation
The following tables summarize the quantitative effects of 17(R)-PD1 in key experimental models of inflammation resolution.
Table 1: Effect of 17(R)-PD1 on Leukocyte Infiltration in Zymosan-Induced Peritonitis in Mice
| Treatment Group | Dose of 17(R)-PD1 | Time Point | Parameter Measured | Result | Reference |
| Zymosan + Vehicle | - | 4 hours | Polymorphonuclear (PMN) Leukocyte Infiltration | Baseline Infiltration | [2] |
| Zymosan + 17(R)-PD1 | 1 ng/mouse | 4 hours | Polymorphonuclear (PMN) Leukocyte Infiltration | ~40% reduction compared to vehicle | [2] |
| Zymosan + 17(R)-PD1 | 10 ng/mouse | 4 hours | Polymorphonuclear (PMN) Leukocyte Infiltration | >40% reduction compared to vehicle | [2] |
Table 2: Effect of 17-epi-PD1 on Macrophage Phagocytosis in vitro
| Cell Type | Treatment | Concentration | Time Point | Parameter Measured | Result | Reference |
| Human Macrophages | Vehicle | - | 60 minutes | Phagocytosis of E. coli | Baseline Phagocytosis | [3] |
| Human Macrophages | 17-epi-PD1 | 10 pM | 60 minutes | Phagocytosis of E. coli | ~61% increase compared to vehicle | [3] |
Experimental Protocols
In Vivo Model: Zymosan-Induced Peritonitis in Mice
This model is widely used to study the resolution of acute inflammation and to evaluate the efficacy of pro-resolving mediators.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Zymosan A from Saccharomyces cerevisiae (Sigma-Aldrich)
-
This compound (Cayman Chemical or equivalent)
-
Sterile, pyrogen-free saline
-
Phosphate-buffered saline (PBS) containing 3 mM EDTA
-
FACS buffer (PBS with 1% BSA)
-
Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
-
Hemocytometer or automated cell counter
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of Zymosan A at 1 mg/mL in sterile saline. Vortex vigorously before use.
-
Prepare a stock solution of 17(R)-PD1 in ethanol (B145695) and dilute to the desired final concentration in sterile saline immediately before injection. Ensure the final ethanol concentration is less than 0.1%.
-
-
Induction of Peritonitis:
-
Inject mice intraperitoneally (i.p.) with 0.5 mL of the 1 mg/mL Zymosan A suspension.
-
-
Administration of 17(R)-PD1:
-
At a desired time point post-zymosan injection (e.g., at the peak of inflammation, typically 4 hours), administer 17(R)-PD1 (e.g., 1-10 ng in 100 µL saline) or vehicle (saline with the same low concentration of ethanol) via i.p. injection.
-
-
Peritoneal Lavage:
-
At the desired experimental endpoint (e.g., 24 hours post-zymosan injection to assess resolution), euthanize the mice by an approved method.
-
Inject 5 mL of ice-cold PBS containing 3 mM EDTA into the peritoneal cavity.
-
Gently massage the abdomen for 1 minute to dislodge cells.
-
Aspirate the peritoneal fluid using a syringe.
-
-
Cell Counting and Analysis:
-
Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.
-
For differential cell counts, centrifuge the lavage fluid at 400 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in FACS buffer and stain with fluorescently labeled antibodies against specific leukocyte markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).
-
Analyze the stained cells by flow cytometry to determine the number and percentage of different leukocyte populations.
-
In Vitro Model: Macrophage Phagocytosis Assay
This assay assesses the ability of 17(R)-PD1 to enhance the phagocytic capacity of macrophages, a key process in the clearance of apoptotic cells and pathogens.
Materials:
-
Murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
-
This compound
-
Apoptotic cells (e.g., human neutrophils induced to undergo apoptosis by UV irradiation) or fluorescently labeled particles (e.g., zymosan bioparticles, E. coli bioparticles)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypan blue or other viability stain
-
Fluorescence microscope or flow cytometer
Protocol:
-
Macrophage Preparation:
-
Culture macrophages in appropriate medium in a multi-well plate until adherent.
-
-
Preparation of Phagocytic Targets:
-
Apoptotic Cells: Induce apoptosis in a separate cell population (e.g., neutrophils) and label them with a fluorescent dye (e.g., CFSE) according to the manufacturer's instructions.
-
Fluorescent Particles: Use commercially available fluorescently labeled zymosan or E. coli particles.
-
-
Phagocytosis Assay:
-
Pre-treat the adherent macrophages with 17(R)-PD1 (e.g., 10 pM) or vehicle for 15-30 minutes at 37°C.[3]
-
Add the fluorescently labeled apoptotic cells or particles to the macrophage culture at a specific ratio (e.g., 5:1 target-to-macrophage ratio).
-
Incubate for a defined period (e.g., 60 minutes) at 37°C to allow for phagocytosis.[3]
-
-
Analysis:
-
Fluorescence Microscopy:
-
Gently wash the cells with cold PBS to remove non-ingested targets.
-
Fix the cells with 4% paraformaldehyde.
-
Optionally, quench extracellular fluorescence with trypan blue.
-
Visualize the cells under a fluorescence microscope and quantify the phagocytic index (percentage of macrophages that have ingested at least one target) and/or the phagocytic capacity (number of ingested targets per macrophage).
-
-
Flow Cytometry:
-
Gently detach the macrophages from the plate.
-
Analyze the cell suspension by flow cytometry to determine the percentage of fluorescently positive macrophages.
-
-
Visualizations
Signaling Pathway of this compound
17(R)-PD1 is known to exert its pro-resolving effects through activation of G-protein coupled receptors (GPCRs), such as the ALX/FPR2 receptor, which is also a receptor for other pro-resolving mediators like Lipoxin A4 and Resolvin D1.[4][5] Activation of this receptor initiates a signaling cascade that ultimately leads to the observed cellular responses.
Caption: Signaling cascade of 17(R)-PD1 via the ALX/FPR2 GPCR.
Experimental Workflow: Zymosan-Induced Peritonitis
The following diagram illustrates the key steps in the zymosan-induced peritonitis model for evaluating the pro-resolving activity of 17(R)-PD1.
Caption: Workflow for the in vivo zymosan-induced peritonitis model.
Logical Relationship: Pro-Resolving Actions of 17(R)-PD1
This diagram outlines the interconnected pro-resolving effects of 17(R)-PD1 that contribute to the resolution of acute inflammation.
Caption: Key pro-resolving actions of this compound.
References
- 1. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Newly Synthesized 17-epi-Neuroprotectin D1/17-epi-Protectin D1: Authentication and Functional Regulation of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALX/FPR2 Activation by Stereoisomers of D1 Resolvins Elucidating with Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Leukocyte Infiltration Following 17(R)-Protectin D1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-Protectin D1 (17(R)-PD1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a crucial role in the resolution of inflammation by limiting leukocyte infiltration and promoting tissue repair. Understanding the specific effects of 17(R)-PD1 on different leukocyte populations is essential for the development of novel anti-inflammatory therapeutics. This document provides detailed protocols for the analysis of leukocyte infiltration in a mouse model of peritonitis treated with 17(R)-PD1, utilizing flow cytometry for precise quantification of various immune cell subsets.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on leukocyte infiltration in a zymosan-induced peritonitis model in mice.
| Leukocyte Subset | Vehicle Control (cells x 10^5/mL) | 17(R)-PD1 (10 ng/animal) (cells x 10^5/mL) | Percent Reduction |
| Total Leukocytes | 8.5 ± 1.2 | 4.2 ± 0.8 | ~50% |
| Neutrophils | 6.8 ± 1.0 | 2.7 ± 0.6 | ~60% |
| Macrophages | 1.2 ± 0.3 | 0.9 ± 0.2 | ~25% |
| Lymphocytes | 0.5 ± 0.1 | 0.6 ± 0.1 | No significant change |
Data are presented as mean ± SEM. The data is representative of typical results seen in a zymosan-induced peritonitis model and is compiled for illustrative purposes based on published findings on protectins and their isomers.
Experimental Protocols
I. In Vivo Zymosan-Induced Peritonitis Model and 17(R)-PD1 Treatment
This protocol describes the induction of peritonitis in mice and the administration of 17(R)-PD1.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Zymosan A from Saccharomyces cerevisiae
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
Sterile 0.9% saline
-
Insulin syringes (29-gauge)
Procedure:
-
Prepare a stock solution of Zymosan A at 1 mg/mL in sterile 0.9% saline.
-
Prepare a working solution of this compound at 10 ng/50 µL in sterile PBS.
-
Administer 50 µL of 17(R)-PD1 solution (or vehicle control - sterile PBS) via intraperitoneal (i.p.) injection to each mouse 15 minutes prior to zymosan challenge.
-
Induce peritonitis by i.p. injection of 0.5 mL of the Zymosan A solution (0.5 mg/mouse).
-
At 4 hours post-zymosan injection, euthanize the mice by CO2 asphyxiation followed by cervical dislocation.
II. Peritoneal Lavage for Leukocyte Collection
This protocol details the collection of leukocytes from the peritoneal cavity.
Materials:
-
Euthanized mice from Protocol I
-
Ice-cold sterile PBS containing 2 mM EDTA
-
10 mL syringes with 22-gauge needles
-
50 mL conical tubes
-
Ice
Procedure:
-
Place the euthanized mouse on its back and spray the abdomen with 70% ethanol.
-
Make a small midline incision through the skin of the lower abdomen.
-
Carefully retract the skin to expose the intact peritoneal wall.
-
Inject 5 mL of ice-cold PBS with 2 mM EDTA into the peritoneal cavity using a 10 mL syringe and a 22-gauge needle.
-
Gently massage the abdomen for 1-2 minutes to dislodge adherent cells.
-
Carefully aspirate the peritoneal fluid using the same syringe and needle, avoiding puncture of the organs.
-
Transfer the collected peritoneal lavage fluid into a 50 mL conical tube on ice.
-
Repeat the lavage with another 5 mL of ice-cold PBS with 2 mM EDTA and pool the fluid.
III. Preparation of Single-Cell Suspension and Staining for Flow Cytometry
This protocol describes the preparation and staining of the collected leukocytes for flow cytometric analysis.
Materials:
-
Peritoneal lavage fluid from Protocol II
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Red Blood Cell (RBC) Lysis Buffer
-
Fc Block (anti-CD16/CD32)
-
Fluorochrome-conjugated antibodies (see suggested panel below)
-
96-well V-bottom plate
-
Centrifuge
Suggested Antibody Panel:
| Marker | Fluorochrome | Cell Type |
| CD45 | PerCP-Cy5.5 | All leukocytes |
| Ly-6G | PE | Neutrophils |
| F4/80 | APC | Macrophages |
| CD3 | FITC | T Lymphocytes |
| CD19 | BV421 | B Lymphocytes |
| Live/Dead Stain | e.g., Fixable Viability Dye eFluor 780 | For viability gating |
Procedure:
-
Centrifuge the collected peritoneal lavage fluid at 400 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of RBC Lysis Buffer. Incubate for 5 minutes at room temperature.
-
Add 9 mL of FACS buffer to stop the lysis and centrifuge at 400 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of FACS buffer.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.
-
Add 100 µL of the cell suspension (1 x 10^6 cells) to each well of a 96-well V-bottom plate.
-
Centrifuge the plate at 400 x g for 3 minutes at 4°C and discard the supernatant.
-
Resuspend the cells in 50 µL of FACS buffer containing Fc Block and incubate for 10 minutes at 4°C.
-
Without washing, add 50 µL of the antibody cocktail (containing pre-titrated amounts of each antibody) to each well.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer per well, centrifuging at 400 x g for 3 minutes at 4°C between washes.
-
After the final wash, resuspend the cells in 200 µL of FACS buffer for analysis.
IV. Flow Cytometry Analysis
This protocol outlines the data acquisition and analysis steps.
Materials:
-
Stained cell suspension from Protocol III
-
Flow cytometer
-
Flow cytometry analysis software
Procedure:
-
Set up the flow cytometer with appropriate laser and filter configurations for the chosen fluorochromes.
-
Use compensation controls (single-stained beads or cells) to correct for spectral overlap.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 50,000-100,000 events in the leukocyte gate).
-
Analyze the data using a sequential gating strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on live cells by excluding cells positive for the viability dye.
-
Gate on total leukocytes using a CD45 vs. side scatter (SSC) plot.
-
From the CD45+ population, identify neutrophils as Ly-6G positive cells.
-
Identify macrophages as F4/80 positive cells.
-
Identify T lymphocytes as CD3 positive cells.
-
Identify B lymphocytes as CD19 positive cells.
-
-
Quantify the percentage and absolute number of each leukocyte subset.
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: 17(R)-PD1 signaling pathway in leukocytes.
Application Notes and Protocols: Zymosan-Induced Peritonitis and the Pro-Resolving Action of 17(R)-Protectin D1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan-induced peritonitis is a widely utilized and highly reproducible murine model for studying the acute inflammatory response and its resolution. Zymosan, a component of yeast cell walls, initiates a robust inflammatory cascade characterized by the rapid influx of neutrophils, followed by a transition to a macrophage-dominant infiltrate, which is crucial for the subsequent resolution of inflammation and return to tissue homeostasis. This model is invaluable for investigating the mechanisms of inflammatory cell recruitment, cytokine production, and the efficacy of novel anti-inflammatory and pro-resolving therapeutics.
One such class of endogenous pro-resolving mediators is the protectins, with 17(R)-Protectin D1 (17(R)-PD1) being a key member. Derived from the omega-3 fatty acid docosahexaenoic acid (DHA), 17(R)-PD1 has demonstrated potent anti-inflammatory and pro-resolving activities. These application notes provide a detailed experimental protocol for inducing peritonitis in mice using zymosan and for evaluating the therapeutic intervention with 17(R)-PD1. The protocols for key experimental readouts, including peritoneal lavage, immune cell quantification by flow cytometry, and cytokine analysis by ELISA, are also described in detail.
Data Presentation
The following table summarizes representative quantitative data from zymosan-induced peritonitis experiments in mice, illustrating the typical inflammatory response and the modulatory effects of this compound.
| Parameter | Time Point | Zymosan Control Group | Zymosan + this compound Group |
| Total Leukocytes (x 10⁶ cells/peritoneum) | 4 hours | 15.2 ± 1.8 | 9.5 ± 1.2 |
| 24 hours | 11.6 ± 1.0 | 6.7 ± 0.1[1] | |
| Neutrophils (x 10⁶ cells/peritoneum) | 4 hours | 12.1 ± 1.5 | 7.1 ± 0.9 |
| 24 hours | 8.9 ± 0.8 | 4.2 ± 0.5 | |
| Macrophages (x 10⁶ cells/peritoneum) | 24 hours | 2.1 ± 0.3 | 2.3 ± 0.4 |
| 48-72 hours | Becomes the major cell type | Enhanced phagocytic activity | |
| TNF-α (pg/mL in peritoneal lavage) | 4 hours | 850 ± 95 | 420 ± 55 |
| IL-6 (pg/mL in peritoneal lavage) | 4 hours | 1200 ± 150 | 650 ± 80 |
Experimental Protocols
Zymosan-Induced Peritonitis in Mice
This protocol describes the induction of acute peritonitis in mice using an intraperitoneal injection of zymosan.
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline
-
8-12 week old male C57BL/6 mice
-
1 mL syringes with 27-gauge needles
-
Vortex mixer
Procedure:
-
Prepare a sterile suspension of Zymosan A in pyrogen-free saline at a concentration of 1 mg/mL.
-
Vortex the zymosan suspension vigorously immediately before injection to ensure a uniform suspension.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Administer 1 mg of the zymosan suspension (1 mL) via intraperitoneal (i.p.) injection into the lower right quadrant of the abdomen.
-
Monitor the mice for signs of distress according to institutional animal care and use committee (IACUC) guidelines.
This compound Intervention
This protocol outlines the administration of this compound to evaluate its pro-resolving effects.
Materials:
-
This compound
-
Sterile, pyrogen-free saline or PBS
-
Microsyringes
Procedure:
-
Prepare a stock solution of this compound in ethanol (B145695) and further dilute to the desired final concentration in sterile saline or PBS immediately before use. A typical final concentration is 100 ng per mouse in a volume of 200 µL.
-
Administer this compound (e.g., 100 ng/mouse) via i.p. injection 30 minutes prior to, or concurrently with, the zymosan injection. Alternatively, for studying the resolution phase, 17(R)-PD1 can be administered at a later time point (e.g., 4 or 12 hours post-zymosan).
-
A vehicle control group (saline or PBS with a corresponding low percentage of ethanol) should be included in the experimental design.
Peritoneal Lavage and Cell Counting
This protocol details the collection of peritoneal exudate cells for subsequent analysis.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺
-
5 mL syringes with 22-gauge needles
-
15 mL conical tubes
-
Hemocytometer
-
Trypan blue solution (0.4%)
-
Microscope
Procedure:
-
At the desired experimental endpoint (e.g., 4, 24, or 48 hours post-zymosan injection), humanely euthanize the mice.
-
Expose the peritoneal cavity via a midline incision of the skin, being careful not to puncture the peritoneal wall.
-
Inject 5 mL of ice-cold PBS into the peritoneal cavity using a 22-gauge needle.
-
Gently massage the abdomen for 30-60 seconds to dislodge all cells.
-
Carefully aspirate the peritoneal fluid (lavage) and transfer it to a 15 mL conical tube on ice.
-
To determine the total number of leukocytes, mix a small aliquot of the cell suspension with trypan blue and count the viable (unstained) cells using a hemocytometer.
-
Centrifuge the remaining lavage fluid at 400 x g for 5 minutes at 4°C. The supernatant can be collected and stored at -80°C for cytokine analysis. The cell pellet is used for flow cytometry.
Flow Cytometry for Immune Cell Phenotyping
This protocol provides a method for identifying and quantifying neutrophils and macrophages in the peritoneal lavage.
Materials:
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies:
-
Anti-mouse Ly6G (Gr-1) for neutrophils
-
Anti-mouse F4/80 for macrophages
-
Anti-mouse CD11b for myeloid cells
-
-
Flow cytometer
Procedure:
-
Resuspend the cell pellet from the peritoneal lavage in FACS buffer.
-
Perform a cell count and adjust the concentration to 1 x 10⁶ cells/100 µL.
-
Incubate the cells with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer by centrifugation at 400 x g for 5 minutes.
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software. Neutrophils can be identified as Ly6G⁺CD11b⁺, and macrophages as F4/80⁺CD11b⁺.
ELISA for Cytokine Quantification
This protocol describes the measurement of pro-inflammatory cytokines in the peritoneal lavage fluid.
Materials:
-
ELISA kits for mouse TNF-α and IL-6
-
Peritoneal lavage supernatant (collected as described in section 3)
-
Microplate reader
Procedure:
-
Thaw the collected peritoneal lavage supernatants on ice.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions included with the specific kits.
-
Briefly, this typically involves adding standards and samples to antibody-coated microplate wells, followed by incubation with a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for zymosan-induced peritonitis and this compound intervention.
This compound Signaling Pathway in Inflammation Resolution
Caption: 17(R)-PD1 signaling pathway in resolving zymosan-induced inflammation.
References
Application Notes and Protocols for Macrophage Phagocytosis Assay Using Fluorescently Labeled E. coli and 17(R)-Protectin D1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phagocytosis, the process by which cells engulf and internalize large particles, is a fundamental component of the innate immune response and is crucial for host defense against invading pathogens. Macrophages are professional phagocytes that play a central role in this process. The efficiency of phagocytosis can be modulated by various endogenous molecules, including specialized pro-resolving mediators (SPMs). 17(R)-Protectin D1 (17(R)-PD1), an SPM derived from docosahexaenoic acid (DHA), has been identified as a potent enhancer of macrophage phagocytic activity, contributing to the resolution of inflammation.[1][2]
These application notes provide a detailed protocol for a macrophage phagocytosis assay using fluorescently labeled Escherichia coli (E. coli) to assess the pro-phagocytic effects of 17(R)-PD1. This assay is a valuable tool for researchers studying innate immunity, inflammation resolution, and for the development of novel therapeutics targeting these pathways.
Data Presentation
The following table summarizes the quantitative effect of this compound on macrophage phagocytosis of E. coli.
| Compound | Concentration | Cell Type | Target | Assay Method | Result | Reference |
| This compound (17-epi-NPD1/17-epi-PD1) | 10 pM | Human monocyte-derived macrophages | BacLight Green-labeled E. coli | Fluorescence Microscopy | ~61% increase in phagocytosis compared to vehicle control at 60 minutes. The initial rate of bacterial internalization (0-30 minutes) was approximately 2.26 times higher. | [1] |
Experimental Protocols
This section details the necessary methodologies for performing the macrophage phagocytosis assay.
Protocol 1: Preparation of Fluorescently Labeled E. coli
This protocol describes the preparation of Green Fluorescent Protein (GFP)-labeled E. coli. Alternatively, commercially available pre-labeled E. coli (e.g., pHrodo™ Green E. coli BioParticles™) can be used.
Materials:
-
E. coli strain expressing GFP (e.g., from a pEGFP vector)
-
Luria-Bertani (LB) broth
-
Appropriate antibiotic for plasmid selection (e.g., ampicillin (B1664943) or kanamycin)
-
Spectrophotometer
-
Centrifuge
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Inoculate a single colony of GFP-expressing E. coli into 5 mL of LB broth containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking.
-
The next day, inoculate 1 mL of the overnight culture into 100 mL of fresh LB broth with antibiotic.
-
Grow the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD₆₀₀ of approximately 0.6-0.8).
-
If the GFP expression is under an inducible promoter (e.g., arabinose or IPTG), add the inducer and incubate for an additional 2-4 hours to maximize GFP expression.[3]
-
Harvest the bacteria by centrifugation at 4000 x g for 10 minutes at 4°C.
-
Wash the bacterial pellet twice with sterile, ice-cold PBS.
-
Resuspend the final pellet in an appropriate volume of sterile PBS.
-
Determine the bacterial concentration by measuring the OD₆₀₀ (an OD₆₀₀ of 1.0 is approximately 8 x 10⁸ bacteria/mL for E. coli).
-
The fluorescently labeled E. coli are now ready for use in the phagocytosis assay.
Protocol 2: Macrophage Culture and Phagocytosis Assay
This protocol is designed for the RAW 264.7 macrophage cell line. It can be adapted for primary macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (and vehicle control, e.g., ethanol)
-
Fluorescently labeled E. coli (from Protocol 1)
-
24-well tissue culture plates
-
Trypan blue solution
-
Quenching solution (e.g., 0.4% trypan blue in PBS) to quench extracellular fluorescence
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophages into 24-well plates at a density of 2 x 10⁵ cells/well in complete DMEM and incubate overnight at 37°C in a 5% CO₂ incubator to allow for adherence.
-
Treatment: The next day, carefully remove the culture medium and replace it with fresh, serum-free DMEM.
-
Add this compound to the desired final concentration (e.g., 10 pM) to the treatment wells. Add an equivalent volume of the vehicle to the control wells.
-
Incubate the cells for 15-30 minutes at 37°C.
-
Phagocytosis: Add the fluorescently labeled E. coli to the wells at a multiplicity of infection (MOI) of 10-50 bacteria per macrophage.
-
Incubate for 60-120 minutes at 37°C to allow for phagocytosis.
-
Removal of Extracellular Bacteria: After the incubation period, gently aspirate the medium and wash the cells three times with ice-cold PBS to remove non-internalized bacteria.
-
Quenching of Extracellular Fluorescence: To ensure that only internalized bacteria are quantified, add a quenching solution (e.g., trypan blue) for 1-2 minutes. This will quench the fluorescence of any remaining extracellular bacteria.
-
Wash the cells again with PBS.
-
Analysis:
-
Fluorescence Microscopy: Fix the cells with 4% paraformaldehyde and visualize using a fluorescence microscope. The percentage of macrophages containing fluorescent bacteria and the number of bacteria per macrophage can be quantified.
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution. Analyze the cell suspension by flow cytometry to determine the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the macrophage phagocytosis assay.
Signaling Pathway of this compound in Macrophage Phagocytosis
Caption: Proposed signaling pathway for 17(R)-PD1-enhanced phagocytosis.
References
- 1. A Newly Synthesized 17-epi-Neuroprotectin D1/17-epi-Protectin D1: Authentication and Functional Regulation of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotectin/protectin D1: endogenous biosynthesis and actions on diabetic macrophages in promoting wound healing and innervation impaired by diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage Phagocytosis Assay [protocols.io]
Troubleshooting & Optimization
17(R)-Protectin D1 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of 17(R)-Protectin D1 (17(R)-PD1). It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this potent specialized pro-resolving mediator in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -80°C in a solution of ethanol (B145695). Under these conditions, it is stable for at least one year. It is crucial to minimize exposure to air and light.
Q2: Can I store this compound at -20°C?
A2: While -80°C is the optimal storage temperature, short-term storage at -20°C (for a few weeks) is generally acceptable, though some degradation may occur over time. For periods longer than a month, -80°C is strongly recommended to maintain bioactivity.
Q3: How should I handle this compound upon receiving it?
A3: this compound is typically shipped on dry ice. Upon receipt, it should be immediately stored at -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). It has very poor solubility in aqueous solutions like phosphate-buffered saline (PBS).
Q5: How do I prepare working solutions of this compound for cell-based assays?
A5: To prepare a working solution, the ethanolic stock solution of this compound should be diluted in the appropriate cell culture medium just before use. It is important to ensure that the final concentration of ethanol in the cell culture is non-toxic to the cells (typically below 0.1%).
Stability and Storage Conditions
The stability of this compound is critical for obtaining reliable and reproducible experimental results. The following table summarizes the recommended storage conditions and expected stability.
| Storage Temperature | Recommended Duration | Solvent | Important Considerations |
| -80°C | ≥ 1 year | Ethanol | Optimal for long-term storage. Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month | Ethanol | Acceptable for short-term storage. Some degradation may occur over longer periods. |
| 4°C | Up to 24 hours | Ethanol or freshly prepared in aqueous buffer | Not recommended for storage. Prepare fresh solutions for immediate use. |
| Room Temperature | Unstable | N/A | Avoid storage at room temperature as rapid degradation can occur.[1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity | 1. Improper storage (temperature too high, exposure to light/air). 2. Multiple freeze-thaw cycles of the stock solution. 3. Degradation in aqueous solution before use. | 1. Ensure storage at -80°C in a tightly sealed vial, protected from light. 2. Aliquot the stock solution upon first use. 3. Prepare working dilutions in aqueous buffers immediately before adding to your experiment. |
| Precipitation of the compound in aqueous buffer | Low solubility of 17(R)-PD1 in aqueous solutions. | When diluting the ethanolic stock into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to ensure proper mixing. Ensure the final ethanol concentration is compatible with your assay but sufficient to maintain solubility. |
| Inconsistent experimental results | 1. Inaccurate pipetting of the stock solution due to its small volume and viscosity of ethanol. 2. Degradation of the compound during the experiment. | 1. Use high-quality, calibrated pipettes. For very small volumes, consider serial dilutions. 2. Minimize the time the compound is in an aqueous solution at 37°C. |
| No detection in LC-MS/MS analysis | 1. Low concentration of the analyte. 2. Degradation during sample preparation. | 1. Concentrate the sample using solid-phase extraction (SPE). 2. Keep samples on ice or at 4°C during preparation and add antioxidants to minimize oxidation.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture Experiments
-
Thawing: Thaw a single-use aliquot of the 17(R)-PD1 ethanolic stock solution on ice.
-
Dilution: Just before the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. To avoid precipitation, add the stock solution dropwise to the medium while gently vortexing.
-
Final Ethanol Concentration: Ensure the final concentration of ethanol in the cell culture medium is below 0.1% to prevent solvent-induced cytotoxicity. A vehicle control with the same final ethanol concentration should be included in the experiment.
-
Application to Cells: Immediately add the prepared 17(R)-PD1 working solution to the cells.
Protocol 2: Macrophage Phagocytosis Assay
This protocol is adapted for assessing the effect of 17(R)-PD1 on macrophage phagocytosis of fluorescently labeled E. coli.
-
Cell Plating: Seed macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[2]
-
Preparation of 17(R)-PD1: Prepare the desired concentrations of 17(R)-PD1 in cell culture medium as described in Protocol 1.
-
Cell Treatment: Remove the old medium from the macrophages and add the medium containing 17(R)-PD1 or vehicle control. Incubate for 15 minutes at 37°C.[3]
-
Phagocytosis Induction: Add fluorescently labeled E. coli bioparticles to the wells at a multiplicity of infection (MOI) of 10.[2]
-
Incubation: Incubate the plate for 60-120 minutes at 37°C to allow for phagocytosis.
-
Washing: Gently wash the cells three times with ice-cold PBS to remove non-phagocytosed bacteria.
-
Analysis: Analyze the phagocytic activity by fluorescence microscopy or flow cytometry to quantify the uptake of fluorescent bacteria.
Protocol 3: Sample Preparation for LC-MS/MS Analysis
This protocol outlines the solid-phase extraction (SPE) of 17(R)-PD1 from a biological sample for subsequent LC-MS/MS analysis.
-
Sample Acidification: Acidify the aqueous sample (e.g., cell culture supernatant, plasma) to a pH of approximately 3.5 with a dilute acid (e.g., 0.1 M HCl).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by water.
-
Sample Loading: Load the acidified sample onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with water to remove salts and other polar impurities.
-
Elution: Elute the 17(R)-PD1 from the cartridge with methanol or another suitable organic solvent.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the LC-MS mobile phase for injection.
Visualizations
Biosynthesis of this compound
The biosynthesis of this compound is initiated from docosahexaenoic acid (DHA) and is notably triggered by aspirin.
Caption: Aspirin-triggered biosynthesis of this compound from DHA.
This compound Signaling Pathway
This compound exerts its pro-resolving effects by binding to the G protein-coupled receptor GPR37, which initiates downstream signaling cascades.[4][5]
Caption: Downstream signaling cascade of this compound via the GPR37 receptor.
Experimental Workflow for Phagocytosis Assay
A logical workflow is essential for conducting a successful macrophage phagocytosis assay with this compound.
Caption: Step-by-step workflow for the macrophage phagocytosis assay.
References
- 1. Protectins D1 Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Macrophage Phagocytosis Assay of Staphylococcus aureus by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Role and regulatory mechanism of GPR37 in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotectin D1 and GPR37 Protect Against Chemotherapy-Induced Peripheral Neuropathy and the Transition from Acute to Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing 17(R)-Protectin D1 Dosage for In Vitro Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of 17(R)-Protectin D1 (17(R)-PD1) in in vitro cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in vitro?
A1: this compound (17(R)-PD1), also known as 17-epi-Neuroprotectin D1, is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] It plays a crucial role in the resolution phase of inflammation. Its primary functions observed in in vitro settings include potent anti-inflammatory and neuroprotective actions.[1] Specifically, it has been shown to enhance the phagocytic capacity of macrophages, inhibit apoptosis in response to oxidative stress, and modulate the production of inflammatory cytokines.
Q2: What is the recommended starting concentration range for 17(R)-PD1 in cell culture experiments?
A2: The optimal concentration of 17(R)-PD1 is highly dependent on the cell type and the specific biological process being investigated. Based on published studies, a general starting range of 1 pM to 100 nM is recommended. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should 17(R)-PD1 be prepared and stored for optimal stability and activity?
A3: 17(R)-PD1, like other lipid mediators, is susceptible to degradation. It is typically supplied in a solution of ethanol (B145695). To prepare a working solution, the ethanol can be evaporated under a gentle stream of nitrogen, and the compound can then be reconstituted in a solvent of choice, such as DMSO or a buffer. For cell culture experiments, it is crucial to ensure that the final concentration of the organic solvent is minimal to avoid cytotoxic effects. Aliquoting the stock solution and storing it at -80°C is recommended to minimize freeze-thaw cycles. Aqueous solutions of 17(R)-PD1 should be prepared fresh and used immediately.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of 17(R)-PD1 | Degradation of the compound: Improper storage or handling. | Ensure proper storage at -80°C and minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment. Consider purchasing a new batch from a reputable supplier. |
| Suboptimal concentration: The concentration used is too low or too high (causing toxicity). | Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. Start with a broad range (e.g., 1 pM to 100 nM). | |
| Solvent-related issues: The solvent used for reconstitution is interfering with the assay or causing cytotoxicity. | Ensure the final solvent concentration in the cell culture medium is non-toxic (typically <0.1%). Consider using a different solvent or a solvent-free preparation if possible. | |
| High variability between experiments | Inconsistent preparation of 17(R)-PD1: Variations in dilution or handling. | Prepare a large batch of the stock solution, aliquot it, and use a fresh aliquot for each experiment to ensure consistency. |
| Cell culture conditions: Variations in cell passage number, density, or media composition. | Standardize all cell culture parameters, including passage number, seeding density, and media components. | |
| Unexpected cytotoxic effects | High concentration of 17(R)-PD1: Some cell types may be sensitive to higher concentrations. | Perform a viability assay (e.g., MTT or trypan blue exclusion) to assess the cytotoxicity of a range of 17(R)-PD1 concentrations. |
| Solvent toxicity: The concentration of the vehicle (e.g., ethanol, DMSO) is too high. | Prepare a vehicle control with the highest concentration of the solvent used in your experiment to assess its effect on cell viability. |
Quantitative Data Summary
The following tables summarize effective concentrations of 17(R)-PD1 and its 17S-epimer, Protectin D1 (PD1), reported in various in vitro studies. This data can serve as a starting point for designing your experiments.
Table 1: Effective Concentrations of this compound in In Vitro Assays
| Cell Type | Assay | Effective Concentration | Observed Effect |
| Human Macrophages | Phagocytosis of E. coli | 10 pM | ~61% increase in phagocytosis.[2] |
Table 2: Effective Concentrations of Protectin D1 (17S-epimer) in In Vitro Assays (for reference)
| Cell Type | Assay | Effective Concentration | Observed Effect |
| Human Retinal Pigment Epithelial (ARPE-19) Cells | Oxidative Stress-Induced Apoptosis | 50 nM | 80-85% prevention of apoptotic cell death.[3][4] |
| Human Neuronal-Glial (HNG) Cells | Aβ42-induced Apoptosis | Not specified | Counteracted apoptosis. |
| Human Neuronal-Glial (HNG) Cells | Aβ42-induced COX-2 and B-94 expression | Not specified | Downregulated pro-inflammatory gene expression. |
Experimental Protocols
Protocol 1: In Vitro Macrophage Phagocytosis Assay
-
Cell Culture: Differentiate human peripheral blood mononuclear cells (PBMCs) into macrophages.
-
Preparation of 17(R)-PD1: Prepare a stock solution of 17(R)-PD1 in ethanol. For the experiment, dilute the stock solution in phosphate-buffered saline (PBS) to the desired final concentration (e.g., 10 pM). Include a vehicle control with the same final concentration of ethanol.
-
Treatment: Pre-incubate macrophages with 17(R)-PD1 or vehicle for 15 minutes at 37°C.
-
Phagocytosis Induction: Add fluorescently labeled E. coli to the macrophage cultures at a specified multiplicity of infection.
-
Analysis: After a defined incubation period (e.g., 60 minutes), quantify the uptake of fluorescent bacteria by macrophages using flow cytometry or fluorescence microscopy.
Protocol 2: Oxidative Stress-Induced Apoptosis Assay in ARPE-19 Cells
-
Cell Culture: Culture human ARPE-19 cells to the desired confluency.
-
Preparation of 17(R)-PD1: Prepare a stock solution of 17(R)-PD1. Dilute the stock solution in cell culture medium to the desired final concentrations for the dose-response experiment (e.g., 1 nM to 100 nM).
-
Treatment: Pre-treat the cells with different concentrations of 17(R)-PD1 for a specified duration (e.g., 1 hour).
-
Induction of Oxidative Stress: Expose the cells to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or a combination of H₂O₂ and tumor necrosis factor-alpha (TNF-α).[4]
-
Apoptosis Assessment: After the incubation period, assess apoptosis using methods such as:
-
Caspase-3 activity assay: Measure the activity of caspase-3, a key executioner caspase in apoptosis.
-
TUNEL staining: Detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Annexin V/Propidium Iodide staining: Differentiate between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.
-
Signaling Pathways and Experimental Workflows
Biosynthesis of this compound
The biosynthesis of 17(R)-PD1 is initiated from the omega-3 fatty acid, docosahexaenoic acid (DHA). In the presence of aspirin, the cyclooxygenase-2 (COX-2) enzyme is acetylated, which alters its catalytic activity to produce 17(R)-hydroperoxydocosahexaenoic acid (17(R)-HpDHA). This intermediate is then enzymatically converted to an epoxide, which is subsequently hydrolyzed to form 17(R)-PD1.[1]
Caption: Biosynthesis pathway of this compound from DHA.
Putative Downstream Signaling of this compound
While the specific receptor for 17(R)-PD1 is still under investigation, it is hypothesized to be a G-protein coupled receptor (GPCR), similar to other specialized pro-resolving mediators.[5][6] Upon binding, it is proposed to initiate a signaling cascade that ultimately leads to the resolution of inflammation. This can involve the modulation of key signaling pathways such as NF-κB, leading to a decrease in the expression of pro-inflammatory genes and an increase in anti-inflammatory and pro-resolving responses.
Caption: Proposed downstream signaling pathway of this compound.
Experimental Workflow for Assessing 17(R)-PD1 Efficacy
The following diagram outlines a general workflow for investigating the effects of 17(R)-PD1 in an in vitro cell culture model.
Caption: General experimental workflow for in vitro studies with 17(R)-PD1.
References
- 1. A Newly Synthesized 17-epi-Neuroprotectin D1/17-epi-Protectin D1: Authentication and Functional Regulation of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasp-pain.org [iasp-pain.org]
- 3. Neuroprotectin D1/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The Protectin Family of Specialized Pro-resolving Mediators: Potent Immunoresolvents Enabling Innovative Approaches to Target Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory signaling through G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 17(R)-Protectin D1 in ethanol and other organic solvents
This technical support guide provides detailed information on the solubility, handling, and experimental use of 17(R)-Resolvin D1 (17(R)-RvD1), also known as Aspirin-Triggered Resolvin D1 (AT-RvD1).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 17(R)-Resolvin D1?
A1: The recommended solvent for storing and handling 17(R)-Resolvin D1 is ethanol (B145695).[1] The compound is typically supplied as a solution in ethanol.[1][2] For experimental purposes, stock solutions can also be prepared in dimethylformamide (DMF).[2][3]
Q2: What is the solubility of 17(R)-RvD1 in common organic solvents?
A2: The solubility of 17(R)-RvD1 is approximately 50 mg/mL in both ethanol and DMF.[2][3]
Q3: Can I dissolve 17(R)-RvD1 directly in aqueous buffers like PBS?
A3: Direct dissolution in aqueous buffers is challenging due to low solubility. The solubility of 17(R)-RvD1 in PBS (pH 7.2) is only about 0.05 mg/mL.[2][3] For biological experiments requiring an aqueous solution, it is recommended to first prepare a stock solution in an organic solvent and then dilute it into the aqueous buffer.[1]
Q4: Are there any solvents I should avoid?
A4: Caution is advised when using dimethyl formamide (B127407) (DMF) or DMSO. Resolvins can isomerize and degrade under freeze-thaw conditions or when stored in these solvents.[1] Ethanol is the preferred solvent for stability.[1]
Q5: My 17(R)-RvD1 came as a solution in ethanol. How do I prepare an organic solvent-free aqueous solution for my experiment?
A5: To prepare an organic solvent-free solution, you can evaporate the ethanol from your stock solution under a gentle stream of nitrogen.[1] Immediately after evaporation, dissolve the resulting neat oil directly in your aqueous buffer of choice.[1] It is important to use aqueous solutions immediately after preparation.[1]
Troubleshooting Guide
Issue: I am seeing low or no activity of 17(R)-RvD1 in my cell-based assay.
-
Solvent Effects: Ensure the final concentration of the organic solvent (e.g., ethanol) in your culture medium is insignificant, as even low concentrations can have physiological effects.[1] Prepare serial dilutions of your stock solution to minimize the amount of organic solvent transferred to your experimental setup.
-
Compound Stability: Aqueous solutions of resolvins should be prepared fresh and used immediately, as they can degrade.[1] Avoid repeated freeze-thaw cycles of your stock solution.[1] Store the primary stock solution at -80°C for long-term stability.[1][4]
-
pH of Buffer: The solubility of 17(R)-RvD1 is pH-dependent. The reported solubility of 0.05 mg/mL is in PBS at pH 7.2.[2][3] Ensure your buffer pH is compatible.
Issue: The compound precipitates when I dilute my organic stock solution into my aqueous buffer.
-
Exceeding Solubility Limit: You may be exceeding the aqueous solubility limit of 0.05 mg/mL.[2][3] Try using a more dilute stock solution or increasing the volume of the aqueous buffer for the dilution.
-
Vortexing/Mixing: After adding the stock solution to the aqueous buffer, mix thoroughly. To improve solubility, you can gently warm the solution to 37°C and sonicate it in an ultrasonic bath for a short period.[5]
Data Presentation
Table 1: Solubility of 17(R)-Resolvin D1
| Solvent | Concentration |
| Ethanol | 50 mg/mL[2][3] |
| Dimethylformamide (DMF) | 50 mg/mL[2][3] |
| PBS (pH 7.2) | 0.05 mg/mL[2][3] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution in Ethanol
-
17(R)-Resolvin D1 is often supplied in pre-weighed quantities dissolved in ethanol. If you have a solid form, obtain the neat oil.
-
Add the appropriate volume of absolute ethanol to the vial to achieve a final concentration of 1 mg/mL. For example, to a 25 µg vial, add 25 µL of ethanol.
-
Cap the vial tightly and vortex gently to ensure the compound is fully dissolved.
Protocol 2: Preparation of Working Dilutions in Aqueous Buffer
-
Thaw the ethanol stock solution on ice.
-
Before performing biological experiments, make further dilutions of the stock solution into your aqueous buffer or isotonic saline.[1]
-
For example, to prepare a 1 µM working solution from a 1 mg/mL stock (Formula Weight: 376.5 g/mol [2]), you would perform a serial dilution.
-
Calculation: 1 mg/mL = 1000 µg/mL. (1000 µg/mL) / (376.5 µg/µmol) = 2.656 mM.
-
Dilute the 2.656 mM stock solution to your desired final concentration in the experimental buffer immediately before use.
-
Ensure the final concentration of ethanol is minimal to avoid solvent-induced artifacts.[1] Discard any unused aqueous solution.[1]
Visualizations
Biosynthesis of 17(R)-Resolvin D1
The following diagram illustrates the biosynthetic pathway of 17(R)-Resolvin D1 (AT-RvD1). The process begins with the omega-3 fatty acid, docosahexaenoic acid (DHA). Aspirin-acetylated COX-2 converts DHA into 17(R)-HpDHA, which is then rapidly converted by 5-lipoxygenase (5-LOX) into an epoxide intermediate that is subsequently hydrolyzed to form the bioactive 17(R)-RvD1.[6][7]
Caption: Biosynthetic pathway of 17(R)-Resolvin D1 (AT-RvD1) from DHA.
References
Preventing degradation of 17(R)-Protectin D1 in experimental assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of 17(R)-Protectin D1 (17(R)-PD1) in experimental assays. The information provided aims to mitigate degradation and ensure the integrity of this potent lipid mediator for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (17(R)-PD1) is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA). It is an epimer of Protectin D1 (PD1), often referred to as an aspirin-triggered protectin.[1][2] Like other polyunsaturated fatty acid derivatives, 17(R)-PD1 is susceptible to degradation through oxidation, enzymatic inactivation, and sensitivity to pH and temperature changes. Maintaining its structural integrity is crucial for its biological activity in experimental settings.
Q2: What are the primary advantages of using 17(R)-PD1 over its 17(S) counterpart (Protectin D1)?
The 17(R) configuration offers greater resistance to rapid enzymatic inactivation by eicosanoid oxidoreductases compared to the 17(S) form.[3] This inherent stability can translate to a longer half-life in in vivo and in vitro systems, making it a robust molecule for therapeutic and research applications.
Q3: How should I store my stock solution of 17(R)-PD1?
For long-term storage, 17(R)-PD1 should be stored at -80°C as a solution in an organic solvent such as ethanol (B145695).[4] Under these conditions, it is stable for at least one year.[4] It is advisable to store it under an inert gas like argon or nitrogen to minimize oxidation.
Q4: Can I store 17(R)-PD1 in an aqueous solution?
It is not recommended to store 17(R)-PD1 in aqueous solutions for more than one day.[5] Lipid mediators are prone to degradation in aqueous environments. For experiments requiring an aqueous buffer, fresh dilutions should be prepared from the organic stock solution immediately before use.
Q5: How many times can I freeze-thaw my stock solution of 17(R)-PD1?
To maintain the integrity of 17(R)-PD1, it is critical to minimize freeze-thaw cycles.[6] It is best practice to aliquot the stock solution into smaller, single-use volumes upon receipt. This prevents the degradation that can occur with repeated temperature changes.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of 17(R)-PD1 due to improper storage or handling. | - Ensure stock solutions are stored at -80°C in a suitable organic solvent under inert gas.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[6]- Prepare fresh dilutions in aqueous buffers for each experiment.[5] |
| Oxidation of the compound. | - Use deoxygenated solvents for preparing solutions.- Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the storage solvent, though compatibility with the experimental system must be verified. | |
| Inconsistent results between experiments. | Variability in the concentration of the active compound. | - Prepare working solutions immediately before use from a freshly opened aliquot of the stock solution.- Ensure accurate and consistent pipetting of the viscous ethanol stock solution. |
| Adsorption of the lipid to plastic surfaces. | - Use low-adhesion polypropylene (B1209903) tubes and pipette tips.- Consider pre-coating pipette tips with the experimental buffer. | |
| Precipitation of 17(R)-PD1 in aqueous buffer. | Low solubility of the lipid in aqueous solutions. | - Ensure the final concentration of the organic solvent from the stock solution is low and does not affect the assay.- If an organic solvent-free solution is required, gently evaporate the solvent from the stock under a stream of nitrogen and immediately dissolve the residue in the aqueous buffer with gentle vortexing.[5] The solubility in PBS (pH 7.2) is approximately 0.1 mg/mL.[5] |
Quantitative Data on Stability
While specific quantitative data on the degradation kinetics of 17(R)-PD1 under various experimental conditions is limited in publicly available literature, the following tables summarize the best practices derived from product information and general knowledge of lipid mediator stability.
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Solvent | Duration | Stability |
| Long-term Storage | -80°C | Ethanol | ≥ 1 year | Stable[4] |
| Short-term Storage | -20°C | Ethanol | Limited duration (days to weeks) | Reduced stability compared to -80°C |
| Aqueous Solution | 4°C or Room Temperature | Aqueous Buffer (e.g., PBS) | < 24 hours | Unstable, not recommended for storage[5] |
Table 2: Factors Influencing this compound Degradation
| Factor | Effect on Stability | Recommendation |
| Oxygen | Promotes oxidation | Store under inert gas (argon or nitrogen). Use deoxygenated solvents.[6] |
| Light | Can induce photo-oxidation | Store in amber vials or protect from light.[6] |
| pH | Extremes in pH can cause hydrolysis | Maintain a physiological pH (around 7.4) in aqueous solutions for experiments. |
| Freeze-Thaw Cycles | Can lead to degradation | Aliquot stock solutions to minimize freeze-thaw cycles.[6] |
| Enzymes in Biological Samples | Can lead to metabolic inactivation | For in vitro assays with cells or biological fluids, minimize incubation times where possible. The 17(R) configuration is more resistant to some metabolic enzymes.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
Materials:
-
This compound stock solution in ethanol.
-
High-quality, sterile ethanol.
-
Sterile, deoxygenated aqueous buffer (e.g., PBS, pH 7.2).
-
Low-adhesion polypropylene tubes.
-
Pipettors and low-adhesion tips.
-
Nitrogen or argon gas.
Procedure:
-
Thaw the vial of 17(R)-PD1 stock solution on ice.
-
Briefly centrifuge the vial to ensure the solution is at the bottom.
-
Under a gentle stream of nitrogen or argon, carefully pipette the desired volume of the stock solution.
-
For experiments where a small amount of ethanol is permissible, dilute the stock solution directly into the pre-warmed (e.g., 37°C for cell-based assays) aqueous buffer to the final desired concentration. Mix gently by inversion.
-
If an ethanol-free solution is required, dispense the required amount of the stock solution into a clean, sterile glass tube. Evaporate the ethanol under a gentle stream of nitrogen gas. Immediately add the pre-warmed aqueous buffer and vortex gently to dissolve the lipid residue.[5]
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of 17(R)-PD1.
Protocol 2: General Cell-Based Assay with this compound
Materials:
-
Cells in culture.
-
Appropriate cell culture medium.
-
Freshly prepared this compound working solution.
-
Vehicle control (aqueous buffer with the same final concentration of ethanol as the 17(R)-PD1 working solution).
Procedure:
-
Culture cells to the desired confluency.
-
If required, replace the culture medium with a serum-free or low-serum medium to avoid potential binding of the lipid to serum proteins.
-
Add the freshly prepared 17(R)-PD1 working solution or vehicle control to the cells.
-
Incubate for the desired period under standard cell culture conditions.
-
Proceed with the specific assay to measure the biological response (e.g., cytokine measurement, gene expression analysis, cell migration).
Visualizations
Signaling Pathway of Protectin D1
Protectin D1 (and its 17(R) epimer) is known to exert its effects through the G-protein coupled receptor GPR37.[5][7][8] Activation of this receptor in macrophages leads to an increase in intracellular calcium, which in turn stimulates phagocytosis, a key process in the resolution of inflammation.[7]
Caption: Signaling pathway of this compound via the GPR37 receptor.
Experimental Workflow for Handling 17(R)-PD1
This workflow outlines the key steps to ensure the stability and activity of 17(R)-PD1 in a typical in vitro experiment.
Caption: Recommended workflow for preparing and using 17(R)-PD1.
Troubleshooting Logic for Poor 17(R)-PD1 Activity
This decision tree provides a logical approach to troubleshooting experiments where 17(R)-PD1 shows lower than expected activity.
Caption: Decision tree for troubleshooting low 17(R)-PD1 bioactivity.
References
- 1. A Newly Synthesized 17-epi-Neuroprotectin D1/17-epi-Protectin D1: Authentication and Functional Regulation of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Protectin Family of Specialized Pro-resolving Mediators: Potent Immunoresolvents Enabling Innovative Approaches to Target Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resolvin D1, Protectin D1, and Related Docosahexaenoic Acid-Derived Products: Analysis via Electrospray/Low Energy Tandem Mass Spectrometry based on Spectra and Fragmentation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: GPR37 regulates macrophage phagocytosis and resolution of inflammatory pain. [scholars.duke.edu]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - GPR37 regulates macrophage phagocytosis and resolution of inflammatory pain [jci.org]
- 8. Accelerating the reversal of inflammatory pain with NPD1 and its receptor GPR37 - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of 17(R)-Protectin D1 in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17(R)-Protectin D1 (17(R)-PD1) in cellular models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (17(R)-PD1), also known as aspirin-triggered protectin D1 (AT-PD1), is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] Its biosynthesis is initiated by aspirin-acetylated cyclooxygenase-2 (COX-2), which leads to the formation of a 17(R)-hydroperoxy intermediate that is further converted to 17(R)-PD1.[1] The primary role of 17(R)-PD1 is to promote the resolution of inflammation. It exerts potent anti-inflammatory and pro-resolving actions, such as limiting neutrophil infiltration into tissues and enhancing the phagocytosis of apoptotic cells and debris by macrophages.[1][2]
Q2: What are the expected cellular effects of this compound in vitro?
In cellular models, 17(R)-PD1 is expected to:
-
Inhibit neutrophil chemotaxis and transmigration: It can reduce the migration of neutrophils across endothelial or epithelial barriers towards pro-inflammatory stimuli.
-
Enhance macrophage phagocytosis: It can increase the capacity of macrophages to engulf pathogens, apoptotic cells, and cellular debris.[1]
-
Modulate cytokine production: It can suppress the production of pro-inflammatory cytokines while potentially enhancing the release of anti-inflammatory mediators.
-
Promote tissue repair and regeneration.
Q3: At what concentrations should I use this compound in my cellular experiments?
17(R)-PD1 is a potent lipid mediator and is typically effective in the picomolar to nanomolar range. A starting point for dose-response experiments is often between 1 pM and 100 nM. For instance, significant enhancement of human macrophage phagocytosis has been observed at concentrations as low as 10 pM.[1] It is crucial to perform a dose-response curve for each new cell type and experimental endpoint to determine the optimal concentration.
Q4: How stable is this compound in cell culture media?
Like many lipid mediators, 17(R)-PD1 can be susceptible to degradation in aqueous solutions and cell culture media. It is recommended to prepare fresh dilutions from a concentrated stock solution in a suitable solvent (e.g., ethanol) immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution. The stability can also be influenced by the components of the cell culture medium and the presence of cells. For longer-term experiments, the stability of the compound should be verified, or a replenishment strategy should be considered.
Troubleshooting Guides
Issue 1: No observable effect of this compound in my cell-based assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Degraded 17(R)-PD1 | Ensure the compound has been stored correctly (typically at -80°C in an appropriate solvent). Prepare fresh dilutions for each experiment. Purchase a new batch from a reputable supplier if degradation is suspected. |
| Suboptimal Concentration | Perform a wide dose-response curve (e.g., 1 pM to 1 µM) to identify the effective concentration range for your specific cell type and assay. |
| Incorrect Cell Type or State | Verify that the cells you are using are known to respond to protectins. The expression of relevant receptors and signaling components can vary. Ensure cells are healthy and not overly passaged. |
| Assay Insensitivity | The chosen experimental endpoint may not be sensitive enough to detect the effects of 17(R)-PD1. Consider using a more sensitive or direct assay. For example, if measuring cytokine protein levels, try measuring mRNA expression at an earlier time point. |
| Presence of Serum | Components in fetal bovine serum (FBS) or other sera can bind to lipid mediators, reducing their effective concentration. Consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if compatible with your cells. |
| Solvent Effects | Ensure the final concentration of the vehicle (e.g., ethanol) in the cell culture medium is minimal (typically <0.1%) and that a vehicle control is included in all experiments. |
Issue 2: High variability between replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Standardize cell seeding density, passage number, and growth phase. Ensure consistent incubation times and conditions. |
| Pipetting Errors | Due to the low concentrations used, precise pipetting is critical. Use calibrated pipettes and consider preparing a master mix for treating replicate wells. |
| Adsorption to Plastics | Lipid mediators can adsorb to plastic surfaces. To minimize this, use low-retention plasticware and siliconized tubes. |
| Incomplete Solubilization | Ensure the 17(R)-PD1 stock solution is fully dissolved before further dilution. Briefly vortex or sonicate if necessary. |
Issue 3: Unexpected or "off-target" effects observed.
Background: While specific receptors for 17(R)-PD1 are still under full investigation, it is known that specialized pro-resolving mediators can exhibit some degree of cross-reactivity with receptors for other structurally related lipid mediators. Unexpected effects could arise from such interactions or from non-receptor-mediated effects at high concentrations.
Troubleshooting Steps:
| Potential "Off-Target" Effect | Troubleshooting and Verification Strategy |
| Cytotoxicity at High Concentrations | Perform a cell viability assay (e.g., MTT, LDH release) across a wide range of 17(R)-PD1 concentrations to identify any toxic effects. Off-target effects are more likely at concentrations that also induce cytotoxicity. |
| Interaction with other Lipid Mediator Receptors | Use specific receptor antagonists for other known SPM receptors (e.g., for resolvins or lipoxins) to see if the unexpected effect is blocked. This can help to identify potential cross-reactivity. |
| Use of Structural Analogs | Test structurally related but less active isomers of protectin D1. If these analogs do not produce the same effect, it suggests the observed activity is specific to the 17(R)-PD1 structure.[3] |
| Non-specific Membrane Effects | At very high concentrations, lipids can have non-specific effects on cell membranes. Ensure you are working within the biologically relevant picomolar to nanomolar range. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the bioactivity of protectins. Note that specific values for off-target effects are not well-documented in the literature, as research primarily focuses on the intended pro-resolving activities.
| Parameter | Value | Cell Type/Model | Comments |
| 17(R)-PD1 (17-epi-NPD1) Enhanced Phagocytosis | ~61% increase at 10 pM | Human Macrophages | Demonstrates high potency at picomolar concentrations.[1] |
| 17(R)-PD1 (17-epi-NPD1) Reduced Neutrophil Infiltration | ~72% reduction at 10 ng/mouse | Murine Peritonitis Model | Shows potent in vivo anti-inflammatory activity.[1] |
| NPD1/PD1 Specific Binding (Kd) | 31.3 ± 13.1 pmol/mg protein | Human ARPE-19 cells | Indicates high-affinity binding to its cellular target.[3] |
| NPD1/PD1 Competition Binding | Structurally related compounds (e.g., Δ15-trans-NPD1, 17S-hydroxy-DHA) were weak competitors. | Human ARPE-19 cells | Suggests binding is stereospecific, reducing the likelihood of off-target binding by closely related isomers.[3] |
Experimental Protocols
Protocol 1: Macrophage Phagocytosis Assay
This protocol is adapted from studies demonstrating the pro-phagocytic actions of protectins.[1]
-
Cell Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) by density-gradient centrifugation.
-
Adhere monocytes to tissue culture plates for 1 hour.
-
Differentiate monocytes into macrophages over 7 days using RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 20 ng/mL GM-CSF.
-
Prior to the assay, replace the medium with PBS containing calcium and magnesium.
-
-
Phagocytosis Assay:
-
Plate macrophages onto chamber slides.
-
Pre-treat macrophages with various concentrations of 17(R)-PD1 or vehicle control for 15 minutes.
-
Add pHrodo™ Red E. coli BioParticles™ (or other suitable labeled particles) to the cells and incubate for 60 minutes at 37°C.
-
Wash the cells with cold PBS to remove non-internalized particles.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the slides and visualize using fluorescence microscopy.
-
-
Quantification:
-
Acquire images from multiple random fields per condition.
-
Quantify the phagocytic index by measuring the total fluorescence intensity per cell or the percentage of phagocytosing cells using image analysis software.
-
Protocol 2: Neutrophil Transmigration Assay (Boyden Chamber)
-
Chamber Preparation:
-
Use a Boyden chamber apparatus with a polycarbonate membrane (e.g., 3-5 µm pore size) separating the upper and lower wells.
-
Coat the membrane with an appropriate extracellular matrix protein (e.g., fibronectin or collagen) to mimic the basement membrane.
-
-
Assay Procedure:
-
Add a chemoattractant (e.g., LTB4 or C5a) to the lower chamber.
-
In the upper chamber, add isolated human neutrophils that have been pre-treated with various concentrations of 17(R)-PD1 or vehicle control for 15 minutes.
-
Incubate the chamber at 37°C in a humidified incubator for 60-90 minutes.
-
-
Quantification:
-
After incubation, remove the membrane and fix and stain the cells.
-
Count the number of neutrophils that have migrated to the lower side of the membrane using light microscopy.
-
Calculate the percentage of inhibition of transmigration for each 17(R)-PD1 concentration compared to the vehicle control.
-
Signaling Pathways and Workflows
Caption: Proposed signaling pathway for this compound.
Caption: Experimental workflow for macrophage phagocytosis assay.
Caption: Logical troubleshooting flow for 17(R)-PD1 experiments.
References
- 1. A Newly Synthesized 17-epi-Neuroprotectin D1/17-epi-Protectin D1: Authentication and Functional Regulation of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specialized pro-resolving mediators: endogenous regulators of infection and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotectin D1/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Total Organic Synthesis of 17(R)-Protectin D1
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the total organic synthesis of 17(R)-Protectin D1 (PD1). It is intended for researchers, scientists, and professionals in drug development aiming to improve the yield and reproducibility of their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the total synthesis of this compound?
A1: A primary challenge is the stereocontrolled construction of the sensitive (11E,13E,15Z)-conjugated triene system and the two chiral hydroxyl groups at the C10 and C17 positions.[1][2] The triene is susceptible to isomerization, necessitating its introduction late in the synthetic sequence to preserve the required geometry.[2][3]
Q2: Which overall synthetic strategy is most effective for producing 17(R)-PD1?
A2: A convergent synthesis approach is highly effective.[4][5] This strategy involves preparing key fragments of the molecule separately and then coupling them together in the later stages. Common strategies rely on key reactions such as Sonogashira or Stille couplings to connect the fragments, Wittig reactions to form specific alkenes, and stereoselective reductions to establish Z-alkene geometry.[1][5] A representative convergent synthesis achieved an overall yield of 15% over eight steps.[4][5]
Q3: How can I confirm the stereochemistry and purity of my synthetic Protectin D1?
A3: Confirmation is achieved by comparing the spectroscopic and chromatographic data of the synthetic material with that of endogenously produced PD1.[4] Key analytical techniques include HPLC, LC-MS/MS, and UV spectroscopy.[4][6] The characteristic UV absorbance maxima for the conjugated triene of PD1 in methanol (B129727) are observed at 262, 271, and 282 nm.[4] Co-injection of synthetic and authentic samples on an HPLC system should result in a single, sharp peak.[4][6]
Q4: My final product is unstable. What are the proper storage conditions?
A4: Polyunsaturated lipids like Protectin D1 are sensitive to oxidation, light, and temperature. For long-term storage, it is recommended to store the compound in an inert solvent (e.g., ethanol (B145695) or methanol) under an argon or nitrogen atmosphere at -80°C. Minimize freeze-thaw cycles.
Troubleshooting Guide
Problem 1: Low Diastereoselectivity in the Evans-Type Aldol (B89426) Reaction
Question: My aldol reaction to set the C10 stereocenter is resulting in a poor diastereomeric ratio (dr). How can this be improved?
Answer: The choice of the chiral auxiliary is critical for achieving high diastereoselectivity in the aldol addition step. Using Nagao's (S)-4-isopropyloxazolidin-2-thione auxiliary has been shown to provide superior stereocontrol compared to other auxiliaries.
Data Presentation: Comparison of Chiral Auxiliaries
| Chiral Auxiliary (Thiazolidinone) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|
| (S)-4-isopropyloxazolidin-2-thione (Nagao's) | 15.3 : 1 | [4] |
| (S)-4-phenyloxazolidin-2-thione | 4.5 : 1 | [4] |
| (S)-4-benzyloxazolidin-2-thione | 9.8 : 1 |[4] |
Recommended Action:
-
Use Nagao's Auxiliary: Employ (S)-4-isopropyloxazolidin-2-thione for the highest diastereoselectivity.
-
Optimize Reaction Conditions: Perform the reaction at low temperatures (e.g., -78°C) using TiCl₄ and a hindered base like Diisopropylethylamine (Et(i-Pr)₂N) in CH₂Cl₂ to ensure kinetic control.[4]
-
Purification: The desired diastereomer can typically be isolated via flash column chromatography.[4]
Problem 2: Low Yield or No Reaction in the Sonogashira Coupling Step
Question: The Sonogashira coupling between my alkyne and vinyl iodide fragments is inefficient. What are the common causes and solutions?
Answer: Sonogashira coupling is sensitive to catalyst quality, oxygen, and impurities. The most common issues include catalyst deactivation and alkyne homocoupling (Glaser coupling).
Recommended Action:
-
Degas Solvents: Thoroughly degas the solvent (e.g., diethylamine) with argon or nitrogen to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Use Fresh Catalysts: Use fresh, high-purity Pd(PPh₃)₄ and CuI. The copper(I) co-catalyst is crucial for the reaction.[7]
-
Monitor Temperature: While many Sonogashira reactions are run at room temperature, gentle heating may be required for less reactive substrates.[8] However, for sensitive substrates like those in PD1 synthesis, ambient temperature is preferred to prevent side reactions.[4]
-
Check Alkyne Purity: Ensure the terminal alkyne is free of impurities, as these can interfere with the catalytic cycle.
Problem 3: Poor Selectivity in the Lindlar Reduction of the Internal Alkyne
Question: My Lindlar reduction to form the Z-alkene at C15 is either incomplete or results in over-reduction to the alkane. How can I achieve high selectivity?
Answer: The key to a selective Lindlar reduction is catalyst activity and careful reaction monitoring. The catalyst should be sufficiently poisoned to prevent over-reduction, and the reaction must be stopped as soon as the starting material is consumed.
Recommended Action:
-
Catalyst Quality: Use commercially available Lindlar's catalyst (Pd/CaCO₃, poisoned with lead) or prepare it fresh.
-
Solvent and Additives: A common solvent system is ethyl acetate (B1210297) with an additive like quinoline (B57606) to further moderate catalyst activity.
-
Hydrogen Atmosphere: Carry out the reaction under a balloon of hydrogen gas rather than high pressure to ensure better control.[4]
-
Monitoring: Monitor the reaction progress closely by TLC or LC-MS. Once the alkyne starting material is no longer visible, immediately filter off the catalyst to stop the reaction. A typical reaction time is around 3.5 hours.[4]
-
Purification: The desired Z-alkene can be purified from any potential E-isomer or over-reduced product by flash column chromatography.[4]
Problem 4: Low Yield During Final Saponification or TBS Deprotection
Question: I am losing a significant amount of material during the final deprotection steps (hydrolysis of the methyl ester and/or removal of TBS ethers).
Answer: The polyunsaturated triene system is sensitive to both strongly acidic and basic conditions, as well as prolonged reaction times. Mild conditions are essential.
Recommended Action:
-
For TBS Deprotection: Use a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) in THF at a low temperature (0°C).[4] This method is effective for removing TBS groups without damaging other sensitive functionalities.[9]
-
For Methyl Ester Hydrolysis (Saponification): Use lithium hydroxide (B78521) (LiOH) in a mixed solvent system like methanol/water at 0°C.[4] It is crucial to carefully control the reaction time (e.g., up to 48 hours) and quench the reaction with a buffered solution (e.g., saturated NaH₂PO₄) to avoid isomerization of the triene upon neutralization.[4]
Experimental Protocols
The following protocols are adapted from the stereoselective synthesis reported by Aursnes, M. et al. (2014).[4]
Protocol 1: Sonogashira Coupling
This protocol describes the coupling of the alkyne fragment with the vinyl iodide fragment to form the C22 backbone.
-
To a solution of the vinyl iodide fragment (1.0 equiv) in diethylamine (B46881) (Et₂NH), add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.05 equiv).
-
Add the terminal alkyne fragment (1.1 equiv) dropwise to the solution.
-
Stir the reaction mixture at ambient temperature until TLC analysis indicates complete consumption of the starting material (approx. 20 hours).
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous phase with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (hexanes/EtOAc) to yield the coupled product (Reported yield: 95%).[4]
Protocol 2: Double TBS-Ether Deprotection
-
Dissolve the bis-TBS protected intermediate (1.0 equiv) in anhydrous THF and cool the solution to 0°C in an ice bath.
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 5.0 equiv) dropwise.
-
Stir the mixture at 0°C and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting diol by flash column chromatography (Reported yield: 81%).[4]
Protocol 3: Selective Lindlar Reduction
-
Dissolve the internal alkyne diol (1.0 equiv) in ethyl acetate.
-
Add Lindlar's catalyst (approx. 20% by weight of the substrate) and a drop of quinoline.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction vigorously at ambient temperature for approximately 3.5 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (hexanes/EtOAc) to afford the Z-triene methyl ester (Reported yield: 65%).[4]
Protocol 4: Final Saponification
-
Dissolve the methyl ester (1.0 equiv) in a 1:1 mixture of methanol and water and cool to 0°C.
-
Add a 1.0 M aqueous solution of LiOH (excess, approx. 60 equiv) dropwise.
-
Stir the reaction mixture at 0°C for 48 hours.
-
Quench the reaction by adding a saturated solution of NaH₂PO₄.
-
Add solid NaCl to saturate the aqueous phase and extract with ethyl acetate (3x).
-
Combine the organic phases, dry over Na₂SO₄, filter, and concentrate in vacuo to afford the final this compound (Reported yield: 78%).[4]
Visualizations
References
- 1. Stereoselective synthesis of protectin D1: a potent anti-inflammatory and proresolving lipid mediator - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Stereoselective synthesis of protectin D1: a potent anti-inflammatory and proresolving lipid mediator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereocontrolled total synthesis of neuroprotectin D1 / protectin D1 and its aspirin-triggered stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis of protectin D1: A potent anti-inflammatory and proresolving lipid mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Anti-inflammatory and Pro-resolving Activities of 22-OH-PD1, a Monohydroxylated Metabolite of Protectin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TBS Protection - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Optimizing 17(R)-Protectin D1 Experimental Outcomes
Welcome to the technical support center for 17(R)-Protectin D1 (17(R)-PD1). This resource is designed for researchers, scientists, and drug development professionals to minimize variability and ensure reproducible results in their experiments involving this potent specialized pro-resolving mediator.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle my this compound to ensure its stability?
A1: Proper storage and handling are critical for maintaining the bioactivity of 17(R)-PD1. It is recommended to store 17(R)-PD1 at -80°C in a solution, typically ethanol (B145695), for long-term stability of at least one year.[1] For short-term use, aliquoting the stock solution can prevent multiple freeze-thaw cycles, which can lead to degradation. When preparing working solutions, it is advisable to use chilled solvents and keep the solutions on ice.
Q2: My 17(R)-PD1 solution has been stored at -20°C. Is it still viable?
A2: While -80°C is the recommended storage temperature for long-term stability, storage at -20°C for a short period may be acceptable, but it increases the risk of degradation and loss of activity. If you observe diminished or inconsistent effects in your experiments, the stability of your 17(R)-PD1 may be compromised. It is recommended to use a fresh, properly stored aliquot to confirm your results.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF.[1] For aqueous buffers like PBS (pH 7.2), the solubility is lower.[1] When preparing aqueous working solutions, it is best to first dissolve the 17(R)-PD1 in a small amount of ethanol and then dilute it with the aqueous buffer.
Q4: What is the typical effective concentration range for 17(R)-PD1 in in vitro experiments?
A4: The effective concentration of 17(R)-PD1 can vary depending on the cell type and the specific assay. Generally, it exhibits potent bioactivity in the picomolar to nanomolar range. For instance, in macrophage phagocytosis assays, concentrations as low as 10 pM have been shown to be effective.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent 17(R)-PD1 Activity | Ensure proper storage at -80°C and minimize freeze-thaw cycles by using aliquots. Prepare fresh working solutions for each experiment. Confirm the bioactivity of a new batch or lot against a previously validated one. |
| Cell Culture Conditions | Standardize cell seeding density, passage number, and serum concentration. Fluctuations in these parameters can alter cellular responses. Ensure consistent incubation times and conditions (temperature, CO2). |
| Solvent Effects | The final concentration of the organic solvent (e.g., ethanol) used to dissolve 17(R)-PD1 should be minimal and consistent across all experimental and control groups. Include a vehicle control with the same final solvent concentration. |
| Assay Timing | The timing of 17(R)-PD1 addition and the duration of the assay can significantly impact the results. Optimize these parameters for your specific cell type and endpoint. |
Issue 2: Lack of Expected In Vivo Effect
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosing or Administration Route | The effective dose and route of administration (e.g., intravenous, intraperitoneal) can vary between different in vivo models. Consult literature for established protocols or perform a dose-finding study. For instance, in a mouse model of peritonitis, doses around 10 ng have been shown to be effective when administered intravenously.[2] |
| Timing of Administration | The therapeutic window for pro-resolving mediators can be narrow. The timing of 17(R)-PD1 administration relative to the inflammatory stimulus is critical. Administering it before, at the peak, or during the resolution phase of inflammation will yield different outcomes. |
| Metabolic Instability | Specialized pro-resolving mediators can be rapidly metabolized in vivo. Consider the use of more stable analogs if available and appropriate for your study. |
| Animal Model Variability | The age, sex, and strain of the animals can influence the inflammatory response and the efficacy of 17(R)-PD1. Ensure consistency in your animal cohorts. |
Quantitative Data Summary
Table 1: Recommended Concentrations and Conditions for In Vitro Assays
| Assay Type | Cell Type | 17(R)-PD1 Concentration Range | Incubation Time | Expected Outcome |
| Macrophage Phagocytosis | Human Monocyte-derived Macrophages | 10 pM - 100 nM | 15 min pre-incubation, followed by 1-2 hours with particles | Increased phagocytic activity |
| Neutrophil Chemotaxis | Human Neutrophils | 1 nM - 100 nM | 30 - 60 minutes | Inhibition of chemoattractant-induced migration |
| Cytokine Production | Macrophages, Neutrophils | 1 nM - 100 nM | 4 - 24 hours | Reduction of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) |
Table 2: Dosing and Administration for In Vivo Models
| Animal Model | Strain | Administration Route | 17(R)-PD1 Dose Range | Timing of Administration | Expected Outcome |
| Zymosan-Induced Peritonitis | FVB or C57BL/6 Mice | Intravenous (i.v.) or Intraperitoneal (i.p.) | 1 ng - 100 ng/mouse | 30 minutes to 1 hour after zymosan injection | Reduced neutrophil infiltration into the peritoneum |
| LPS-Induced Lung Injury | C57BL/6 Mice | Intratracheal or i.v. | 100 ng - 500 ng/mouse | 1 - 4 hours after LPS instillation | Decreased neutrophil counts in bronchoalveolar lavage fluid and reduced lung inflammation |
Experimental Protocols
Detailed Protocol: In Vitro Macrophage Phagocytosis Assay
-
Macrophage Differentiation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation.
-
Adhere monocytes to tissue culture plates for 1-2 hours.
-
Differentiate monocytes into macrophages over 7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum and 20 ng/mL of M-CSF.
-
-
Phagocytosis Assay:
-
Plate differentiated macrophages in a suitable plate (e.g., 96-well plate) and allow them to adhere overnight.
-
Prepare a stock solution of 17(R)-PD1 in ethanol and dilute to the desired final concentrations in pre-warmed culture medium. Include a vehicle control with the same final ethanol concentration.
-
Pre-treat macrophages with the 17(R)-PD1 or vehicle control for 15 minutes at 37°C.
-
Add fluorescently labeled particles (e.g., zymosan, E. coli bioparticles) to the wells at a specified macrophage-to-particle ratio (e.g., 1:10).
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Wash the cells three times with cold PBS to remove non-ingested particles.
-
Quantify phagocytosis using a fluorescence plate reader or by flow cytometry.
-
Detailed Protocol: Zymosan-Induced Peritonitis in Mice
-
Animal Preparation:
-
Use male FVB or C57BL/6 mice (6-8 weeks old).
-
Allow animals to acclimate for at least one week before the experiment.
-
-
Induction of Peritonitis:
-
Prepare a sterile suspension of Zymosan A in saline at a concentration of 1 mg/mL.
-
Inject 0.5 mL of the zymosan suspension (0.5 mg/mouse) intraperitoneally (i.p.) to induce peritonitis.
-
-
This compound Administration:
-
Prepare the desired dose of 17(R)-PD1 in sterile saline. Include a vehicle control group.
-
At a specified time point after zymosan injection (e.g., 1 hour), administer the 17(R)-PD1 solution or vehicle via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
-
Peritoneal Lavage and Cell Analysis:
-
At a predetermined time point (e.g., 4 or 24 hours) after zymosan injection, euthanize the mice.
-
Collect peritoneal exudate cells by washing the peritoneal cavity with 5-10 mL of cold PBS containing EDTA.
-
Determine the total number of leukocytes using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to count neutrophils, monocytes, and macrophages. Alternatively, use flow cytometry with specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages) for a more detailed analysis.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: In Vitro Macrophage Phagocytosis Assay Workflow.
References
Carrier solvent selection for in vivo administration of 17(R)-Protectin D1
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of carrier solvents for the in vivo administration of 17(R)-Protectin D1 (17(R)-PD1), a specialized pro-resolving mediator (SPM).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (17(R)-PD1) is the 17R-epimer of Protectin D1 (PD1). PD1 is an endogenous lipid mediator synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA)[1][2][3]. As a member of the specialized pro-resolving mediators (SPMs) family, 17(R)-PD1 plays a crucial role in the resolution of inflammation[4][5][6][7].
Q2: Which solvents are recommended for reconstituting this compound?
This compound is a lipid, and therefore has low solubility in aqueous solutions. For initial reconstitution, organic solvents are recommended. Based on the solubility profile of the closely related Protectin D1, the following solvents can be used to prepare a stock solution:
| Solvent | Solubility |
| DMF | 50 mg/mL[8] |
| DMSO | 50 mg/mL[8] |
| Ethanol (B145695) | 50 mg/mL[8] |
| PBS (pH 7.2) | 0.1 mg/mL[8] |
Note: It is crucial to prepare a concentrated stock solution in an organic solvent first, which can then be diluted into a suitable aqueous vehicle for in vivo administration.
Q3: What are the recommended carrier solvents for in vivo administration of this compound?
For in vivo studies, the concentrated stock solution of 17(R)-PD1 must be diluted in a biocompatible aqueous carrier. The final concentration of the organic solvent should be minimized to avoid toxicity. Common practices for similar lipid mediators include:
-
Saline with low percentage of ethanol: A common method involves diluting an ethanol-based stock solution into sterile saline. For example, a study involving a similar compound, 17-epi-NPD1/17-epi-PD1 methyl ester, used a final vehicle of 0.1% ethanol in saline for intravenous (i.v.) injection[1]. Another study used ethanol as the initial solvent, which was then diluted in PBS for the final injection[9].
-
Saline with low percentage of DMSO: For some applications, DMSO can be used. One study reported the use of 10% DMSO for tail vein injection of a different compound[10].
-
Phosphate-Buffered Saline (PBS): While 17(R)-PD1 has low solubility in PBS alone, it can be used as the diluent for a stock solution, provided the final concentration of the organic solvent is low and the solution remains clear[5].
Q4: What are the recommended storage conditions for this compound solutions?
Proper storage is critical to maintain the bioactivity of 17(R)-PD1.
-
Stock Solutions (-80°C): Store stock solutions in an organic solvent at -80°C for long-term storage (up to 6 months)[8].
-
Working Solutions (-20°C): For shorter-term storage, aliquots of the stock solution can be kept at -20°C for up to one month[8].
-
Avoid Repeated Freeze-Thaw Cycles: It is highly recommended to aliquot the stock solution into single-use volumes to avoid degradation from repeated freeze-thaw cycles[8].
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation upon dilution in aqueous buffer | The concentration of 17(R)-PD1 exceeds its solubility limit in the final aqueous vehicle. The percentage of organic co-solvent is too low. | Increase the proportion of the organic co-solvent (e.g., ethanol, DMSO) in the final injection volume, ensuring it remains within non-toxic limits. Gentle warming to 37°C and sonication can also help to increase solubility[8]. Prepare a more dilute stock solution before adding to the aqueous vehicle. |
| Lack of biological effect in vivo | Degradation of 17(R)-PD1 due to improper storage or handling. Incorrect dosage. | Ensure proper storage conditions were maintained and that fresh aliquots were used. Review the literature for effective dosages in similar animal models. Dosages for protectins and resolvins in mice typically range from 1 ng to 600 ng per animal[1][8][10][11]. |
| Adverse reaction in animal models | Toxicity from the carrier solvent. | Minimize the final concentration of the organic solvent in the injection volume. Run a vehicle-only control group to assess the effects of the carrier solvent alone. |
Experimental Protocols & Visualizations
Experimental Workflow for In Vivo Administration
The following diagram outlines a typical workflow for preparing and administering this compound for in vivo experiments.
Simplified Biosynthetic Pathway of Protectin D1
This diagram illustrates the enzymatic conversion of DHA to Protectin D1. This compound is the aspirin-triggered epimer.
References
- 1. A Newly Synthesized 17-epi-Neuroprotectin D1/17-epi-Protectin D1: Authentication and Functional Regulation of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Specialized Pro-resolving Mediators as Modulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
- 9. Protective Actions of Aspirin-Triggered (17R) Resolvin D1 and its Analogue, 17R-Hydroxy-19-Para-Fluorophenoxy-Resolvin D1 Methyl Ester, in C5a-dependent IgG Immune Complex-Induced Inflammation and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolvin D1 attenuates inflammation in lipopolysaccharide-induced acute lung injury through a process involving the PPARγ/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
Addressing poor solubility of 17(R)-Protectin D1 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 17(R)-Protectin D1 (17(R)-PD1) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (17(R)-PD1) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It is the aspirin-triggered epimer of Protectin D1 and possesses potent anti-inflammatory and pro-resolving properties. Its therapeutic potential is significant; however, 17(R)-PD1 is a lipophilic molecule with inherently poor solubility in aqueous solutions, which can lead to challenges in preparing consistent and effective formulations for in vitro and in vivo experiments. Improper dissolution can result in precipitation, aggregation, and reduced bioavailability, ultimately affecting experimental outcomes.
Q2: What is the typical solubility of 17(R)-PD1 and its related compounds?
Data Presentation: Solubility of Protectin D1
| Solvent | Approximate Solubility (mg/mL) |
| PBS (pH 7.2) | 0.1[1] |
| Ethanol (B145695) | 50[1] |
| DMSO | 50[1] |
| DMF | 50[1] |
Q3: Can I directly dilute the ethanol stock of 17(R)-PD1 into my aqueous buffer or cell culture medium?
A3: Direct dilution of the ethanol stock into aqueous solutions is generally not recommended, especially for achieving higher concentrations. This can cause the lipid to precipitate out of solution, leading to inaccurate concentrations and reduced bioactivity. A solvent evaporation step is crucial for preparing aqueous solutions of 17(R)-PD1.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | - Direct dilution of organic stock.- Concentration exceeds aqueous solubility limit.- Buffer pH or composition is not optimal. | - Follow the detailed solvent evaporation protocol.- Prepare a more dilute aqueous stock solution.- Ensure the buffer is at a physiological pH (e.g., 7.2-7.4). |
| Cloudy or hazy solution after reconstitution | - Incomplete dissolution.- Aggregation of 17(R)-PD1 molecules. | - Gently warm the solution to 37°C.- Briefly sonicate the solution in a water bath.- If the issue persists, consider preparing a fresh, more dilute solution. |
| Low or inconsistent bioactivity in experiments | - Degradation of 17(R)-PD1.- Aggregation leading to reduced availability.- Adsorption to plasticware. | - Prepare fresh aqueous solutions daily.- Store stock solutions at -80°C and protect from light.- Use low-adhesion polypropylene (B1209903) tubes and pipette tips. |
| Difficulty dissolving the dried lipid film | - Incomplete evaporation of the organic solvent.- The lipid has formed a hard-to-dissolve film. | - Ensure complete evaporation of the organic solvent under a gentle stream of nitrogen.- Add the aqueous buffer to the tube while it is still coated with the lipid film and vortex gently. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of 17(R)-PD1 from an Ethanol Solution
Materials:
-
This compound in ethanol
-
Sterile, inert gas (e.g., nitrogen or argon)
-
Sterile, low-adhesion polypropylene microcentrifuge tubes
-
Sterile, pre-warmed (37°C) aqueous buffer (e.g., PBS, pH 7.2)
-
Water bath sonicator
-
Vortex mixer
Methodology:
-
In a low-adhesion polypropylene microcentrifuge tube, aliquot the desired amount of the 17(R)-PD1 ethanol stock solution.
-
Under a gentle stream of inert gas, evaporate the ethanol until a thin lipid film is formed on the bottom of the tube. Be careful not to completely dry the lipid to a crystalline state, as this can make it harder to redissolve.
-
Immediately add the pre-warmed aqueous buffer to the tube. The volume of buffer should be chosen to achieve the desired final concentration, keeping in mind the low aqueous solubility.
-
Gently vortex the tube for 30-60 seconds to aid in the initial dissolution of the lipid film.
-
Place the tube in a water bath sonicator for 5-10 minutes. The sonication should be gentle to avoid degradation of the lipid.
-
Visually inspect the solution for any particulate matter. If the solution is not clear, repeat the gentle vortexing and sonication steps.
-
It is recommended to prepare aqueous solutions of 17(R)-PD1 fresh for each experiment and avoid storing them for more than one day[1].
Protocol 2: Enhancing Aqueous Solubility using Cyclodextrins
For applications requiring higher concentrations of 17(R)-PD1 in aqueous solution, the use of solubility enhancers like cyclodextrins can be explored.
Materials:
-
This compound in ethanol
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Other materials as listed in Protocol 1
Methodology:
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer. The concentration of HP-β-CD will need to be optimized for your specific application.
-
Follow steps 1 and 2 from Protocol 1 to create a thin lipid film of 17(R)-PD1.
-
Instead of adding the plain aqueous buffer, add the pre-warmed HP-β-CD solution to the tube.
-
Follow steps 4-7 from Protocol 1 to dissolve the 17(R)-PD1. The cyclodextrin (B1172386) will form an inclusion complex with the lipid, enhancing its solubility.
Visualizations
Signaling Pathway of Protectin D1
Caption: Protectin D1 signaling pathway leading to anti-apoptotic effects.
Experimental Workflow for Solubilizing 17(R)-PD1
Caption: Workflow for preparing aqueous solutions of 17(R)-PD1.
References
Long-term stability of 17(R)-Protectin D1 when stored at -80°C
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability and handling of 17(R)-Protectin D1 when stored at -80°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage, this compound should be stored at -80°C.[1][2][3]
Q2: How long can I expect this compound to be stable when stored at -80°C?
When stored properly at -80°C as a solution in ethanol (B145695), this compound is expected to be stable for at least one year.[1][2] However, it is recommended to use prepared stock solutions within six months.[3] For optimal results, it is always best to refer to the manufacturer's certificate of analysis for specific lot stability.
Q3: What solvent should I use to prepare stock solutions of this compound?
This compound is typically supplied as a solution in ethanol.[1][4] Stock solutions can be prepared in solvents such as ethanol, DMSO, and DMF.[3]
Q4: I need to use this compound in an aqueous buffer for my experiment. How should I prepare it?
It is advisable to prepare aqueous solutions of this compound immediately before use. Due to its limited stability in aqueous solutions, long-term storage of aqueous preparations is not recommended. To prepare, an aliquot of the ethanol stock solution can be diluted into the aqueous buffer of choice.
Q5: How many times can I freeze-thaw my aliquot of this compound?
To maintain the integrity of the compound, it is strongly recommended to avoid repeated freeze-thaw cycles.[3] Upon receiving the product, you should aliquot the stock solution into single-use vials to minimize the number of times the main stock is warmed.
Q6: Are there any special handling precautions I should take?
Yes, this compound is a lipid mediator that can be susceptible to oxidation. It is important to protect it from light and air.[3] It is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, especially when preparing aliquots for long-term storage.
Storage Condition Summary
| Storage Temperature | Recommended Duration | Solvent | Source |
| -80°C | ≥ 1 year | Ethanol | Cayman Chemical[1][2] |
| -80°C | Within 6 months (stock solution) | Ethanol, DMSO, DMF | GlpBio[3] |
| -20°C | Within 1 month (stock solution) | Ethanol, DMSO, DMF | GlpBio[3] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | - Ensure the compound has been stored consistently at -80°C.- Use a fresh, single-use aliquot for your experiment.- Verify that the solvent used for dilution is of high purity and free of contaminants. |
| Repeated freeze-thaw cycles of the stock solution. | Always aliquot the stock solution upon first use to avoid multiple freeze-thaw cycles. | |
| Instability in aqueous experimental buffer. | Prepare the aqueous solution of this compound immediately before the experiment. | |
| Inconsistent experimental results | Inaccurate concentration of the stock solution due to solvent evaporation. | Ensure vials are tightly sealed. Before use, briefly centrifuge the vial to collect all liquid at the bottom. |
| Oxidation of the compound. | Minimize exposure to air and light. If possible, handle under an inert gas. |
Experimental Protocol: Assessing the Long-Term Stability of this compound at -80°C
This protocol outlines a method for researchers to conduct their own long-term stability study of this compound.
1. Objective: To determine the stability of this compound in an ethanol solution when stored at -80°C over a defined period.
2. Materials:
-
This compound (high purity standard)
-
Anhydrous ethanol (200 proof, molecular biology grade)
-
Amber glass vials with Teflon-lined caps
-
Inert gas (e.g., argon or nitrogen)
-
-80°C freezer
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Stock Solution:
-
Allow the vial of this compound and the anhydrous ethanol to equilibrate to room temperature in a desiccator.
-
Under a stream of inert gas, prepare a stock solution of this compound in anhydrous ethanol at a known concentration (e.g., 1 mg/mL).
-
Mix thoroughly by gentle vortexing.
-
-
Aliquoting:
-
Immediately after preparation, aliquot the stock solution into multiple single-use amber glass vials.
-
Flush the headspace of each vial with inert gas before sealing tightly with the Teflon-lined cap.
-
-
Storage:
-
Label each aliquot with the date of preparation and the time point for analysis (e.g., T=0, T=1 month, T=3 months, T=6 months, T=12 months).
-
Store all aliquots in a -80°C freezer, ensuring they are protected from light.
-
-
Analysis:
-
At each designated time point, remove one aliquot from the freezer.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the concentration and purity of this compound using a validated LC-MS/MS method.[5][6][7] The method should be capable of separating this compound from potential degradation products.
-
The initial analysis at T=0 will serve as the baseline.
-
-
Data Evaluation:
-
Compare the concentration of this compound at each time point to the initial concentration at T=0.
-
Calculate the percentage of degradation over time.
-
Assess the chromatograms for the appearance of any new peaks that may indicate degradation products.
-
Visualizations
Caption: Workflow for assessing the long-term stability of this compound.
Caption: Simplified biosynthesis pathway of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound - Cayman Chemical [bioscience.co.uk]
- 5. Resolvin D1, Protectin D1, and Related Docosahexaenoic Acid-Derived Products: Analysis via Electrospray/Low Energy Tandem Mass Spectrometry based on Spectra and Fragmentation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Impact of freeze-thaw cycles on 17(R)-Protectin D1 bioactivity
Welcome to the technical support center for 17(R)-Protectin D1 (17R-PD1). This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the handling, storage, and bioactivity of 17R-PD1, with a special focus on the impact of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound, also known as aspirin-triggered protectin D1 (AT-PD1), is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] It is a potent lipid mediator with strong anti-inflammatory, pro-resolving, and neuroprotective properties.[2] Its bioactivity includes reducing the infiltration of neutrophils to sites of inflammation, stimulating the clearance of apoptotic cells by macrophages (a process called efferocytosis), and promoting tissue regeneration.[3][4]
Q2: Why are freeze-thaw cycles a critical concern for 17(R)-PD1 bioactivity?
A: this compound is a lipid-based molecule with a specific three-dimensional structure that is essential for its biological activity. Repeated freeze-thaw cycles can compromise the stability of the compound through several mechanisms:
-
Structural Degradation: The process of freezing and thawing can induce changes in the solvent environment, leading to the degradation of the molecule's delicate structure.
-
Oxidation: Polyunsaturated fatty acid derivatives like 17R-PD1 are susceptible to oxidation, and repeated exposure to atmospheric oxygen during thawing can reduce its potency.
-
Aggregation: Freeze-thaw cycles can promote the formation of aggregates, which may render the molecule biologically inactive.
Product handling guidelines for protectins and other SPMs consistently advise against repeated freezing and thawing to ensure product efficacy.[3]
Q3: What is the recommended procedure for storing and handling 17(R)-PD1 to preserve its bioactivity?
A: To maintain the biological activity of 17(R)-PD1, it is crucial to follow strict storage and handling protocols. Upon receipt, the compound, which is often supplied in a solvent like ethanol, should be stored at -80°C.[3][5] The most critical step is to prepare single-use aliquots to avoid multiple freeze-thaw cycles.
Below is a recommended workflow for handling 17(R)-PD1:
Q4: What are the primary signaling pathways affected by 17(R)-PD1?
A: 17(R)-PD1 exerts its pro-resolving and anti-inflammatory effects by modulating several intracellular signaling pathways. A key mechanism is the inhibition of the NALP3 inflammasome, which leads to a reduction in the release of pro-inflammatory cytokines like IL-1β and IL-18.[6] Additionally, it can activate the PI3K/AKT signaling pathway, which is involved in cell survival and cardioprotective effects.[6]
Troubleshooting Guides
Issue 1: Reduced or No Bioactivity Observed in an Experiment
If you observe lower-than-expected or no biological effect from your 17(R)-PD1 sample, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Verify Storage: Ensure the stock solution and aliquots have been consistently stored at -80°C and protected from light.[3] 2. Check Freeze-Thaw History: Confirm that the aliquot used was not previously thawed and refrozen. Discard any aliquots that have undergone more than one freeze-thaw cycle. 3. Run a Control: Test a fresh, unopened vial of 17(R)-PD1, if available, to compare its activity with the suspect stock. |
| Improper Solubilization | 1. Solvent Evaporation: Ensure the storage solvent (e.g., ethanol) was completely evaporated under a gentle stream of inert gas before reconstitution in aqueous assay buffer. Residual solvent can interfere with cell-based assays. 2. Reconstitution: Confirm that the compound was fully dissolved in the final assay buffer. Sonication in an ultrasonic bath for a short period can aid solubility.[3] |
| Experimental Conditions | 1. Assay Sensitivity: Verify that the concentrations used are within the known effective range for 17(R)-PD1 (typically in the nanomolar range). 2. Cell Health: Ensure the cells used in the bioassay are healthy and responsive. Include positive and negative controls in your experiment. |
Issue 2: Inconsistent Results Between Experiments Using the Same 17(R)-PD1 Stock
Variability in results can often be traced back to handling procedures.
| Potential Cause | Troubleshooting Steps |
| Multiple Freeze-Thaw Cycles | The primary cause of inconsistent results is often the repeated thawing and freezing of a master stock solution. Each cycle contributes to the degradation of the compound, leading to diminishing bioactivity over time. |
| Solution | Strict Aliquoting: The most effective solution is to create single-use aliquots immediately after receiving and thawing the master stock for the first time. This ensures that each experiment starts with a compound of consistent quality. |
Quantitative Data on Freeze-Thaw Cycles
While specific public data quantifying the bioactivity loss of 17(R)-PD1 per freeze-thaw cycle is limited, the general consensus for complex lipids is that degradation is cumulative. The following table provides a hypothetical example to illustrate the potential impact.
Disclaimer: This data is for illustrative purposes only and is based on the general principles of lipid mediator stability. Researchers should perform their own stability assessments for their specific experimental conditions.
| Number of Freeze-Thaw Cycles | Estimated Bioactivity (% of Initial Activity) | Recommended Action |
| 0 (Initial Thaw for Aliquoting) | 100% | Prepare single-use aliquots. |
| 1 | ~95-100% | Acceptable for most applications. |
| 2 | ~70-85% | Significant loss of activity possible. Not recommended. |
| 3 | ~40-60% | Severe degradation expected. Data may be unreliable. |
| >3 | <40% | Compound should be discarded. |
Experimental Protocols
Protocol: Macrophage Phagocytosis (Efferocytosis) Assay
This assay measures the ability of 17(R)-PD1 to enhance the clearance of apoptotic cells (in this case, neutrophils) by macrophages, a key bioactivity of pro-resolving mediators.[3][7]
Materials:
-
Human monocyte-derived macrophages (hMDMs)
-
Human polymorphonuclear neutrophils (PMNs)
-
This compound
-
Fluorescent dye (e.g., Calcein AM or pHrodo™ Red)
-
Culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
PBS (Phosphate-Buffered Saline)
-
UV light source
Workflow Diagram:
Methodology:
-
Preparation of Apoptotic PMNs:
-
Isolate PMNs from healthy human blood using standard density gradient centrifugation.
-
Induce apoptosis by exposing the PMNs to UV radiation.
-
Confirm apoptosis using a method like Annexin V staining.
-
Label the apoptotic PMNs with a fluorescent dye according to the manufacturer's protocol.
-
Wash the labeled PMNs three times with PBS and resuspend them in culture medium.
-
-
Macrophage Preparation and Treatment:
-
Culture human monocyte-derived macrophages in a 96-well plate until adherent.
-
Prepare a fresh solution of 17(R)-PD1 in culture medium at the desired final concentration (e.g., 1-100 nM). Also, prepare a vehicle control (medium with a tiny amount of the solvent used for PD1 reconstitution).
-
Remove the old medium from the macrophages and add the 17(R)-PD1 solution or the vehicle control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Phagocytosis (Co-culture):
-
Add the fluorescently labeled apoptotic PMNs to the macrophage plate (a typical ratio is 5:1 PMNs to macrophages).
-
Incubate for 60-90 minutes at 37°C to allow phagocytosis to occur.
-
-
Quantification:
-
Gently wash the plates with cold PBS to remove any non-engulfed PMNs.
-
Quantify the amount of phagocytosis by measuring the fluorescence intensity using a microplate reader.
-
Alternatively, visualize and quantify the engulfment using fluorescence microscopy.
-
-
Data Analysis:
-
Compare the fluorescence signal from macrophages treated with 17(R)-PD1 to the signal from the vehicle-treated control group. A significant increase in fluorescence indicates enhanced phagocytosis and confirms the bioactivity of 17(R)-PD1.
-
References
- 1. The Protectin Family of Specialized Pro-resolving Mediators: Potent Immunoresolvents Enabling Innovative Approaches to Target Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protectin D1 - Wikipedia [en.wikipedia.org]
- 3. glpbio.com [glpbio.com]
- 4. Neuroprotectin/protectin D1: endogenous biosynthesis and actions on diabetic macrophages in promoting wound healing and innervation impaired by diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interpriseusa.com [interpriseusa.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Newly Synthesized 17-epi-Neuroprotectin D1/17-epi-Protectin D1: Authentication and Functional Regulation of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In-Vivo Half-Life of 17(R)-Protectin D1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the in-vivo half-life of 17(R)-Protectin D1 (17(R)-PD1).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of in-vivo degradation of this compound?
A1: The in-vivo metabolism of specialized pro-resolving mediators (SPMs) like Protectin D1 involves enzymatic degradation. While specific pathways for 17(R)-PD1 are still under detailed investigation, it is understood that it can be metabolized locally via beta-oxidation.[1] The 17R-epimer is designed to be more resistant to rapid inactivation by dehydrogenation at the carbon-17 position compared to its 17S counterpart.[1]
Q2: How does the 17(R)-epimer configuration affect the metabolic stability of Protectin D1?
A2: The 17(R) configuration, as seen in aspirin-triggered Protectin D1 (AT-PD1), confers greater resistance to metabolic inactivation by eicosanoid oxidoreductases compared to the native 17S form.[2][3] This increased stability is a key reason for the interest in 17(R)-PD1 for therapeutic applications, as it is expected to have a longer biological half-life.[3]
Q3: What are the most common strategies to extend the in-vivo half-life of 17(R)-PD1?
A3: Common strategies to prolong the in-vivo half-life of lipid mediators like 17(R)-PD1 include:
-
Chemical Modification: Introducing modifications to the molecule that hinder enzymatic degradation without compromising bioactivity. An example for a related resolvin is the creation of a para-fluorophenoxy analogue, which shows increased metabolic stability.[4]
-
Formulation in Delivery Systems: Encapsulating the molecule in systems like liposomes or nanoparticles can protect it from rapid degradation and clearance.[5]
-
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains is a well-established method to increase the circulation half-life of therapeutic molecules, although specific data on PEGylated 17(R)-PD1 is limited.[6][7]
Q4: Are there commercially available, stabilized analogs of 17(R)-PD1?
A4: While research into stabilized analogs is ongoing, information on commercially available, specifically stabilized versions of 17(R)-PD1 for research purposes should be sought from vendors specializing in lipid mediators and specialized pro-resolving mediators. Some synthetic analogs of related SPMs with enhanced stability have been developed and may be available.[4]
Q5: How can liposomal formulations enhance the bioavailability and half-life of 17(R)-PD1?
A5: Liposomal formulations encapsulate the lipid mediator, protecting it from enzymatic degradation in the bloodstream. This encapsulation can extend the biological half-life. For instance, a study on Resolvin D1 demonstrated that a platelet-chimeric liposomal delivery system extended its circulation time.[5] Such a system could theoretically be adapted for 17(R)-PD1 to improve its pharmacokinetic profile.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Inconsistent results in in-vivo efficacy studies with 17(R)-PD1. | 1. Rapid degradation of the compound: Even with enhanced stability, 17(R)-PD1 can still be metabolized. 2. Suboptimal dosing or administration route: The chosen dose may not be sufficient to elicit a consistent response, or the administration route may lead to rapid clearance. 3. Improper handling and storage of the compound: 17(R)-PD1 is a lipid that can be sensitive to oxidation and degradation if not handled correctly. | 1. Consider using a stabilized analog or a formulation strategy (e.g., liposomes) to prolong in-vivo exposure. 2. Perform dose-response studies to determine the optimal dose. For a murine peritonitis model, intravenous doses of 1 ng, 10 ng, and 100 ng of 17-epi-PD1 have been used.[1] 3. Store 17(R)-PD1 under inert gas at -80°C and handle it with care to minimize exposure to air and light. Prepare fresh dilutions for each experiment. |
| Low recovery of 17(R)-PD1 from plasma or tissue samples. | 1. Rapid metabolism: The compound may be quickly converted to its metabolites. 2. Inefficient extraction method: The protocol used for lipid extraction may not be optimized for 17(R)-PD1. 3. Adsorption to labware: Lipophilic compounds can adhere to plastic surfaces. | 1. Collect samples at earlier time points post-administration. Analyze for known metabolites in addition to the parent compound. 2. Utilize a validated solid-phase extraction (SPE) method for lipid mediators. Ensure the use of appropriate internal standards for accurate quantification by LC-MS/MS. 3. Use silanized glassware or low-adhesion polypropylene (B1209903) tubes for sample collection and processing. |
| Apparent loss of 17(R)-PD1 activity in in-vitro assays. | 1. Degradation in culture media: The compound may not be stable in the experimental buffer or media over the course of the assay. 2. Interaction with serum proteins: If serum is used in the media, proteins may bind to 17(R)-PD1, reducing its effective concentration. 3. Incorrect solvent or concentration: The solvent used to dissolve 17(R)-PD1 may be cytotoxic at the final concentration, or the working concentration may be too low. | 1. Minimize the pre-incubation time of 17(R)-PD1 in the media before adding it to the cells. Conduct stability tests of the compound in your specific assay buffer. 2. Consider reducing the serum concentration or using serum-free media if the experimental design allows. 3. Use ethanol (B145695) as a vehicle and ensure the final concentration of the solvent in the culture is non-toxic (typically <0.1%).[1] Perform a dose-response curve to determine the optimal effective concentration. For example, 10 pM of 17-epi-PD1 has been shown to increase human macrophage phagocytosis.[1] |
Quantitative Data Summary
Table 1: In-Vivo Efficacy of 17(R)-PD1 (17-epi-PD1) in a Murine Peritonitis Model
| Dose (per mouse, i.v.) | Effect on Neutrophil Infiltration | Reference |
| 1 ng | Limits PMN infiltration | [1] |
| 10 ng | Limits PMN infiltration | [1] |
| 100 ng | Limits PMN infiltration | [1] |
Table 2: In-Vitro Bioactivity of Protectins
| Compound | Concentration | Assay | Effect | Reference |
| 17-epi-PD1 | 10 pM | Human Macrophage Phagocytosis of E. coli | Statistically significant increase in phagocytosis | [1] |
| PD1 | 10 nM | Human Neutrophil Transmigration | ~50% inhibition | [8] |
Experimental Protocols
Protocol 1: Murine Peritonitis Model for In-Vivo Efficacy Testing
This protocol is adapted from studies evaluating the in-vivo effects of 17-epi-PD1.[1]
-
Animals: Use male FVB mice, 6-8 weeks old.
-
Reagents:
-
Zymosan A (from Saccharomyces cerevisiae)
-
This compound (or its methyl ester)
-
Sterile saline
-
Ethanol (for vehicle)
-
-
Procedure:
-
Prepare a stock solution of 17(R)-PD1 in ethanol.
-
Prepare working solutions of 17(R)-PD1 at the desired concentrations (e.g., 1 ng, 10 ng, 100 ng) in 100 µL of sterile saline. The final ethanol concentration should be low (e.g., 0.1%).[1] Prepare a vehicle control with the same concentration of ethanol in saline.
-
Induce peritonitis by intraperitoneal (i.p.) injection of 2 mg of zymosan A.
-
Immediately following the zymosan challenge, administer the 17(R)-PD1 solution or vehicle control via intravenous (i.v.) injection.
-
After a set time (e.g., 6 hours), euthanize the mice and harvest the peritoneal exudates by lavage with sterile saline.[1]
-
Determine the total leukocyte count in the lavage fluid using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa to perform differential cell counts and determine the number of polymorphonuclear (PMN) cells.
-
Protocol 2: Human Macrophage Phagocytosis Assay
This protocol is based on methods used to assess the pro-resolving functions of 17-epi-PD1.[1]
-
Cell Culture:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.
-
Differentiate monocytes into macrophages over 7 days using RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 20 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF).[1]
-
-
Reagents:
-
Differentiated human macrophages
-
Fluorescently labeled E. coli (e.g., BacLight Green)
-
This compound
-
Phosphate-buffered saline with calcium and magnesium (PBS+/+)
-
-
Procedure:
-
Plate the differentiated macrophages in a suitable format for microscopy.
-
Replace the culture medium with PBS+/+.
-
Add 17(R)-PD1 to the desired final concentration (e.g., 10 pM) or vehicle control.
-
Add the fluorescently labeled E. coli at a specified ratio (e.g., 50 bacteria per macrophage).[1]
-
Incubate at 37°C and monitor phagocytosis over time (e.g., for 2 hours) using fluorescence microscopy.
-
Quantify phagocytosis by measuring the mean fluorescence intensity per macrophage at different time points.
-
Visualizations
Caption: Experimental workflows for assessing the bioactivity of this compound.
References
- 1. A Newly Synthesized 17-epi-Neuroprotectin D1/17-epi-Protectin D1: Authentication and Functional Regulation of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. mdpi.com [mdpi.com]
- 4. Protective Actions of Aspirin-Triggered (17R) Resolvin D1 and its Analogue, 17R-Hydroxy-19-Para-Fluorophenoxy-Resolvin D1 Methyl Ester, in C5a-dependent IgG Immune Complex-Induced Inflammation and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted delivery and ROS-responsive release of Resolvin D1 by platelet chimeric liposome ameliorates myocardial ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylation extends circulation half-life while preserving in vitro and in vivo activity of tissue inhibitor of metalloproteinases-1 (TIMP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 8. Anti-inflammatory actions of neuroprotectin D1/protectin D1 and its natural stereoisomers: assignments of dihydroxy-containing docosatrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of 17(R)-Protectin D1 and Resolvin D1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of two potent specialized pro-resolving mediators (SPMs), 17(R)-Protectin D1 (17(R)-PD1) and Resolvin D1 (RvD1). Both are endogenously produced lipid mediators derived from the omega-3 fatty acid docosahexaenoic acid (DHA) and play crucial roles in the resolution of inflammation. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the signaling pathways to aid researchers in understanding their comparative therapeutic potential.
Data Presentation: In Vivo Efficacy
While direct head-to-head comparative studies quantifying the in vivo efficacy of 17(R)-PD1 and RvD1 in the same experimental model are limited in the currently available literature, this section presents data from separate but similar in vivo models to facilitate a comparative assessment. The primary model referenced is zymosan-induced peritonitis in mice, a well-established model for studying acute inflammation and its resolution.
Table 1: Comparison of the Effect of this compound and Resolvin D1 on Leukocyte Infiltration in Zymosan-Induced Peritonitis in Mice
| Mediator | Dose | Timing of Administration | Endpoint | Result | Reference |
| This compound (PD1) | 300 ng, i.p. | Co-administered with zymosan | Polymorphonuclear (PMN) leukocyte infiltration at 24h | >40% reduction in PMN infiltration compared to zymosan alone (6.7 ± 0.1 x 10⁶ vs. 11.6 ± 1.0 x 10⁶ PMNs). | Schwab et al., 2007 |
| Resolvin D1 (RvD1) | 100 ng, i.p. | Co-administered with zymosan | PMN infiltration at 4h | ~50-60% inhibition of leukocyte recruitment. | Serhan et al., 2002 |
| Resolvin D1 (RvD1) | 10 ng, i.v. | 23.5h post zymosan | PMN infiltration at 24h | ~50% reduction in PMN numbers. | Spite et al., 2009 |
Note: The data presented for 17(R)-PD1 and RvD1 are from different studies with variations in experimental conditions, including the dose, timing of administration, and endpoint measurement. Therefore, a direct comparison of the magnitude of effect should be made with caution.
Key Pro-Resolving Actions
Beyond the reduction of neutrophil infiltration, both 17(R)-PD1 and RvD1 exhibit a range of pro-resolving effects in vivo.
Table 2: Overview of Pro-Resolving Actions of this compound and Resolvin D1 in a Murine Peritonitis Model
| Pro-Resolving Action | This compound (PD1) | Resolvin D1 (RvD1) |
| Enhancement of Phagocytosis | Increased macrophage ingestion of apoptotic PMNs. | Enhances macrophage phagocytosis of zymosan and apoptotic PMNs. |
| Efferocytosis | Promotes the clearance of apoptotic cells. | Promotes efferocytosis, a key process in inflammation resolution. |
| Cytokine Regulation | Limited direct comparative data in this model. | Reduces pro-inflammatory cytokine levels. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future comparative studies.
Zymosan-Induced Peritonitis in Mice
This is a widely used and reproducible model to study acute inflammation and its resolution.
Objective: To induce a self-resolving inflammatory response in the peritoneal cavity of mice to evaluate the anti-inflammatory and pro-resolving effects of test compounds.
Materials:
-
Male FVB mice (6-8 weeks old)
-
Zymosan A from Saccharomyces cerevisiae
-
This compound and/or Resolvin D1
-
Sterile phosphate-buffered saline (PBS)
-
3% Thioglycollate medium (optional, for eliciting resident macrophages)
-
FACS buffer (PBS with 1% BSA)
-
Antibodies for flow cytometry (e.g., anti-Ly-6G for neutrophils, anti-F4/80 for macrophages)
-
Hemocytometer or automated cell counter
-
Microcentrifuge
-
Flow cytometer
Procedure:
-
Induction of Peritonitis:
-
Prepare a sterile suspension of zymosan A in PBS at a concentration of 1 mg/mL.
-
Inject 1 mL of the zymosan suspension intraperitoneally (i.p.) into each mouse.
-
-
Administration of Resolvins:
-
Prepare solutions of 17(R)-PD1 and/or RvD1 in sterile PBS. A vehicle control (PBS) must be included.
-
Administer the resolvins via i.p. or intravenous (i.v.) injection at the desired dose and time point (e.g., co-administration with zymosan, or at the peak of inflammation).
-
-
Peritoneal Lavage:
-
At the desired time point (e.g., 4h, 24h, or 48h post-zymosan injection), euthanize the mice.
-
Expose the peritoneal cavity and inject 5-10 mL of cold PBS.
-
Gently massage the abdomen to dislodge the cells.
-
Aspirate the peritoneal fluid (lavage).
-
-
Cell Counting and Analysis:
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer or an automated cell counter.
-
For differential cell counts, centrifuge the lavage fluid, resuspend the cell pellet in FACS buffer, and stain with fluorescently labeled antibodies specific for different leukocyte populations.
-
Analyze the stained cells by flow cytometry to quantify the number of neutrophils, macrophages, and other immune cells.
-
-
Cytokine Analysis (Optional):
-
Centrifuge the peritoneal lavage fluid and collect the supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using ELISA or a multiplex cytokine assay.
-
Signaling Pathways
The pro-resolving actions of 17(R)-PD1 and RvD1 are mediated through specific G protein-coupled receptors (GPCRs), leading to the activation of downstream signaling cascades that ultimately dampen inflammation and promote tissue repair.
This compound Signaling Pathway
The specific receptor for 17(R)-PD1 has not been definitively identified, but its actions are known to involve the modulation of key inflammatory signaling pathways.
Validation of 17(R)-Protectin D1 Bioactivity in Primary Immune Cells: A Comparative Guide
Abstract: Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively orchestrate the resolution of inflammation.[1] Among these, 17(R)-Protectin D1 (17(R)-PD1), an aspirin-triggered epimer of Protectin D1, is a potent immunoresolvent derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[2][3] This guide provides a comparative analysis of 17(R)-PD1's bioactivity on primary immune cells, supported by experimental data and detailed protocols. It is intended for researchers, scientists, and drug development professionals working in immunology and inflammation.
Comparative Bioactivity of 17(R)-PD1 and Other Specialized Pro-Resolving Mediators
17(R)-PD1 exhibits potent anti-inflammatory and pro-resolving actions, often in the picomolar to nanomolar range.[2] Its bioactivity is comparable to, and in some cases exceeds, that of other major SPM families like resolvins and lipoxins. The following tables summarize key quantitative data from studies on primary immune cells.
Table 1: Effect of SPMs on Neutrophil Infiltration
| Mediator | Model | Dose | Inhibition of Neutrophil Infiltration (%) | Reference |
| 17(R)-PD1 (as PD1) | Murine Peritonitis | 1 ng/mouse | ~40% | [4] |
| 17-epi-PD1 | Zymosan-induced Peritonitis | 10 ng/mouse | ~72% | [5] |
| Resolvin D1 (RvD1) | Murine Peritonitis | 100 ng/mouse | ~35-45% | [6] |
| Lipoxin A4 (LXA4) | Murine Peritonitis | 100 ng/mouse | ~40-50% | [7] |
| Indomethacin | Murine Peritonitis | 1-10 ng/mouse | ~25% | [8] |
Table 2: Enhancement of Macrophage Phagocytosis and Efferocytosis
| Mediator | Cell Type | Concentration | Increase in Phagocytosis/Efferocytosis (%) | Reference |
| 17-epi-PD1 | Human Macrophages | 10 pM | ~61% (vs. vehicle) | [5] |
| PD1n-3 DPA | Human Macrophages | pM-nM range | Potent stimulation | [2] |
| Resolvin D1 (RvD1) | Murine Macrophages | 10 nM | Significant increase in efferocytosis | [6] |
| Resolvin D2 (RvD2) | Human Macrophages | 1-100 nM | Enhanced phagocytic activity | [9] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of SPM bioactivity.
In Vivo Zymosan-Induced Peritonitis
This model is widely used to assess the in vivo effects of SPMs on leukocyte infiltration.
-
Animal Model: Male FVB/N or C57BL/6J mice, 6-8 weeks old.
-
Inflammation Induction: Peritonitis is initiated by an intraperitoneal (i.p.) injection of zymosan A (1 mg or 2 mg in sterile saline).[5]
-
Treatment: 17(R)-PD1 or other test compounds (or vehicle control, e.g., saline) are administered i.p. or intravenously at specified doses (e.g., 1-100 ng/mouse) shortly after zymosan injection.[4][5]
-
Exudate Collection: At a specific time point (e.g., 2 or 4 hours) post-injection, mice are euthanized, and the peritoneal cavity is washed with sterile saline or PBS containing EDTA to collect the inflammatory exudates.[5]
-
Cellular Analysis: The total leukocyte count in the exudate is determined using a hemocytometer. Differential counts of neutrophils and monocytes/macrophages are performed using flow cytometry based on specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).[5]
Human Macrophage Phagocytosis Assay
This in vitro assay quantifies the effect of SPMs on the phagocytic capacity of macrophages.
-
Cell Culture: Human monocyte-derived macrophages (MDMs) are prepared from peripheral blood mononuclear cells (PBMCs) isolated from healthy donors. Monocytes are differentiated into macrophages by culturing for 5-7 days with M-CSF.
-
Treatment: Macrophages are incubated with 17(R)-PD1 or other SPMs at desired concentrations (e.g., 1 pM to 100 nM) or vehicle for a specified time (e.g., 15 minutes) before the addition of particles.[5]
-
Phagocytosis: Fluorescently labeled zymosan particles or bacteria (e.g., E. coli) are added to the macrophage cultures at a specific ratio (e.g., 10:1 particles to cell). The cells are incubated for a set time (e.g., 60 minutes) to allow for phagocytosis.[5]
-
Quantification: Non-ingested particles are washed away. The percentage of macrophages that have phagocytosed particles and the number of particles per cell can be quantified using fluorescence microscopy or flow cytometry.[5]
Neutrophil Transmigration Assay
This assay measures the ability of SPMs to inhibit neutrophil chemotaxis across an endothelial or epithelial layer.
-
Cell Culture: Human neutrophils are isolated from the blood of healthy volunteers. Human microvascular endothelial cells (HMVEC) or epithelial cells (e.g., Caco-2) are grown to confluence on a porous membrane insert (e.g., Transwell).
-
Chemoattractant: A chemoattractant such as Leukotriene B4 (LTB4) or Interleukin-8 (IL-8) is added to the lower chamber of the Transwell plate.
-
Treatment: Neutrophils are pre-treated with 17(R)-PD1 (e.g., 10 nM) or vehicle control before being added to the upper chamber.[4]
-
Quantification: After incubation (e.g., 90 minutes), the number of neutrophils that have migrated to the lower chamber is determined by cell counting or by measuring the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils. A reduction in the number of migrated cells in the SPM-treated group compared to the vehicle indicates an inhibitory effect.[4]
Signaling Pathways and Mechanisms of Action
The bioactivity of 17(R)-PD1 is mediated through specific signaling pathways that collectively dampen pro-inflammatory responses and promote resolution.
Biosynthesis of Protectins
Protectins are synthesized from DHA via enzymatic reactions involving lipoxygenases (LOX). The aspirin-triggered pathway involves the acetylation of cyclooxygenase-2 (COX-2), which then converts DHA to 17(R)-HDHA, the precursor for the 17(R)-series resolvins and protectins.[3][8]
Caption: Biosynthesis pathway of this compound.
Pro-resolving Actions on Immune Cells
17(R)-PD1 exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on immune cells, although the precise receptor for PD1 is still under investigation.[2] This binding initiates intracellular signaling cascades that lead to the resolution of inflammation.
Caption: Signaling pathway for 17(R)-PD1's pro-resolving actions.
Experimental Workflow for Bioactivity Validation
A typical workflow for validating the bioactivity of a compound like 17(R)-PD1 involves a combination of in vitro and in vivo experiments.
Caption: Experimental workflow for validating 17(R)-PD1 bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. The Protectin Family of Specialized Pro-resolving Mediators: Potent Immunoresolvents Enabling Innovative Approaches to Target Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Specialized Pro-Resolving Mediators Marks the Dawn of Resolution Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Newly Synthesized 17-epi-Neuroprotectin D1/17-epi-Protectin D1: Authentication and Functional Regulation of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvin D1 promotes efferocytosis in aging by limiting senescent cell-induced MerTK cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotectin D1/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Specialized Pro-resolving Mediators as Modulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 17(R)-Protectin D1 vs. Maresin 1 in Modulating Macrophage Polarization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key specialized pro-resolving mediators (SPMs), 17(R)-Protectin D1 (PD1) and Maresin 1 (MaR1), and their roles in the critical process of macrophage polarization. Macrophage polarization, the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory/pro-resolving (M2) phenotypes, is a pivotal determinant of the outcome of inflammation and tissue repair. Understanding how these endogenous lipid mediators influence this balance is crucial for the development of novel therapeutics for a range of inflammatory diseases.
Disclaimer: Direct head-to-head comparative studies of this compound and Maresin 1 in the same experimental systems are limited in the current scientific literature. This guide is a synthesis of data from individual studies on each mediator and aims to provide a side-by-side comparison based on the available evidence.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and Maresin 1 on macrophage polarization markers and cytokine production as reported in various studies.
Table 1: Effect of this compound and Maresin 1 on Macrophage Phenotype
| Mediator | Model System | Concentration | Effect on M1 Markers | Effect on M2 Markers | Citation |
| This compound | Human monocyte-derived macrophages from COVID-19 patients | Not specified | No significant change reported | Significant increase in CD206 expression (p=0.009) | [1] |
| Maresin 1 | Murine bone marrow-derived M1 macrophages | 10 nM | Significant decrease in CD54 and CD80 expression | Significant increase in CD163 and CD206 expression | [2] |
| Maresin 1 | In vivo murine tibial fracture model | 5 µg/kg | Decrease in pro-inflammatory macrophages (CD11b+;Ly6G−;Ly6chigh) from 20.5% to 9.8% | No significant change reported | [3][4] |
Table 2: Effect of this compound and Maresin 1 on Cytokine and Gene Expression
| Mediator | Model System | Concentration | Effect on Pro-inflammatory Cytokines/Genes | Effect on Anti-inflammatory Cytokines/Genes | Citation |
| This compound | Human monocyte-derived M2 macrophages from AOSD and COVID-19 patients | Not specified | No significant change reported | Significant increase in IL-10 and MIP-1β release (p<0.05) | [1][5] |
| Maresin 1 | Murine bone marrow-derived macrophages | Not specified | Decreased LPS-induced iNos, IL-1b, IL-6, and TNFa expression | Increased expression of Arg1 and TGFb; additive effect with IL-4 | [3] |
| Maresin 1 | In vivo murine tibial fracture model | 5 µg/kg | Decrease in serum IL-6 (108.6 to 39.4 pg/mL) and TNFα (33.4 to 13.2 pg/mL) | Decrease in serum IL-10 (56.8 to 27.2 pg/mL) | [4] |
| Maresin 1 | Human macrophages infected with M. tuberculosis | 150 nM | Reduced TNF-α production | Induced BPI overexpression | [1][6] |
Signaling Pathways
Both this compound and Maresin 1 exert their effects through distinct signaling pathways to modulate macrophage function.
This compound Signaling:
While the precise signaling cascade for PD1 in macrophage polarization is still under investigation, studies in other cell types and disease models suggest the involvement of pro-survival and pro-resolving pathways. In diabetic macrophages, PD1 is suggested to activate mTOR, AKT, and p70S6K pathways, which are crucial for shifting from an inflammatory to an anti-inflammatory phenotype.
Maresin 1 Signaling:
Maresin 1 has been shown to signal through multiple pathways, prominently involving the nuclear receptor PPAR-γ, which is a key regulator of M2 macrophage polarization. It has also been linked to the RORα receptor and the Nrf2 pathway, which is involved in antioxidant responses.
Experimental Protocols
The following is a generalized protocol for in vitro macrophage polarization assays to evaluate the effects of this compound and Maresin 1.
1. Macrophage Isolation and Differentiation:
-
Murine Bone Marrow-Derived Macrophages (BMDMs):
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20-50 ng/mL of M-CSF for 7 days to differentiate into M0 macrophages.
-
-
Human Monocyte-Derived Macrophages (MDMs):
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by density gradient centrifugation.
-
Purify CD14+ monocytes using magnetic-activated cell sorting (MACS).
-
Culture monocytes in RPMI-1640 medium with 10% FBS, penicillin/streptomycin, and 50 ng/mL of M-CSF or GM-CSF for 7 days.
-
2. Macrophage Polarization and Treatment:
-
Plate the differentiated M0 macrophages at a suitable density.
-
To induce M1 polarization, treat the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
To induce M2 polarization, treat the cells with IL-4 (20 ng/mL) or IL-13 (20 ng/mL).
-
Concurrently with the polarization stimuli, treat the cells with this compound or Maresin 1 at the desired concentrations (typically 1-100 nM). Include vehicle-treated controls for both M1 and M2 polarization conditions.
-
Incubate for 24-48 hours.
3. Analysis of Macrophage Polarization:
-
Flow Cytometry:
-
Harvest the cells and stain with fluorescently-labeled antibodies against macrophage surface markers.
-
For M1 phenotype, use antibodies against CD80, CD86, and MHC Class II.
-
For M2 phenotype, use antibodies against CD206 (Mannose Receptor), CD163, and Arginase-1 (intracellular).
-
Analyze the percentage of positive cells and the mean fluorescence intensity (MFI).
-
-
Cytokine Analysis (ELISA or Multiplex Assay):
-
Collect the cell culture supernatants.
-
Measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10).
-
-
Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative expression of M1-associated genes (e.g., Nos2, Tnf, Il6) and M2-associated genes (e.g., Arg1, Mrc1, Retnla).
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the effects of these mediators on macrophage polarization.
Conclusion
Both this compound and Maresin 1 are potent regulators of macrophage polarization, generally promoting a shift towards the pro-resolving M2 phenotype. Maresin 1 appears to act, at least in part, through the PPAR-γ and RORα pathways, while the signaling mechanisms for Protectin D1 in this context are still being elucidated but may involve AKT/mTOR signaling. The available data suggests that both mediators hold significant therapeutic potential for inflammatory disorders by tipping the balance from a pro-inflammatory to a pro-resolving macrophage response. Further direct comparative studies are warranted to fully delineate the distinct and overlapping potencies and mechanisms of these two important specialized pro-resolving mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Maresin 1 resolves aged-associated macrophage inflammation to improve bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review [mdpi.com]
- 5. The specialized pro-resolving lipid mediator Protectin D1 affects macrophages differentiation and activity in Adult-onset Still's disease and COVID-19, two hyperinflammatory diseases sharing similar transcriptomic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resolvin D1 (RvD1) and maresin 1 (Mar1) contribute to human macrophage control of M. tuberculosis infection while resolving inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 17(R)-Protectin D1 and Lipoxin A4 Signaling Pathways: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the signaling pathways and bioactions of two key specialized pro-resolving mediators (SPMs), 17(R)-Protectin D1 (17R-PD1) and Lipoxin A4 (LXA4). This document summarizes their performance with supporting experimental data, details relevant experimental protocols, and visualizes their signaling cascades.
Introduction
The resolution of inflammation is an active process orchestrated by specialized pro-resolving mediators (SPMs), a superfamily of endogenous lipid mediators. Among these, this compound (17R-PD1) and Lipoxin A4 (LXA4) have garnered significant attention for their potent anti-inflammatory and pro-resolving properties. Both molecules hold therapeutic promise for a wide range of inflammatory diseases. This guide offers a comparative analysis of their signaling pathways to aid researchers in understanding their distinct and overlapping mechanisms of action.
Data Presentation: Quantitative Comparison of 17(R)-PD1 and LXA4
The following tables summarize key quantitative data related to the bioactions of 17R-PD1 and LXA4. It is important to note that direct head-to-head comparative studies for all parameters are limited, and data may be collated from different experimental systems.
| Parameter | This compound (17R-PD1) | Lipoxin A4 (LXA4) | References |
| Precursor | Docosahexaenoic Acid (DHA) | Arachidonic Acid (AA) | [1][2] |
| Primary Receptor | G Protein-Coupled Receptor 37 (GPR37) | Formyl Peptide Receptor 2 (FPR2/ALX) | [3][4][5] |
| Receptor Type | G-Protein Coupled Receptor (GPCR) | G-Protein Coupled Receptor (GPCR) | [3][5] |
Table 1: General Characteristics of 17(R)-PD1 and LXA4
| Parameter | This compound (17R-PD1) | Lipoxin A4 (LXA4) | References |
| Binding Affinity (Kd) | ~25 nM (human neutrophils) | ~0.5 nM (human neutrophils) | [6][7] |
Table 2: Receptor Binding Affinities
| Bioaction | This compound (17R-PD1) | Lipoxin A4 (LXA4) | References |
| Inhibition of Neutrophil Infiltration | Potent inhibitor | Potent inhibitor | [8] |
| Stimulation of Macrophage Phagocytosis | Enhances phagocytosis of apoptotic cells and zymosan | Stimulates non-phlogistic phagocytosis of apoptotic cells | [4][5] |
| Modulation of Cytokine Production | Reduces pro-inflammatory cytokines (e.g., TNF-α, IFN-γ) | Reduces pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) and can induce anti-inflammatory cytokines (e.g., IL-10) | [8][9][10][11][12] |
Table 3: Comparative Bioactions of 17(R)-PD1 and LXA4
Signaling Pathways
The signaling cascades initiated by 17R-PD1 and LXA4, while both leading to the resolution of inflammation, are initiated through distinct receptor systems.
This compound Signaling Pathway
17R-PD1 primarily signals through the G-protein coupled receptor GPR37.[3][4] Upon binding, it triggers downstream signaling cascades that ultimately lead to the inhibition of pro-inflammatory pathways and the promotion of pro-resolving cellular functions. Key downstream effects include the suppression of NF-κB activation and the modulation of apoptosis-related proteins.[13]
Lipoxin A4 Signaling Pathway
Lipoxin A4 exerts its effects primarily through the ALX/FPR2 receptor, a G-protein coupled receptor.[5][14] Activation of ALX/FPR2 by LXA4 initiates intracellular signaling that inhibits pro-inflammatory responses. This includes the suppression of p38 MAPK and NF-κB signaling pathways, leading to decreased production of pro-inflammatory cytokines and reduced neutrophil chemotaxis.[14][15]
Experimental Protocols
Detailed methodologies for key experiments cited in the study of 17R-PD1 and LXA4 are provided below.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay is used to quantify the chemotactic response of neutrophils towards a chemoattractant.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pores)
-
Human neutrophils isolated from peripheral blood
-
Chemoattractant (e.g., fMLP, LTB4)
-
Test compounds (17R-PD1 or LXA4)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Pre-coat the polycarbonate membranes with fibronectin (50 µg/mL) overnight at 4°C to enhance cell adhesion.
-
Place the chemoattractant in the lower chamber of the Boyden apparatus.
-
Isolate human neutrophils from whole blood using a density gradient centrifugation method.
-
Resuspend the neutrophils in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the neutrophils with the test compound (17R-PD1 or LXA4 at desired concentrations) or vehicle control for 15 minutes at 37°C.
-
Add the neutrophil suspension to the upper chamber of the Boyden apparatus.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the upper chamber and wipe the non-migrated cells from the top of the membrane.
-
Fix the membrane with methanol (B129727) and stain with a suitable staining solution.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Calculate the chemotactic index as the fold increase in migrated cells in the presence of the chemoattractant compared to the buffer control.
Macrophage Phagocytosis Assay
This assay measures the ability of macrophages to engulf particles, a key pro-resolving function.
Materials:
-
Human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., RAW 264.7)
-
Fluorescently labeled zymosan particles or apoptotic cells (e.g., stained with pHrodo)
-
Test compounds (17R-PD1 or LXA4)
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
Trypan blue solution
-
Fluorometer or flow cytometer
Procedure:
-
Culture macrophages in a 96-well plate until adherent.
-
Pre-treat the macrophages with the test compound (17R-PD1 or LXA4 at desired concentrations) or vehicle control for 1 hour at 37°C.
-
Add fluorescently labeled zymosan particles or apoptotic cells to the macrophage culture at a specific ratio (e.g., 10:1 particles to cells).
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Wash the cells with cold PBS to remove non-engulfed particles.
-
Add trypan blue to quench the fluorescence of extracellular particles.
-
Measure the fluorescence intensity using a fluorometer or analyze the percentage of fluorescent cells and mean fluorescence intensity by flow cytometry.
Cytokine Measurement by ELISA
This protocol details the quantification of cytokine levels in cell culture supernatants or biological fluids.
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest
-
Cell culture supernatants or biological fluid samples
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Recombinant cytokine standard
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard.
-
Add standards and samples to the wells of the ELISA plate and incubate for 2 hours at room temperature.
-
Wash the plate multiple times with wash buffer to remove unbound substances.
-
Add the detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate again to remove unbound detection antibody.
-
Add the substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Add the stop solution to each well to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comparative analysis of 17R-PD1 and LXA4.
Conclusion
Both this compound and Lipoxin A4 are potent specialized pro-resolving mediators with significant therapeutic potential. While they share the common goal of resolving inflammation, they operate through distinct receptor systems, leading to both overlapping and unique downstream effects. A thorough understanding of their respective signaling pathways and bioactions is crucial for the rational design of novel therapeutics targeting the resolution of inflammation. This guide provides a foundational comparison to aid researchers in this endeavor. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in their mechanisms of action and to identify the most promising therapeutic applications for each mediator.
References
- 1. bowdish.ca [bowdish.ca]
- 2. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. JCI - GPR37 regulates macrophage phagocytosis and resolution of inflammatory pain [jci.org]
- 5. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotectin D1/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. h-h-c.com [h-h-c.com]
- 9. Influence of Lipoxin-A4 Treatment on Cytokine, Chemokine Genes Expression, and Phenotypic Distribution of Lymphocyte Subsets During Experimental Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipoxin A4 inhibits proliferation and inflammatory cytokine/chemokine production of human epidermal keratinocytes associated with the ERK1/2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. bowdish.ca [bowdish.ca]
- 15. tandfonline.com [tandfonline.com]
A Comparative Guide to the Efficacy of 17(R)-Protectin D1 and Its Synthetic Analogs in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of the endogenous specialized pro-resolving mediator 17(R)-Protectin D1 (17(R)-PD1) and its synthetic analogs. The data presented is collated from various preclinical studies and aims to facilitate an informed evaluation of these compounds for potential therapeutic development.
Executive Summary
Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively orchestrate the resolution of inflammation. This compound, derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is a potent SPM with significant anti-inflammatory and pro-resolving activities. However, its therapeutic potential can be limited by metabolic instability. To overcome this, several synthetic analogs have been developed with the aim of enhancing stability and efficacy. This guide focuses on a direct comparison of 17(R)-PD1 with key synthetic analogs, including 17-epi-PD1, 3-oxa-PD1n-3 DPA, and 22-F-PD1, across various preclinical models of inflammation and pain.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of the efficacy of 17(R)-PD1 and its synthetic analogs.
Table 1: Efficacy in a Murine Model of Zymosan-Induced Peritonitis
| Compound | Dose | Outcome Measure | Result | Citation |
| 17-epi-PD1 | 10 ng | Neutrophil recruitment | ~72% reduction compared to vehicle | [1] |
| 17-epi-PD1 | 10 ng, 100 ng, 1000 ng | Monocyte recruitment | Dose-dependent decrease | [1] |
| Indomethacin | 10 ng, 100 ng, 1000 ng | Leukocyte infiltration | ~25% reduction | [2] |
Table 2: In Vitro Macrophage Phagocytosis of E. coli
| Compound | Concentration | Outcome Measure | Result | Citation |
| 17-epi-PD1 | 10 pM | Phagocytosis enhancement | ~61% increase compared to vehicle at 60 minutes | [1] |
| 17-epi-PD1 | Not specified | Initial rate of bacterial internalization | ~2.26 times higher than vehicle (0-30 minutes) | [1] |
| 22-F-PD1 | 100 ng/mouse (intraperitoneal) | Macrophage phagocytosis | Similar enhancement to native PD1 | [3] |
Table 3: Efficacy in a Mouse Model of Streptozotocin-Induced Diabetic Neuropathic Pain (Intrathecal Injection)
| Compound | Dose (pmol) | Dose (ng) | Outcome Measure | Result | Citation |
| Protectin D1 | 90, 300 | 30, 100 | Pain alleviation | Effective at both doses | [4][5] |
| PD1n-3 DPA | 90, 300 | 30, 100 | Pain alleviation | Effective at both doses | [4][5] |
| 3-oxa-PD1n-3 DPA | 30, 90, 300 | 10, 30, 100 | Pain alleviation | Effective at all doses, including the lowest dose where others were not tested | [4][5] |
Table 4: Efficacy in a Mouse Model of Chronic Itch (Cutaneous T-Cell Lymphoma)
| Compound | Dose (pmol) | Dose (ng) | Outcome Measure | Result | Citation |
| Protectin D1 | 300 | 100 | Reduction in itching | Significant reduction for several hours | [4][5] |
| PD1n-3 DPA | 300 | 100 | Reduction in itching | Significant reduction for several hours | [4][5] |
| 3-oxa-PD1n-3 DPA | 300 | 100 | Reduction in itching | Significant reduction for several hours | [4][5] |
Experimental Protocols
Murine Zymosan-Induced Peritonitis Model
This in vivo model is used to assess the anti-inflammatory effects of compounds by measuring their ability to inhibit leukocyte infiltration into the peritoneum following an inflammatory challenge.
-
Animal Model: Male FVB mice are commonly used.
-
Inflammatory Challenge: Zymosan A (1 mg/mL) is injected intraperitoneally (i.p.) to induce peritonitis.
-
Compound Administration: 17(R)-PD1 or its synthetic analogs are administered intravenously (i.v.) at specified doses (e.g., 10 ng, 100 ng, 1000 ng) shortly after the zymosan injection. A vehicle control group receives the vehicle solution.
-
Exudate Collection: At a predetermined time point (e.g., 4 hours) post-injection, mice are euthanized, and the peritoneal cavity is washed with phosphate-buffered saline (PBS) containing heparin to collect the inflammatory exudate.
-
Cellular Analysis: The collected peritoneal fluid is centrifuged, and the cell pellet is resuspended. Total leukocyte counts are determined using a hemocytometer. Differential cell counts (neutrophils, monocytes) are performed on cytospin preparations stained with Wright-Giemsa stain.
Human Macrophage Phagocytosis Assay
This in vitro assay evaluates the pro-resolving activity of compounds by measuring their ability to enhance the phagocytic capacity of macrophages.
-
Cell Culture: Human monocyte-derived macrophages (MDMs) are differentiated from peripheral blood mononuclear cells.
-
Compound Treatment: Macrophages are pre-incubated with 17(R)-PD1 or its synthetic analogs at a specified concentration (e.g., 10 pM) or vehicle for a short period (e.g., 15 minutes).
-
Phagocytosis Induction: pHrodo-labeled E. coli bioparticles are added to the macrophage cultures. The fluorescence of the pHrodo dye increases in the acidic environment of the phagosome, allowing for the quantification of phagocytosis.
-
Data Acquisition: The fluorescence intensity is measured over time (e.g., up to 60 minutes) using a fluorescence plate reader. The rate of phagocytosis and the total phagocytic activity at specific time points are calculated.
Signaling Pathways and Experimental Workflows
Protectin D1 Biosynthetic Pathway
The following diagram illustrates the key steps in the biosynthesis of Protectin D1 (PD1) from docosahexaenoic acid (DHA).
Caption: Biosynthesis of Protectin D1 from DHA.
Experimental Workflow for In Vivo Peritonitis Model
This diagram outlines the key steps in the murine model of zymosan-induced peritonitis.
Caption: Workflow for the murine peritonitis model.
Proposed Signaling Pathway for Protectin D1
While the precise receptor for PD1 is still under investigation, GPR37 has been identified as a potential candidate mediating some of its effects. The diagram below illustrates a proposed signaling pathway.
References
- 1. A Newly Synthesized 17-epi-Neuroprotectin D1/17-epi-Protectin D1: Authentication and Functional Regulation of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Protectin Family of Specialized Pro-resolving Mediators: Potent Immunoresolvents Enabling Innovative Approaches to Target Obesity and Diabetes [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A new synthetic protectin D1 analog 3-oxa-PD1n-3 DPA reduces neuropathic pain and chronic itch in mice - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validating LC-MS/MS Data for 17(R)-Protectin D1: A Comparative Guide to Ensuring Accuracy with Authentic Standards
For researchers, scientists, and drug development professionals, the accurate quantification of specialized pro-resolving mediators (SPMs) like 17(R)-Protectin D1 (17(R)-PD1) is critical for understanding and modulating inflammatory processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity and specificity. This guide provides a comparative overview of key performance parameters and experimental protocols for the validation of LC-MS/MS data for 17(R)-PD1, emphasizing the use of authentic standards to ensure data integrity.
The validation of bioanalytical methods is paramount to guarantee reliable results. This involves a series of experiments to assess the method's performance, including linearity, accuracy, precision, and the lower limit of quantitation (LLOQ). The use of authentic, commercially available standards for 17(R)-PD1 and its deuterated internal standards is essential for these validation procedures.[1][2]
Comparative Performance of LC-MS/MS Methods
The following tables summarize key validation parameters from published LC-MS/MS methods for the analysis of 17(R)-PD1 and other SPMs. These values can serve as a benchmark for laboratories developing and validating their own assays.
Table 1: Linearity and Lower Limit of Quantitation (LLOQ)
| Method Reference | Linearity (r²) | LLOQ (in solvent) | LLOQ (in surrogate matrix) | On-Column LLOQ |
| Method A[3] | > 0.98 | 0.01 - 0.9 pg | 0.1 - 8.5 pg | Not Reported |
| Method B[2] | Not Reported | Not Reported | Not Reported | 0.18 - 2.7 pg |
Table 2: Accuracy and Precision
| Method Reference | Concentration | Intraday Accuracy | Interday Accuracy | Intraday Precision (RSD) | Interday Precision (RSD) |
| Method A[3] | Low (1.5 pg) | 95% | Not Reported | 5% - 12% | Not Reported |
| Intermediate (13.5 pg) | 87% | Not Reported | 5% - 12% | Not Reported | |
| High (41.65 pg) | 87% | Not Reported | 5% - 12% | Not Reported | |
| Method B[1] | 0.1 nM (in plasma) | ±20% | Not Reported | Not Reported | Not Reported |
| 0.3 nM (in plasma) | ±15% | Not Reported | Not Reported | Not Reported |
Detailed Experimental Protocols
A robust and reproducible experimental protocol is the foundation of accurate LC-MS/MS analysis. Below is a generalized protocol synthesized from established methods for the quantification of 17(R)-PD1.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique used to extract and concentrate SPMs from biological matrices.[4]
-
Internal Standard Addition: Spike samples with a deuterated internal standard, such as d5-RvD1 or d5-LXA4, to correct for matrix effects and variations in extraction efficiency.[1]
-
Protein Precipitation: Precipitate proteins in the sample by adding a solvent like methanol (B129727).[5]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-organic solvent to remove interfering substances.
-
Elution: Elute the SPMs from the cartridge using an organic solvent like methanol or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection parameters are critical for achieving the desired sensitivity and selectivity.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used for the separation of SPMs.[1]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile/methanol mixture), both containing a small amount of an acid like acetic acid or formic acid, is commonly employed.[1]
-
Flow Rate: A flow rate in the range of 0.3 mL/min is often used.[1]
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is the preferred method for analyzing SPMs.[1]
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification, where specific precursor-to-product ion transitions for 17(R)-PD1 and its internal standard are monitored.
-
Visualizing Key Processes
To aid in the understanding of the experimental process and the biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Biosynthetic pathway and actions of Protectin D1.
References
- 1. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
A Functional Comparison of 17(R)-Protectin D1 and Other DHA-Derived Mediators in Inflammation Resolution
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Comparative Bioactivity of Specialized Pro-Resolving Mediators Derived from Docosahexaenoic Acid (DHA).
The resolution of inflammation is an active and highly regulated process orchestrated by a superfamily of endogenous lipid mediators, primarily derived from polyunsaturated fatty acids. Among these, docosahexaenoic acid (DHA) serves as the precursor to several families of potent specialized pro-resolving mediators (SPMs), including protectins, resolvins, and maresins. These molecules play a crucial role in terminating the inflammatory response and promoting tissue repair, making them attractive therapeutic targets for a wide range of inflammatory diseases. This guide provides a detailed functional comparison of 17(R)-Protectin D1 (17R-PD1) with other key DHA-derived mediators, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Quantitative Comparison of Bioactivity
The following tables summarize the quantitative data on the bioactivity of this compound and other prominent DHA-derived mediators in key functional assays relevant to the resolution of inflammation.
| Mediator | Assay | Model | Potency (EC50/IC50) | Reference |
| This compound (AT-PD1) | Neutrophil Infiltration | Murine Peritonitis | ~30% inhibition at 10 ng/mouse | [1] |
| Protectin D1 (17S-PD1) | Neutrophil Infiltration | Murine Peritonitis | ~50% inhibition at 10 ng/mouse | [1] |
| Maresin 1 | Neutrophil Infiltration | Murine Peritonitis | Effective at 0.1 ng/mouse | [1] |
| Resolvin D1 | Neutrophil Infiltration | Murine Peritonitis | - | - |
| Resolvin D2 | Neutrophil Infiltration | Murine Peritonitis | - | - |
| Mediator | Assay | Model | Potency (EC50/IC50) | Reference |
| Maresin 1 | Phagocytosis Enhancement | Human Macrophages | Effective at 0.01–10 nM | [2][3] |
| Resolvin D1 | Phagocytosis Enhancement | Human Macrophages | Less effective than MaR1 at 1 nM | [1] |
| Protectin D1 | Phagocytosis Enhancement | Human Macrophages | - | - |
| Mediator | Assay | Model | Potency (EC50/IC50) | Reference |
| Resolvin D1 | Cytokine Reduction | - | - | - |
| Maresin 1 | Cytokine Reduction | - | - | - |
| Protectin D1 | Cytokine Reduction | - | - | - |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration. Data will be populated as more specific comparative values are identified in subsequent research.
Signaling Pathways
The biological effects of these specialized pro-resolving mediators are transduced through specific G-protein coupled receptors (GPCRs). Understanding these signaling pathways is critical for the development of targeted therapeutics.
References
A Comparative Analysis of the In Vivo Potency of 17(R)-Protectin D1 and Aspirin-Triggered Resolvins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo potency of 17(R)-Protectin D1 (17(R)-PD1) and aspirin-triggered resolvins (AT-Rvs), a class of specialized pro-resolving mediators (SPMs) that play a crucial role in the resolution of inflammation. This document summarizes key experimental data, details relevant experimental protocols, and illustrates the signaling pathways involved to aid in the evaluation of these compounds for therapeutic development.
Quantitative Comparison of In Vivo Potency
The in vivo efficacy of 17(R)-PD1 and various AT-Rvs has been predominantly evaluated in models of acute inflammation, with the zymosan-induced peritonitis model in mice being a common benchmark. The following table summarizes the effective doses and observed outcomes for these mediators in this model. It is important to note that while direct head-to-head dose-response studies are limited, the data presented provides a strong basis for a comparative assessment of their potency.
| Mediator | Animal Model | Dose Range | Key Outcomes | Citation |
| This compound (PD1) | Murine Zymosan-Induced Peritonitis | 1 - 10 ng/mouse | Potent reduction of polymorphonuclear leukocyte (PMN) infiltration (approximately 40% at 1 ng/mouse). | [1] |
| Aspirin-Triggered Resolvin D1 (AT-RvD1) | Murine Zymosan-Induced Peritonitis | Nanogram dosages | Equipotent to Resolvin D1 in limiting PMN infiltration in a dose-dependent manner. | [2][3][4] |
| Aspirin-Triggered Resolvin D1 (AT-RvD1) | Murine Zymosan-Induced Peritonitis | 100 pg - 100 ng/mouse | Showed approximately one log order increased potency in reducing total leukocyte infiltration compared to RvD1. | [5] |
| Aspirin-Triggered Resolvin D3 (AT-RvD3) | Murine Zymosan-Induced Peritonitis | As low as 10 ng/mouse | Significantly reduced the number of transmigrated neutrophils by approximately 43%. | [6] |
Note: The potency of these lipid mediators can be influenced by the specific experimental conditions, including the timing of administration and the severity of the inflammatory insult. The R-epimer configuration in both 17(R)-PD1 and AT-Rvs generally confers greater resistance to metabolic inactivation compared to their S-epimer counterparts, potentially leading to a longer duration of action in vivo.[7]
Signaling Pathways
The distinct biological activities of 17(R)-PD1 and aspirin-triggered resolvins are mediated by their interaction with specific G protein-coupled receptors (GPCRs), leading to the activation of downstream signaling cascades that collectively promote the resolution of inflammation.
17(R)-PD1 primarily signals through the G protein-coupled receptor 37 (GPR37).[8] Ligand binding to GPR37 is thought to activate inhibitory G proteins (Gαi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10] This pathway can also modulate the Raf-MAPK-Erk1/2 signaling cascade, ultimately altering gene expression to promote anti-inflammatory and pro-resolving responses, such as enhanced macrophage phagocytosis.[8][9]
Aspirin-triggered resolvins exert their effects by binding to the ALX/FPR2 receptor.[11][12] This receptor is known for its promiscuity, binding a variety of ligands that can elicit either pro- or anti-inflammatory responses depending on the specific agonist.[13] Upon binding of AT-Rvs, ALX/FPR2 activates various downstream signaling pathways through G proteins, including phospholipase C (PLC), protein kinase C (PKC), the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK) pathway.[13] The collective activation of these pathways leads to the potent anti-inflammatory and pro-resolving actions of AT-Rvs, such as the inhibition of neutrophil infiltration and the enhancement of macrophage efferocytosis of apoptotic cells.
Experimental Protocols
The zymosan-induced peritonitis model is a widely used and well-characterized in vivo assay to assess the potency of anti-inflammatory and pro-resolving mediators.
Objective: To evaluate the ability of a test compound to reduce leukocyte infiltration into the peritoneal cavity following an inflammatory challenge with zymosan A.
Materials:
-
Male FVB or C57BL/6 mice (8-10 weeks old)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline
-
Test compounds (17(R)-PD1 or AT-Rvs) and vehicle control
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-F4/80)
-
Hemocytometer or automated cell counter
-
Microcentrifuge and tubes
Experimental Workflow:
Procedure:
-
Animal Preparation: Acclimatize mice to laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: Administer the test compound (17(R)-PD1 or AT-Rv) or vehicle control to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection) at a specified time before or concurrently with the zymosan challenge.
-
Induction of Peritonitis: Prepare a suspension of zymosan A in sterile saline (e.g., 1 mg/mL). Inject a defined volume (e.g., 0.1-1 mL) of the zymosan suspension intraperitoneally into each mouse to induce an inflammatory response.[6][14]
-
Peritoneal Lavage: At a predetermined time point after zymosan injection (typically 2-4 hours), humanely euthanize the mice.[5] Expose the peritoneal cavity and perform a lavage by injecting and then withdrawing a fixed volume of cold PBS (e.g., 3-5 mL).
-
Cell Analysis:
-
Total Cell Count: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.
-
Differential Cell Count: Centrifuge the lavage fluid to pellet the cells. Resuspend the cells in FACS buffer and stain with fluorescently labeled antibodies specific for different leukocyte populations (e.g., Ly6G for neutrophils, F4/80 for macrophages). Analyze the stained cells by flow cytometry to determine the number and percentage of different immune cell subsets.
-
-
Data Analysis: Compare the total and differential leukocyte counts between the vehicle-treated and compound-treated groups. A significant reduction in the number of infiltrating neutrophils is indicative of the compound's anti-inflammatory and pro-resolving potency. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed differences.
References
- 1. researchgate.net [researchgate.net]
- 2. Resolvin D1 and Its Aspirin-triggered 17r Epimer. Stereochemical Assignments, Anti-inflammatory Properties, and Enzymatic Inactivation [dash.harvard.edu]
- 3. Resolvin D1 and its aspirin-triggered 17R epimer. Stereochemical assignments, anti-inflammatory properties, and enzymatic inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Protectin Family of Specialized Pro-resolving Mediators: Potent Immunoresolvents Enabling Innovative Approaches to Target Obesity and Diabetes [frontiersin.org]
- 8. uniprot.org [uniprot.org]
- 9. Orphan G Protein-Coupled Receptor GPR37 as an Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR37 - Wikipedia [en.wikipedia.org]
- 11. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]
- 12. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 17(R)-Protectin D1 and Gold-Standard Anti-Inflammatory Drugs in Resolution of Inflammation
For Immediate Release
A deep dive into the pro-resolving effects of the specialized pro-resolving mediator (SPM) 17(R)-Protectin D1 (17(R)-PD1) reveals its potent capabilities in orchestrating the resolution of inflammation, setting it apart from traditional anti-inflammatory drugs like the glucocorticoid dexamethasone (B1670325) and the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933). This guide provides a comparative benchmark of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The resolution of inflammation is an active and highly regulated process critical for tissue homeostasis and the prevention of chronic inflammatory diseases. While conventional anti-inflammatory agents primarily focus on inhibiting the production of pro-inflammatory mediators, SPMs like 17(R)-PD1 actively promote the return to a non-inflamed state. This comparison guide will illuminate the distinct mechanisms and potencies of 17(R)-PD1, dexamethasone, and indomethacin across key pro-resolving and anti-inflammatory functional assays.
Benchmarking Pro-Resolving and Anti-Inflammatory Efficacy
To provide a clear comparison, the following tables summarize the available quantitative data on the efficacy of this compound, dexamethasone, and indomethacin in modulating key inflammatory and resolution-oriented cellular responses.
Table 1: Inhibition of Neutrophil Chemotaxis
| Compound | Assay Conditions | IC50 / Effect | Citation(s) |
| This compound | Human Neutrophil Transmigration | ~50% inhibition at 10 nM | [1] |
| Dexamethasone | Neutrophil Migration (in response to IL-8) | No direct effect on migration to exogenous IL-8 | [2] |
| Indomethacin | Murine Neutrophil HOCl formation | IC50: 15 µM | [3] |
Table 2: Enhancement of Macrophage Efferocytosis
| Compound | Assay Conditions | EC50 / Effect | Citation(s) |
| This compound | (as Resolvin D1) Limits senescent cell-induced MerTK cleavage | Enhances efferocytosis | [4] |
| Dexamethasone | Human Monocyte-Derived Macrophages | Significantly enhances engulfment of apoptotic PMNs | [5] |
| Indomethacin | Not reported | - |
Table 3: Inhibition of Pro-Inflammatory Cytokine Production (TNF-α)
| Compound | Cell Type | Stimulant | IC50 | Citation(s) |
| This compound | (as PD1) Murine Model of LPS-induced ALI | LPS | Significantly reduced TNF-α levels at 2 ng/mouse | [6][7] |
| Dexamethasone | Bovine Glomerular Endothelial Cells | TNF-α | 0.8 nM | [8] |
| Dexamethasone | Bovine Glomerular Endothelial Cells | LPS | 0.9 nM | [8] |
| Indomethacin | Human Blood Monocytes | LPS | Increased TNF-α production at 10 µM | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Neutrophil Chemotaxis Assay
Objective: To assess the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from peripheral blood using a Ficoll gradient.
-
Chemotaxis Chamber Setup: Utilize a microchemotaxis chamber with a porous membrane (e.g., 3 µm pores) separating the upper and lower wells.
-
Loading:
-
Add a chemoattractant solution (e.g., fMLP or IL-8 at a concentration of 10⁻⁸ M) to the lower chamber.
-
Pre-incubate the isolated neutrophils with various concentrations of the test compound (17(R)-PD1, dexamethasone, or indomethacin) or vehicle control.
-
Place the pre-incubated neutrophil suspension in the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C for 1 hour to allow for neutrophil migration.
-
Quantification:
-
Fix and stain the membrane.
-
Quantify the number of neutrophils that have migrated through the membrane by microscopy.
-
Calculate the percentage of inhibition of migration for each compound concentration compared to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of neutrophil migration.
-
Macrophage Efferocytosis Assay
Objective: To measure the capacity of macrophages to phagocytose apoptotic cells, a key process in the resolution of inflammation.
Protocol:
-
Macrophage Preparation: Differentiate human monocytes into macrophages in culture plates.
-
Apoptotic Cell Induction: Induce apoptosis in neutrophils (e.g., by UV irradiation or staurosporine (B1682477) treatment). Label the apoptotic neutrophils with a fluorescent dye (e.g., Calcein AM or pHrodo).
-
Co-culture:
-
Treat the macrophages with various concentrations of the test compound (17(R)-PD1, dexamethasone, or indomethacin) or vehicle control.
-
Add the fluorescently labeled apoptotic neutrophils to the macrophage culture.
-
-
Incubation: Incubate the co-culture at 37°C for 1-2 hours to allow for efferocytosis.
-
Quantification:
-
Wash the cells to remove non-engulfed apoptotic neutrophils.
-
Quantify the percentage of macrophages that have engulfed apoptotic cells using flow cytometry or fluorescence microscopy.
-
Calculate the phagocytic index (percentage of phagocytosing macrophages × average number of engulfed cells per macrophage).
-
Determine the EC50 value, the concentration of the compound that produces 50% of the maximal enhancement of efferocytosis.
-
Cytokine Production Assay
Objective: To determine the effect of a compound on the production of pro-inflammatory cytokines by immune cells.
Protocol:
-
Cell Culture: Culture macrophages (e.g., RAW 264.7 cell line or primary peritoneal macrophages) in culture plates.
-
Stimulation and Treatment:
-
Pre-treat the cells with various concentrations of the test compound (17(R)-PD1, dexamethasone, or indomethacin) or vehicle control.
-
Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS), to induce cytokine production.
-
-
Incubation: Incubate the cells at 37°C for a specified time (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Cytokine Measurement:
-
Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the stimulated control.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of cytokine production.
-
Signaling Pathways and Mechanisms of Action
The distinct effects of this compound, dexamethasone, and indomethacin stem from their unique signaling pathways.
This compound Signaling Pathway
17(R)-PD1 is biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA) via the action of aspirin-acetylated COX-2 and lipoxygenases[1]. It exerts its pro-resolving effects by binding to specific G protein-coupled receptors, such as GPR37[10][11][12][13]. Activation of these receptors on immune cells, particularly macrophages, triggers downstream signaling cascades that lead to the inhibition of pro-inflammatory pathways and the promotion of resolution-promoting functions.
Caption: 17(R)-PD1 binds to GPR37, initiating pro-resolving intracellular signals.
Dexamethasone Signaling Pathway
Dexamethasone, a synthetic glucocorticoid, acts by binding to the cytosolic glucocorticoid receptor (GR)[4][8][14][15][16]. Upon binding, the GR translocates to the nucleus where it can either transactivate the expression of anti-inflammatory genes or transrepress the activity of pro-inflammatory transcription factors like NF-κB and AP-1. This leads to a broad suppression of the inflammatory response.
References
- 1. Frontiers | Modulation of Macrophage Efferocytosis in Inflammation [frontiersin.org]
- 2. DEL-1 promotes macrophage efferocytosis and clearance of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the myeloperoxidase-H2O2-Cl- system of neutrophils by indomethacin and other non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Efferocytosis and Its Role in Inflammatory Disorders [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Protectin D1 protects against lipopolysaccharide-induced acute lung injury through inhibition of neutrophil infiltration and the formation of neutrophil extracellular traps in lung tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protectin D1 protects against lipopolysaccharide-induced acute lung injury through inhibition of neutrophil infiltration and the formation of neutrophil extracellular traps in lung tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucocorticoids potently block tumour necrosis factor-alpha- and lipopolysaccharide-induced apoptotic cell death in bovine glomerular endothelial cells upstream of caspase 3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of indomethacin on the kinetics of tumour necrosis factor alpha release and tumour necrosis factor alpha gene expression by human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Resolvin D1 prevents injurious neutrophil swarming in transplanted lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prolyl-Isomerase Pin1 Controls Key fMLP-Induced Neutrophil Functions [mdpi.com]
- 13. Clearance of apoptotic neutrophils and resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efferocytosis Induces Macrophage Proliferation to Help Resolve Tissue Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism for dexamethasone inhibition of neutrophil migration upon exposure to lipopolysaccharide in vitro: role of neutrophil interleukin-8 release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 17(R)-Protectin D1: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the integrity of groundbreaking work with lipid mediators like 17(R)-Protectin D1 is intrinsically linked to rigorous safety and handling protocols. This guide provides essential, immediate safety and logistical information, from personal protective equipment to operational and disposal plans, ensuring both the safety of laboratory personnel and the quality of experimental outcomes.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is typically supplied as a solution in ethanol (B145695).[1][2][3] The primary and immediate hazard is not the solute, which is present in microgram quantities, but the solvent. Ethanol is a flammable liquid, and its vapors can form explosive mixtures in the air.[4][5][6] Therefore, a comprehensive risk assessment must prioritize the safe handling of flammable liquids.
Adherence to proper PPE protocols is the first line of defense against chemical exposure and physical hazards. All personnel must wear appropriate PPE when handling this compound and its ethanol solvent.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Eye Protection | ANSI/ISEA Z87.1 D3 certified, indirectly vented chemical splash goggles. A face shield should be worn over goggles when handling larger volumes (>500 mL) or when there is a significant splash risk.[5] | Protects eyes from splashes of ethanol or the compound solution.[5] |
| Lab Coat | Flame-resistant (FR) lab coat. | Protects skin and clothing from splashes and provides a barrier against fire.[5] |
| Gloves | Nitrile gloves. | Provides chemical resistance against ethanol. Note that ethanol can permeate standard nitrile gloves, so gloves should be changed promptly if contamination occurs.[4] |
| Clothing | Long pants and closed-toe shoes. | Protects skin on the lower body and feet from potential spills.[4][5] |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or chemical fume hood.[7] | Use a respirator if engineering controls are insufficient to manage vapor inhalation risks. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to experimental use is critical for safety and compound stability.
Receiving and Storage
-
Shipment: this compound is shipped on dry ice.[1]
-
Immediate Storage: Upon receipt, immediately transfer the vial to an ultra-low temperature freezer for storage at -80°C.[1] This is crucial for maintaining the compound's stability for up to a year.[1]
-
Inventory: Log the compound in your chemical inventory system, noting the storage location, date of receipt, and concentration.
Preparation for Experimental Use
-
Thawing: Remove the vial from the -80°C freezer and allow it to warm to room temperature in a desiccator to prevent condensation from forming on the vial.
-
Work Area: Conduct all work with the ethanol solution inside a certified chemical fume hood to minimize the inhalation of flammable vapors.[4][5]
-
Inert Atmosphere: For maximum stability, consider opening and preparing dilutions under an inert atmosphere (e.g., argon or nitrogen) to protect the compound from oxidation.
-
Dilution: Using a calibrated pipette, carefully perform serial dilutions as required by your experimental protocol. Use high-purity solvents for dilution as specified in your methodology.
-
Sealing: After use, tightly seal the stock solution vial and return it to -80°C storage promptly.
Experimental Workflow
The following diagram illustrates a typical workflow for using this compound in a cell-based assay.
Caption: General experimental workflow for this compound.
Disposal Plan
Proper disposal of chemical waste is a legal and ethical responsibility to protect the environment and public health.
CRITICAL RULE: DO NOT dispose of ethanol or solutions containing ethanol down the drain. [4][8] This is illegal in many jurisdictions and can harm aquatic life and damage plumbing.[4][8][9]
Step-by-Step Disposal Procedure
-
Segregation: Collect all waste containing this compound and ethanol in a dedicated hazardous waste container.[8] This includes stock solutions, unused dilutions, and contaminated consumables (e.g., pipette tips, tubes).
-
Container: Use a chemically compatible container specifically designated for flammable liquid waste. The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and list all chemical constituents (e.g., "Ethanol," "this compound").
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition like heat, sparks, or open flames.[4][8]
-
Pickup: When the container is nearly full (no more than 90%), arrange for its collection by your institution's Environmental Health & Safety (EHS) department for proper disposal.
Emergency Procedures
Preparedness is key to mitigating the impact of any laboratory incident.
Table 2: Emergency Response Plan
| Scenario | Immediate Action | Follow-up |
| Small Spill (<15 min cleanup) [4] | Alert nearby personnel. Use an absorbent pad from a chemical spill kit to wipe up the spill.[4] Work from the outside of the spill inward. Place contaminated materials in a sealed bag for hazardous waste disposal. | Ventilate the area. Report the spill to your laboratory supervisor. |
| Large Spill (>15 min cleanup) [4] | Warn others, evacuate the immediate area, and prevent entry.[4] If vapors are significant, pull the fire alarm to evacuate the building. | From a safe location, call your institution's emergency number and EHS office for a trained response team. |
| Personal Exposure (Skin) | Immediately wash the affected area with soap and water for at least 15 minutes.[4] Remove any contaminated clothing. | Seek medical attention if irritation persists. Report the incident to your supervisor. |
| Personal Exposure (Eyes) | Immediately proceed to an emergency eyewash station and flush eyes for at least 15 minutes, holding eyelids open.[4] | Seek immediate medical attention. Report the incident to your supervisor. |
| Fire | If the fire is small and you are trained to use an extinguisher, you may attempt to extinguish it. If not, or if the fire grows, warn others, pull the fire alarm, and evacuate.[4] | Close the lab door behind you as you exit. Call 911 from a safe location. |
Signaling Pathway of Protectin D1
Protectin D1 (PD1) is a specialized pro-resolving mediator (SPM) synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA).[10] Its production is a key part of the body's natural process to resolve inflammation. This compound is an aspirin-triggered epimer of PD1.[1]
Caption: Biosynthesis and primary functions of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Cayman Chemical [bioscience.co.uk]
- 3. Protectin D1 - Cayman Chemical [bioscience.co.uk]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 6. xylemtech.com [xylemtech.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Protectin D1 - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
